molecular formula C9H6FNO2 B1351636 7-Fluoro-1H-indole-2-carboxylic acid CAS No. 399-67-7

7-Fluoro-1H-indole-2-carboxylic acid

Cat. No.: B1351636
CAS No.: 399-67-7
M. Wt: 179.15 g/mol
InChI Key: SCWBSQNVKBIKRY-UHFFFAOYSA-N
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Description

7-Fluoro-1H-indole-2-carboxylic acid (CAS 399-67-7) is a fluorinated indole derivative that serves as a key chemical building block in medicinal chemistry and pharmaceutical research. This compound features the indole-2-carboxylic acid scaffold, which is a privileged structure in drug discovery due to its ability to interact with diverse biological targets. Researchers utilize this scaffold to design potent allosteric inhibitors of fructose-1,6-bisphosphatase (FBPase), a rate-limiting enzyme in gluconeogenesis, for investigating new therapeutic strategies for Type 2 diabetes mellitus . The indole-2-carboxylic acid core is also a fundamental structure in the development of cannabinoid receptor type 1 (CB1) allosteric modulators, which are valuable tools for studying the endocannabinoid system and its role in neurological processes . Furthermore, recent research has identified indole-2-carboxylic acid derivatives as a promising novel scaffold for inhibiting HIV-1 integrase, a critical enzyme for viral replication. The core structure chelates the two Mg2+ ions within the enzyme's active site, making it a starting point for developing new antiviral agents . The fluorine atom at the 7-position is a common modification explored in structure-activity relationship (SAR) studies to optimize hydrogen bonding and hydrophobic interactions with target proteins, thereby enhancing inhibitor potency . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Store in a cool, dark place under an inert atmosphere .

Properties

IUPAC Name

7-fluoro-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO2/c10-6-3-1-2-5-4-7(9(12)13)11-8(5)6/h1-4,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCWBSQNVKBIKRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)NC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70390203
Record name 7-Fluoro-1H-indole-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

399-67-7
Record name 7-Fluoro-1H-indole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=399-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Fluoro-1H-indole-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spectral Data Analysis of 7-Fluoro-1H-indole-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for 7-Fluoro-1H-indole-2-carboxylic acid (CAS No: 399-67-7), a key heterocyclic building block in medicinal chemistry and drug discovery. Due to the limited availability of directly published experimental spectra for this specific compound, this document presents predicted spectral data based on the analysis of closely related analogs, including indole-2-carboxylic acid and other fluorinated indole derivatives. The methodologies for acquiring such data are also detailed.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectral data for this compound. These predictions are derived from established principles of NMR, IR, and MS, and by analogy to structurally similar compounds.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~13.0br s--COOH
~12.0br s-N-H
~7.7d~8.0H-4
~7.3s-H-3
~7.1t~8.0H-5
~6.9dd~8.0, ~4.0H-6

Note: The presence of the fluorine atom at the 7-position is expected to induce doublet of doublets splitting for H-6 due to coupling with both H-5 and the fluorine atom. The exact chemical shifts and coupling constants would require experimental verification.

Table 2: Predicted ¹³C NMR Spectral Data

Solvent: DMSO-d₆

Chemical Shift (δ, ppm)Assignment
~163C=O (Carboxylic Acid)
~148 (d, JCF ≈ 240 Hz)C-7
~137C-7a
~129C-2
~125 (d, JCF ≈ 10 Hz)C-3a
~122C-5
~115 (d, JCF ≈ 5 Hz)C-4
~108 (d, JCF ≈ 20 Hz)C-6
~103C-3

Note: Carbon-Fluorine coupling (JCF) is expected for carbons near the fluorine atom, most significantly for the directly attached C-7. The values presented are estimates.

Table 3: Predicted Key IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (from COOH, hydrogen-bonded)
~3300MediumN-H stretch
~1680StrongC=O stretch (carboxylic acid dimer)
~1600, ~1450MediumC=C stretch (aromatic)
~1250StrongC-O stretch (carboxylic acid)
~1200StrongC-F stretch
Table 4: Predicted Mass Spectrometry Data
m/zInterpretation
179[M]⁺ (Molecular Ion)
161[M - H₂O]⁺
134[M - COOH]⁺
106Further fragmentation

Note: The molecular ion peak is expected to be prominent. Fragmentation would likely involve the loss of the carboxylic acid group and potentially water.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0.00 ppm).

  • ¹H NMR Acquisition: Standard proton NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra are acquired. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: The solid sample is analyzed using an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

  • Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer, for example, one utilizing Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Sample Preparation: For EI-MS, a small amount of the solid sample is introduced into the ion source. For ESI-MS, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.

  • Acquisition: The mass spectrum is acquired over a suitable m/z range (e.g., 50-500) to observe the molecular ion and key fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

G cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms interpretation Spectral Data Analysis & Structure Confirmation nmr->interpretation ir->interpretation ms->interpretation

Caption: Experimental workflow for compound characterization.

An In-depth Technical Guide to the Physicochemical Properties of 7-Fluoro-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 7-fluoro-1H-indole-2-carboxylic acid, a key heterocyclic compound with applications in medicinal chemistry and drug discovery. The information presented herein is intended to support research and development activities by providing a detailed summary of its fundamental characteristics, along with standardized experimental protocols for their determination.

Core Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are crucial for understanding the compound's behavior in various experimental and physiological settings, influencing factors such as absorption, distribution, metabolism, and excretion (ADME).

PropertyValueSource
Molecular Formula C₉H₆FNO₂[1][2][3]
Molecular Weight 179.15 g/mol [1][2][3]
Melting Point 198 °C (decomposes)[2]
Boiling Point (Predicted) 422.2 ± 25.0 °C[2]
Density (Predicted) 1.510 ± 0.06 g/cm³[2]
pKa (Predicted) 4.25 ± 0.30[2]
LogP (Predicted) 2.0052[1]
Topological Polar Surface Area (TPSA) 53.09 Ų[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 1[1]
Rotatable Bonds 1[1]
Appearance Solid[4]
Purity ≥97%[1]
CAS Number 399-67-7[1][2][5]

Experimental Protocols

Detailed methodologies for the experimental determination of key physicochemical properties are outlined below. These protocols are based on standard laboratory practices and can be adapted for the specific analysis of this compound.

1. Determination of Melting Point

The melting point is a fundamental physical property indicating the purity of a crystalline solid.

  • Apparatus: Capillary melting point apparatus.

  • Procedure:

    • A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

    • The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample has melted is recorded as the melting range. The observation of decomposition at 198 °C should be noted.[2]

2. Determination of Acid Dissociation Constant (pKa)

The pKa value is a measure of the acidity of a compound and is critical for predicting its ionization state at different pH values.

  • Method: Potentiometric Titration.

  • Apparatus: pH meter, magnetic stirrer, burette.

  • Procedure:

    • A precisely weighed amount of this compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).

    • The solution is placed in a beaker with a magnetic stir bar and the pH electrode is immersed in the solution.

    • A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments from a burette.

    • The pH of the solution is recorded after each addition of the titrant.

    • A titration curve is generated by plotting the pH versus the volume of titrant added.

    • The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.

3. Determination of Partition Coefficient (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and its distribution between an aqueous and an organic phase.

  • Method: Shake-Flask Method (OECD Guideline 107).

  • Materials: n-octanol (pre-saturated with water), water (pre-saturated with n-octanol), this compound.

  • Procedure:

    • A known concentration of this compound is prepared in the aqueous phase.

    • Equal volumes of the aqueous solution and the organic phase (n-octanol) are placed in a flask.

    • The flask is shaken vigorously for a set period (e.g., 24 hours) at a constant temperature to allow for equilibration.

    • The mixture is then centrifuged to ensure complete separation of the two phases.

    • The concentration of the compound in both the aqueous and organic phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

    • The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

4. Determination of Aqueous Solubility

Aqueous solubility is a critical parameter for drug absorption and formulation development.

  • Method: Equilibrium Shake-Flask Method (OECD Guideline 105).

  • Procedure:

    • An excess amount of solid this compound is added to a known volume of water in a flask.

    • The flask is sealed and agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

    • The suspension is then filtered to remove the undissolved solid.

    • The concentration of the dissolved compound in the clear filtrate is determined by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

    • The solubility is expressed in units such as mg/L or mol/L.

Visualizations

To aid in the understanding of the experimental workflows, the following diagrams have been generated.

ExperimentalWorkflow_pKa cluster_preparation Sample Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis prep1 Weigh Compound prep2 Dissolve in Solvent prep1->prep2 titrate1 Add NaOH Titrant prep2->titrate1 titrate2 Record pH titrate1->titrate2 Iterative Process titrate2->titrate1 analysis1 Plot Titration Curve titrate2->analysis1 analysis2 Determine Half-Equivalence Point analysis1->analysis2 analysis3 Calculate pKa analysis2->analysis3 ExperimentalWorkflow_LogP cluster_setup System Setup cluster_equilibration Equilibration cluster_measurement Concentration Measurement cluster_calculation Calculation setup1 Prepare n-Octanol and Water Phases setup2 Dissolve Compound in Aqueous Phase setup1->setup2 equil1 Combine Phases in Shake-Flask setup2->equil1 equil2 Agitate to Equilibrium equil1->equil2 equil3 Centrifuge to Separate Phases equil2->equil3 measure1 Analyze Aqueous Phase Concentration equil3->measure1 measure2 Analyze Organic Phase Concentration equil3->measure2 calc1 Calculate Partition Coefficient (P) measure1->calc1 measure2->calc1 calc2 Calculate LogP calc1->calc2

References

In-Depth Technical Guide: 7-Fluoro-1H-indole-2-carboxylic acid (CAS: 399-67-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Fluoro-1H-indole-2-carboxylic acid, a fluorinated derivative of the indole-2-carboxylic acid scaffold, is a molecule of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of its physicochemical properties, spectroscopic data, synthesis, and potential biological activities. The indole-2-carboxylic acid core is a recognized scaffold for the development of HIV-1 integrase inhibitors, and this guide explores the potential of the 7-fluoro substituted analog in this context. Detailed experimental protocols for its synthesis and relevant biological assays are provided to facilitate further research and drug discovery efforts.

Physicochemical Properties

This compound is a solid, white to light yellow compound. Its key physicochemical properties are summarized in the table below. While experimental data for some properties are limited, predicted values from reliable computational models are included.

PropertyValueSource
CAS Number 399-67-7[1]
Molecular Formula C₉H₆FNO₂[2][3]
Molecular Weight 179.15 g/mol [2][3]
Melting Point 198 °C (decomposes)[4]
Boiling Point (Predicted) 422.2 ± 25.0 °C[4]
pKa (Predicted) 4.25 ± 0.30[4]
LogP (Predicted) 2.0052[1]
Topological Polar Surface Area (TPSA) 53.09 Ų[1]
Solubility Limited solubility in non-polar organic solvents; solubility in polar solvents like water is expected to be pH-dependent.[5]
Storage Store at -20°C or under inert gas (nitrogen or Argon) at 2–8 °C.[2][4]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons and the carboxylic acid proton. The protons on the benzene portion of the indole ring will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

  • ¹³C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to the carbon atoms of the indole ring and the carboxyl group. The carbon atom attached to the fluorine will show a large one-bond C-F coupling constant. The carboxyl carbon is expected to resonate in the range of 165-185 ppm.

  • ¹⁹F NMR: The fluorine NMR spectrum will exhibit a single resonance for the fluorine atom at the 7-position. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to display the following characteristic absorption bands:

  • O-H stretch: A very broad band in the region of 2500-3300 cm⁻¹, characteristic of the carboxylic acid hydroxyl group involved in hydrogen bonding.

  • C=O stretch: A strong, sharp absorption band between 1680 and 1710 cm⁻¹ for the carbonyl group of the carboxylic acid.

  • C-F stretch: An absorption band in the region of 1000-1400 cm⁻¹, indicative of the carbon-fluorine bond.

  • N-H stretch: A moderate absorption band around 3300-3500 cm⁻¹ corresponding to the indole N-H group.

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry is expected to show a molecular ion peak (M⁺) at m/z 179. The fragmentation pattern would likely involve the loss of water (M-18), carbon monoxide (M-28), and the carboxyl group (M-45).

Synthesis

A plausible and efficient synthesis of this compound can be achieved via a two-step process starting from the commercially available 7-fluoroindole. The first step involves the introduction of a carboxyl group or its ester equivalent at the 2-position of the indole ring, followed by hydrolysis to the carboxylic acid.

Experimental Protocol: Synthesis from 7-Fluoroindole

This protocol is a proposed synthetic route based on established methods for the synthesis of indole-2-carboxylic acids.

Step 1: Synthesis of Methyl 7-Fluoro-1H-indole-2-carboxylate

This step can be achieved through various methods, including the Reissert indole synthesis or by direct carboxylation of 7-fluoroindole followed by esterification. A common laboratory-scale method involves the reaction of 7-fluoroindole with methyl chloroformate or a similar reagent.

Step 2: Hydrolysis to this compound

The methyl ester from Step 1 is then hydrolyzed to the desired carboxylic acid.

Materials and Reagents:

  • Methyl 7-fluoro-1H-indole-2-carboxylate

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl, concentrated)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve Methyl 7-fluoro-1H-indole-2-carboxylate in a mixture of methanol and water.

  • Add a solution of sodium hydroxide and heat the mixture to reflux.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Acidify the aqueous solution with concentrated hydrochloric acid to a pH of approximately 2-3, which will cause the product to precipitate.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Dry the solid product under vacuum to yield this compound.

Purification:

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Synthesis_Workflow Start 7-Fluoroindole Step1 Reaction with Methyl Chloroformate Start->Step1 Intermediate Methyl 7-Fluoro-1H-indole-2-carboxylate Step1->Intermediate Step2 Hydrolysis (NaOH, H2O/MeOH) Intermediate->Step2 End This compound Step2->End

Synthetic workflow for this compound.

Biological Activity and Potential Applications

The indole-2-carboxylic acid scaffold is a key pharmacophore in a class of HIV-1 integrase inhibitors. These inhibitors act by chelating essential magnesium ions within the enzyme's active site, thereby blocking the strand transfer step of viral DNA integration into the host genome.

HIV-1 Integrase Inhibition

Derivatives of indole-2-carboxylic acid have been shown to be potent inhibitors of HIV-1 integrase. The introduction of a fluorine atom at the 7-position of the indole ring can modulate the electronic properties and binding affinity of the molecule to the enzyme's active site. While specific inhibitory concentration (IC₅₀) values for this compound are not widely reported, its structural similarity to known inhibitors suggests it is a promising candidate for further investigation.

HIV_Integrase_Inhibition Integrase HIV-1 Integrase Active Site (with Mg2+) IndoleAcid This compound Chelation Chelation of Mg2+ ions IndoleAcid->Chelation binds to Chelation->Integrase Inhibition Inhibition of Strand Transfer Chelation->Inhibition NoIntegration Viral DNA Integration Blocked Inhibition->NoIntegration Assay_Workflow cluster_prep Plate Preparation cluster_reaction Inhibition and Reaction cluster_detection Detection A Coat plate with Biotin-Donor DNA B Add HIV-1 Integrase A->B C Add Test Compound (this compound) B->C D Add DIG-Target DNA (Initiate Strand Transfer) C->D E Add Anti-DIG-HRP Antibody D->E F Add TMB Substrate E->F G Measure Absorbance F->G

References

The Biological Landscape of 7-Fluoro-1H-indole-2-carboxylic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the current understanding of the biological activity of 7-fluoro-1H-indole-2-carboxylic acid. Direct research on this specific molecule is notably scarce in publicly available literature. Therefore, this document provides a comprehensive overview of the biological activities of the broader indole-2-carboxylic acid class of compounds, offering insights into the potential therapeutic applications of this chemical scaffold. The guide summarizes quantitative data, details relevant experimental protocols, and visualizes key concepts to serve as a valuable resource for researchers in drug discovery and development.

Introduction to this compound

This compound is a halogenated derivative of the indole-2-carboxylic acid scaffold. The indole ring is a privileged structure in medicinal chemistry, found in a wide array of biologically active compounds. The introduction of a fluorine atom at the 7-position can significantly alter the molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding interactions, potentially leading to unique biological activities.

While commercially available for research purposes, there is a conspicuous absence of published studies detailing the specific biological activities of this compound[1]. This guide, therefore, broadens its scope to the activities of structurally related indole-2-carboxylic acid derivatives to infer potential areas of interest for this particular compound.

Biological Activities of Indole-2-Carboxylic Acid Derivatives

The indole-2-carboxylic acid core has been identified as a versatile scaffold for the development of inhibitors for various enzymes and as agents with a range of therapeutic effects.

Antiviral Activity: HIV-1 Integrase Inhibition

A significant area of research for indole-2-carboxylic acid derivatives has been in the development of HIV-1 integrase strand transfer inhibitors (INSTIs)[2][3]. These compounds function by chelating two magnesium ions within the active site of the integrase enzyme, an essential enzyme for viral replication[2][3][4]. Structural optimization of the indole-2-carboxylic acid scaffold has led to the identification of potent inhibitors[2][3][4].

Table 1: HIV-1 Integrase Inhibitory Activity of Indole-2-Carboxylic Acid Derivatives

CompoundModification on Indole-2-Carboxylic Acid ScaffoldIC₅₀ (µM)Reference
1 Unsubstituted32.37[3]
17a C6-halogenated benzene ring introduction3.11[2]
20a Long branch on C3 of the indole core0.13[4]
Anticancer Activity

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes involved in tryptophan metabolism and are considered promising targets for cancer immunotherapy[5]. Derivatives of indole-2-carboxylic acid have been synthesized and evaluated as dual inhibitors of these enzymes[5].

Table 2: IDO1 and TDO Inhibitory Activity of a 6-Acetamido-indole-2-carboxylic Acid Derivative

CompoundTarget EnzymeIC₅₀ (µM)Reference
9o-1 IDO11.17[5]
TDO1.55[5]

Novel 1H-indole-2-carboxylic acid derivatives have been designed to target the 14-3-3η protein, showing potential for the treatment of liver cancer[6]. One such derivative, compound C11, demonstrated significant inhibitory activity against various human liver cancer cell lines, including chemotherapy-resistant cells[6]. This compound was also found to induce G1-S phase cell cycle arrest in liver cancer cells[6].

Anti-Trypanosoma cruzi Activity

Derivatives of 1H-indole-2-carboxamide have been identified through phenotypic screening as having activity against Trypanosoma cruzi, the parasite responsible for Chagas disease[7][8]. Structure-activity relationship (SAR) studies have shown that small, electron-donating groups at the 5' position of the indole core are favored for potency, while electron-withdrawing groups like halogens lead to inactivity[8].

Potential Activities of 7-Fluoroindoles

While data on this compound is lacking, studies on the simpler compound, 7-fluoroindole, provide clues to potential biological activities. 7-fluoroindole has been identified as an antivirulence compound against Pseudomonas aeruginosa. It inhibits biofilm formation and the production of several quorum-sensing regulated virulence factors without inhibiting bacterial growth[9]. This suggests that the 7-fluoro substitution on an indole ring can impart valuable anti-infective properties.

Experimental Protocols

HIV-1 Integrase Strand Transfer Assay

This protocol is based on methodologies described for the evaluation of indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors[3][4].

Objective: To determine the 50% inhibitory concentration (IC₅₀) of a test compound against the strand transfer reaction catalyzed by HIV-1 integrase.

Materials:

  • Recombinant HIV-1 integrase

  • Donor DNA (vDNA) substrate, often biotin-labeled

  • Target DNA (tDNA) substrate, often labeled with a detectable marker (e.g., digoxigenin)

  • Assay buffer (containing MnCl₂ or MgCl₂)

  • Test compound (e.g., this compound)

  • Positive control (e.g., Raltegravir)

  • 96-well plates (streptavidin-coated)

  • Detection antibody (e.g., anti-digoxigenin-peroxidase conjugate)

  • Substrate for the detection enzyme (e.g., TMB)

  • Stop solution (e.g., H₂SO₄)

  • Plate reader

Procedure:

  • Coat a 96-well streptavidin plate with the biotin-labeled donor DNA.

  • In a separate plate, pre-incubate the HIV-1 integrase enzyme with varying concentrations of the test compound or controls in the assay buffer.

  • Transfer the integrase-compound mixture to the donor DNA-coated plate and incubate to allow for the 3'-processing reaction.

  • Add the labeled target DNA to the wells and incubate to allow for the strand transfer reaction.

  • Wash the plate to remove unbound components.

  • Add the detection antibody and incubate.

  • Wash the plate and add the enzyme substrate.

  • After color development, add the stop solution.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using appropriate software.

Diagram 1: Experimental Workflow for HIV-1 Integrase Inhibition Assay

experimental_workflow cluster_plate_prep Plate Preparation cluster_reaction Reaction Steps cluster_detection Detection cluster_analysis Data Analysis p1 Coat 96-well plate with biotinylated donor DNA p2 Wash p1->p2 r1 Pre-incubate integrase with test compound p2->r1 r2 Add mixture to plate (3'-processing) r1->r2 r3 Add labeled target DNA (strand transfer) r2->r3 d1 Wash r3->d1 d2 Add detection antibody d1->d2 d3 Wash d2->d3 d4 Add substrate & develop color d3->d4 d5 Add stop solution d4->d5 a1 Read absorbance d5->a1 a2 Calculate IC50 a1->a2

Caption: Workflow for determining HIV-1 integrase inhibitory activity.

Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effect of a test compound on a cancer cell line.

Materials:

  • Cancer cell line (e.g., HepG2 for liver cancer)

  • Cell culture medium and supplements

  • Test compound

  • Positive control (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound or controls and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Signaling Pathways and Mechanisms of Action

HIV-1 Integrase Inhibition Mechanism

The primary mechanism of action for indole-2-carboxylic acid derivatives as HIV-1 inhibitors is the chelation of divalent metal ions (Mg²⁺) in the enzyme's active site. This interaction prevents the catalytic activity of the integrase, thereby blocking the integration of the viral DNA into the host genome.

Diagram 2: Mechanism of HIV-1 Integrase Inhibition

hiv_integrase_inhibition cluster_enzyme HIV-1 Integrase Active Site cluster_inhibitor Inhibitor cluster_dna Viral DNA integrase Integrase Enzyme vdna Viral DNA integrase->vdna Binding mg1 Mg2+ block Strand Transfer Blocked mg2 Mg2+ indole Indole-2-carboxylic Acid Derivative indole->mg1 Chelation indole->mg2 Chelation vdna->block Integration Prevented

Caption: Chelation of Mg2+ ions by indole-2-carboxylic acid derivatives.

Conclusion and Future Directions

While direct biological data for this compound is currently unavailable, the broader class of indole-2-carboxylic acid derivatives demonstrates significant potential across various therapeutic areas, including antiviral and anticancer applications. The known antivirulence properties of 7-fluoroindole suggest that the 7-fluoro substitution could confer beneficial anti-infective properties to the indole-2-carboxylic acid scaffold.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound. Screening this compound against a panel of targets, including viral enzymes, cancer cell lines, and bacterial virulence factors, would be a crucial first step in elucidating its therapeutic potential. The detailed protocols and comparative data presented in this guide provide a solid foundation for such investigations.

References

The Advent and Evolution of Fluorinated Indoles: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the discovery, synthesis, and therapeutic application of fluorinated indole compounds, providing researchers and drug development professionals with a comprehensive overview of this critical class of molecules.

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The indole scaffold, a privileged structure in numerous natural products and pharmaceuticals, has been a particularly fruitful substrate for fluorination. The introduction of fluorine atoms into the indole ring can dramatically alter a molecule's lipophilicity, metabolic stability, and binding affinity for biological targets.[1][2] This technical guide provides a comprehensive overview of the discovery and history of fluorinated indole compounds, detailing key synthetic milestones, presenting quantitative biological data, and outlining relevant experimental protocols and signaling pathways.

A Historical Trajectory: From Early Syntheses to Modern Methods

The exploration of fluorinated indoles has a rich history, with early efforts laying the groundwork for the sophisticated synthetic methodologies available today. One of the pioneering forays into this area was documented in 1963 with the synthesis of fluorinated tryptamine derivatives.[3] This early work demonstrated the feasibility of introducing fluorine into the indole nucleus and sparked interest in the potential pharmacological effects of such modifications.

Early synthetic strategies often relied on classical methods such as the Balz-Schiemann reaction for the introduction of fluorine onto an aromatic ring prior to indole formation. Over the decades, the synthetic chemist's toolkit has expanded significantly. The development of modern electrophilic fluorinating agents, such as N-fluoropyridinium salts and Selectfluor , has provided more direct and milder routes to fluorinated indoles.[4][5][6]

A significant advancement in recent years has been the advent of metal-free synthetic methods, which offer advantages in terms of cost and reduced toxicity.[7] For instance, an oxidative dearomatization-enabled approach allows for the assembly of 2-trifluoromethyl NH-indole products from simple anilines.[7] Furthermore, domino reactions, such as the trifluoromethylation/cyclization of 2-alkynylanilines using fluoroform-derived CuCF3, have streamlined the synthesis of specifically substituted fluorinated indoles.[8]

Key Therapeutic Applications and Biological Activity

Fluorinated indoles have demonstrated remarkable therapeutic potential across a range of disease areas, most notably as antiviral and psychoactive agents.

Antiviral Activity: Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

A significant number of fluorinated indoles have been identified as highly potent inhibitors of HIV-1 non-nucleoside reverse transcriptase (NNRT).[9] The introduction of fluorine can enhance the binding affinity of these compounds to the allosteric pocket of the reverse transcriptase enzyme.[10] Structure-activity relationship (SAR) studies have revealed that the position of the fluorine atom on the indole ring can have a dramatic impact on antiviral potency. For instance, in some series, 5-fluoroindoles have shown superior activity compared to their 4-fluoro counterparts.[9]

Modulating the Central Nervous System: Fluorinated Tryptamines

The fluorination of hallucinogenic tryptamines, such as N,N-diethyltryptamine (DET) and psilocin, has been a subject of significant research to understand their interactions with serotonin receptors.[5] Studies have shown that fluorination can attenuate or abolish hallucinogen-like activity while sometimes enhancing affinity for specific serotonin receptor subtypes, such as the 5-HT1A receptor.[5] This modulation of receptor selectivity highlights the potential for developing fluorinated tryptamines as therapeutic agents for psychiatric disorders.

Quantitative Biological Data

The following tables summarize key quantitative data for representative fluorinated indole compounds, showcasing their biological activity.

Table 1: Antiviral Activity of Fluorinated Indole-based HIV-1 NNRTIs

Compound IDFluorine PositionTargetAssayEC50 (nM)Reference
22 4-FluoroHIV-1 Reverse TranscriptaseCell-based0.14[9]
23l 4-FluoroHIV-1 Reverse TranscriptaseCell-based0.02[9]
23m 4-FluoroHIV-1 Reverse TranscriptaseCell-based0.057[9]
23n 4-FluoroHIV-1 Reverse TranscriptaseCell-based0.0058[9]
23p 4-FluoroHIV-1 Reverse TranscriptaseCell-based0.04[9]
25a 5-FluoroHIV-1 Reverse TranscriptaseCell-based7[9]
25b 5-FluoroHIV-1 Reverse TranscriptaseCell-based7[9]
25i 4-FluoroHIV-1 Reverse TranscriptaseCell-based18[9]
25j 4-FluoroHIV-1 Reverse TranscriptaseCell-based153[9]

Table 2: Receptor Binding Affinities of Fluorinated Tryptamines

CompoundFluorine PositionReceptorKᵢ (nM)Reference
4-Fluoro-5-methoxy-DMT 4-Fluoro5-HT₁ₐ0.23[5]
4-Fluoro-5-methoxy-DMT 4-Fluoro5-HT₁ₐ3.8[11]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of fluorinated indole compounds.

Synthesis of 6-Fluoro-α-methyltryptamine

This protocol is adapted from the 1963 study by Kalir and Szara.[12]

  • Preparation of 6-Fluoro-3-(2-methyl-2-nitrovinyl)indole: A mixture of 6-fluoroindole (specific amount), nitroethane (specific amount), and ammonium acetate (specific amount) is heated at 95-100°C. The reaction mixture is then diluted with methanol and cooled to yield the product as orange-red needles.

  • Reduction to 6-Fluoro-α-methyltryptamine: A solution of 6-fluoro-3-(2-methyl-2-nitrovinyl)indole in tetrahydrofuran is added dropwise to a suspension of lithium aluminum hydride in tetrahydrofuran and refluxed for 2 hours. Standard workup procedures are followed to isolate the final product.

HIV-1 Non-Nucleoside Reverse Transcriptase (NNRT) Inhibition Assay (Cell-Based)

This is a general protocol for evaluating the antiviral activity of NNRTI candidates.[13]

  • Cell Seeding: Host cells (e.g., MT-4 or C8166) are seeded into a 96-well plate at a predetermined density.

  • Compound Addition: Serial dilutions of the test compound (dissolved in DMSO) are prepared in cell culture medium and added to the wells. A "no drug" control (vehicle only) is included.

  • Viral Infection: The cells are infected with an HIV-1 reporter virus at a specific multiplicity of infection (MOI).

  • Incubation: The plates are incubated at 37°C in a CO₂ incubator for 48-72 hours.

  • Quantification of Viral Replication: Viral replication is quantified by measuring the activity of the reporter gene (e.g., luciferase). The cells are lysed, and the appropriate substrate is added. Luminescence is measured using a luminometer.

  • Data Analysis: The EC₅₀ value, the concentration of the compound that inhibits viral replication by 50%, is calculated from the dose-response curve.

Radioligand Binding Assay for Serotonin Receptors

This protocol outlines a general procedure for determining the binding affinity of compounds to serotonin receptors.[5][14]

  • Membrane Preparation: Cell membranes expressing the serotonin receptor of interest (e.g., 5-HT₁ₐ, 5-HT₂ₐ) are prepared from cultured cells or animal brain tissue.

  • Assay Setup: In a 96-well plate, the cell membranes are incubated with a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ) and varying concentrations of the unlabeled test compound.

  • Incubation: The plate is incubated for a specific time at a controlled temperature to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The IC₅₀ value, the concentration of the test compound that displaces 50% of the specific binding of the radioligand, is determined. The Kᵢ (inhibition constant) is then calculated using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

The biological effects of fluorinated indoles are mediated through their interaction with specific signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical drug discovery workflow.

G Serotonin 5-HT2A Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol 5HT2A_R 5-HT2A Receptor Gq Gq 5HT2A_R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates MAPK_Pathway MAPK Pathway PKC->MAPK_Pathway Activates Ca_release->PKC Activates Serotonin Serotonin/ Fluorinated Tryptamine Serotonin->5HT2A_R Binds

Caption: Serotonin 5-HT2A Receptor Signaling Pathway.

G HIV-1 Reverse Transcriptase Inhibition Viral_RNA Viral RNA Genome RT Reverse Transcriptase (RT) Viral_RNA->RT Template Viral_DNA Viral DNA (not synthesized) RT->Viral_DNA Blocked NNRTI Fluorinated Indole (NNRTI) Binding_Pocket Allosteric Binding Pocket NNRTI->Binding_Pocket Binding_Pocket->RT Conformational_Change Conformational Change in RT Binding_Pocket->Conformational_Change Induces Inhibition Inhibition of DNA Synthesis Conformational_Change->Inhibition

Caption: Mechanism of HIV-1 Reverse Transcriptase Inhibition.

G Drug Discovery Workflow for Fluorinated Indole Compounds Target_ID Target Identification (e.g., 5-HT Receptor, HIV-RT) Library_Design Fluorinated Indole Library Design & Synthesis Target_ID->Library_Design HTS High-Throughput Screening (e.g., Binding or Enzyme Assays) Library_Design->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Lead_Opt->Library_Design Iterative Design Preclinical Preclinical Studies (In vivo efficacy, ADME/Tox) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: Drug Discovery Workflow for Fluorinated Indoles.

References

A Theoretical Investigation of 7-Fluoro-1H-indole-2-carboxylic Acid: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

While specific theoretical studies on 7-fluoro-1H-indole-2-carboxylic acid are not extensively available in current literature, this whitepaper provides a comprehensive methodological guide for its in-depth computational analysis. By drawing parallels from studies on analogous compounds, such as 7-(trifluoromethyl)-1H-indole-2-carboxylic acid and other indole derivatives, we outline a robust workflow for investigating its structural, electronic, and spectroscopic properties. This document serves as a technical blueprint for researchers seeking to perform theoretical calculations, including Density Functional Theory (DFT) and molecular docking, to elucidate the molecule's potential as a pharmacophore. All presented data are illustrative and derived from published studies on similar molecules to provide a comparative context.

Introduction

Indole-2-carboxylic acid and its derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a fluorine atom at the 7-position of the indole ring can substantially alter the molecule's physicochemical properties, including its acidity, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. Theoretical studies are indispensable for understanding these modifications at a molecular level. This guide details the computational protocols necessary to characterize this compound.

Computational Methodology

A typical theoretical investigation of a small molecule like this compound involves a multi-step computational workflow. The primary tool for such studies is Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost.

Geometric Optimization and Conformational Analysis

The first step in a theoretical study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. For a molecule with rotatable bonds, a conformational analysis is crucial to identify the global minimum energy conformer.

Experimental Protocol:

  • Initial Structure Generation: The 2D structure of this compound is drawn using a molecular editor and converted to a 3D structure.

  • Conformational Search: A systematic or stochastic conformational search is performed to explore the potential energy surface. For this compound, the primary degree of freedom is the dihedral angle of the carboxylic acid group relative to the indole ring. A potential energy scan can be performed by rotating this dihedral angle in discrete steps (e.g., 10-15 degrees) and calculating the single-point energy at each step.

  • Geometry Optimization: The conformers corresponding to the minima on the potential energy surface are then fully optimized. A common and reliable method is the B3LYP functional with a Pople-style basis set such as 6-311++G(d,p).[1] The inclusion of diffuse functions (++) is important for accurately describing anions and molecules with lone pairs, while polarization functions (d,p) are necessary for describing chemical bonds accurately.

  • Frequency Calculation: To confirm that the optimized structures correspond to true energy minima, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.

The following diagram illustrates the workflow for determining the most stable conformer.

G Workflow for Conformational Analysis A Initial 3D Structure of this compound B Potential Energy Surface Scan (Rotation of COOH group) A->B C Identification of Energy Minima B->C D Full Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) C->D E Vibrational Frequency Calculation D->E F Confirmation of Stable Conformer (No imaginary frequencies) E->F

Conformational analysis workflow.
Spectroscopic Analysis

Theoretical calculations can predict vibrational spectra (Infrared and Raman) which can be compared with experimental data to validate the computational model.

Experimental Protocol:

  • Frequency Calculation: As mentioned, frequency calculations are performed on the optimized geometry. The output provides the vibrational frequencies, IR intensities, and Raman activities.

  • Scaling: Calculated vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set incompleteness. Therefore, it is common practice to scale the calculated frequencies by an empirical scaling factor (e.g., ~0.96 for B3LYP/6-311++G(d,p)).

  • Spectral Visualization: The calculated frequencies and intensities are used to generate theoretical IR and Raman spectra, which can be visually compared with experimental spectra.

Electronic Properties Analysis

The electronic properties of a molecule are crucial for understanding its reactivity and potential biological activity. These properties are typically analyzed using Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) maps.

Experimental Protocol:

  • FMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are obtained from the output of the geometry optimization calculation. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.

  • MEP Mapping: The MEP is calculated and mapped onto the electron density surface of the optimized molecule. This provides a visual representation of the charge distribution and allows for the identification of electrophilic and nucleophilic sites.

Predicted Molecular Properties (Illustrative Data)

While specific data for this compound is unavailable, the following tables present typical quantitative data that would be obtained from the aforementioned computational protocols, based on values reported for similar indole derivatives.

Table 1: Calculated Geometric Parameters (Illustrative)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-F1.35C6-C7-F119.5
N-H1.01C2-N1-C7a109.0
C=O1.22O1-C8-O2123.0
C-O1.35C2-C3-C3a133.0
O-H0.97C3-C2-N1110.0

Table 2: Calculated Vibrational Frequencies (Illustrative, Scaled)

Vibrational ModeWavenumber (cm⁻¹)Description
ν(N-H)3450N-H stretching
ν(O-H)3300O-H stretching (carboxylic acid)
ν(C=O)1720C=O stretching
ν(C-F)1250C-F stretching
Ring Vibrations1600-1400Aromatic C-C stretching

Table 3: Calculated Electronic Properties (Illustrative)

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment2.5 D

Potential Biological Activity and Molecular Docking

Indole derivatives are known to interact with various biological targets. For instance, studies on 7-(trifluoromethyl)-1H-indole-2-carboxylic acid have explored its potential as an aromatase inhibitor.[1] A similar approach can be applied to this compound to predict its binding affinity to relevant protein targets.

Molecular Docking Protocol

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Experimental Protocol:

  • Ligand Preparation: The optimized 3D structure of this compound is prepared for docking. This may involve adding hydrogen atoms and assigning partial charges.

  • Receptor Preparation: A crystal structure of the target protein (e.g., from the Protein Data Bank) is obtained. Water molecules and co-ligands are typically removed, hydrogen atoms are added, and charges are assigned.

  • Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to dock the ligand into the active site of the receptor. The program samples a large number of possible conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding affinity.

  • Analysis of Results: The docking poses with the best scores are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

The following diagram illustrates a generalized workflow for a molecular docking study.

G Workflow for Molecular Docking cluster_0 Ligand Preparation cluster_1 Receptor Preparation A Optimized 3D Structure of This compound B Add Hydrogens & Assign Charges A->B E Molecular Docking Simulation (e.g., AutoDock, Glide) B->E C Obtain Protein Crystal Structure (e.g., from PDB) D Prepare Receptor (Remove water, add hydrogens, etc.) C->D D->E F Analysis of Docking Poses and Binding Interactions E->F G Prediction of Binding Affinity F->G

Generalized molecular docking workflow.

Conclusion

This whitepaper has outlined a comprehensive theoretical framework for the study of this compound. By employing Density Functional Theory for geometric, spectroscopic, and electronic characterization, and utilizing molecular docking to probe potential biological interactions, researchers can gain significant insights into the properties of this molecule. The methodologies and illustrative data presented here serve as a valuable resource for initiating and guiding future computational investigations, ultimately contributing to the rational design of new therapeutic agents.

References

A Technical Guide to the Solubility of 7-fluoro-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for understanding and determining the solubility of 7-fluoro-1H-indole-2-carboxylic acid, a key parameter in drug discovery and development. Due to the limited availability of publicly accessible quantitative solubility data for this specific molecule, this document focuses on delivering a robust experimental protocol, predictive insights into its solubility profile, and a structured approach to data management.

Predicted Solubility Profile

The molecular structure of this compound, featuring a carboxylic acid group, an indole ring, and a fluorine atom, suggests a nuanced solubility profile. Based on the principle of "like dissolves like," a qualitative prediction of its solubility in various common laboratory solvents can be made. The presence of the polar carboxylic acid group is expected to facilitate dissolution in polar solvents, particularly those capable of hydrogen bonding. Conversely, the largely non-polar indole backbone may contribute to solubility in certain organic solvents.

Experimental Determination of Solubility

The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[1] This method involves agitating an excess amount of the solid compound in a chosen solvent until equilibrium is achieved, followed by the quantification of the dissolved solute in the saturated solution.

Detailed Experimental Protocol: Shake-Flask Method

Materials and Equipment:

  • This compound (solid)

  • Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, methanol, ethanol, DMSO, acetonitrile, dichloromethane, toluene)

  • Analytical balance

  • Glass vials with screw caps

  • Thermostatically controlled shaker

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound (e.g., 5-10 mg) and place it into a glass vial. The key is to ensure undissolved solid remains at the end of the experiment.

    • Add a precise volume (e.g., 1.0 mL) of the desired solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient duration to ensure equilibrium is reached, typically between 24 and 72 hours.[2] A preliminary experiment can determine the optimal time for equilibration.

  • Phase Separation:

    • After equilibration, visually confirm the presence of excess solid in each vial.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

  • Sample Preparation for Analysis:

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Attach a syringe filter to the syringe and dispense the filtered solution into a clean vial. This step is crucial to remove any remaining solid particles.[3]

    • Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the HPLC calibration curve.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the standard solutions by HPLC to generate a calibration curve (peak area versus concentration).

    • Inject the diluted sample solution into the HPLC system and record the peak area.

    • Using the calibration curve, determine the concentration of this compound in the diluted sample.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor used in the sample preparation step.

Data Presentation

The following table provides a structured format for recording experimentally determined solubility data for this compound in a variety of solvents.

SolventSolvent ClassTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
WaterPolar Protic25
Phosphate-Buffered Saline (pH 7.4)Aqueous Buffer37
MethanolPolar Protic25
EthanolPolar Protic25
Dimethyl Sulfoxide (DMSO)Polar Aprotic25
AcetonitrilePolar Aprotic25
Dichloromethane (DCM)Non-Polar25
TolueneNon-Polar25

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh Excess Compound B Add Known Volume of Solvent A->B to vial C Agitate at Constant Temperature (24-72 hours) B->C D Centrifuge to Pellet Solid C->D E Filter Supernatant D->E F Dilute Filtered Solution E->F G Quantify by HPLC F->G H Calculate Solubility G->H

Caption: A flowchart of the shake-flask method for solubility determination.

References

Stability and Storage of 7-Fluoro-1H-indole-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 7-fluoro-1H-indole-2-carboxylic acid. The information is compiled from commercially available data and established scientific principles for related compounds, offering a foundational understanding for its handling, storage, and analytical assessment.

Core Stability Profile and Physicochemical Properties

This compound is a fluorinated indole derivative. The incorporation of a fluorine atom can influence the molecule's physicochemical properties, including its lipophilicity and metabolic stability.[1] While generally stable under standard ambient conditions, its stability is influenced by factors such as temperature, light, and the presence of moisture and air.[2]

Quantitative Data Summary

The following table summarizes the key physical properties and recommended storage conditions for this compound.

ParameterValueSource(s)
Molecular Formula C₉H₆FNO₂[3][4][5][6]
Molecular Weight 179.15 g/mol [3][4][5][6]
Melting Point 198 °C (with decomposition)[4]
Boiling Point (Predicted) 422.2 ± 25.0 °C[4]
Density (Predicted) 1.510 ± 0.06 g/cm³[4]
Appearance Solid[7][8]
Purity Typically ≥98%[5][6]
Recommended Storage Temp. -20°C or 2-8°C[3][4][7]
Sensitivities Air, light, and moisture sensitive[2]
Incompatible Materials Strong oxidizing agents[8]

Potential Degradation Pathways

While specific degradation pathways for this compound have not been extensively documented in publicly available literature, indole-2-carboxylic acids, in general, are known to undergo decarboxylation under certain conditions.

  • Thermal Decarboxylation: Heating indole-2-carboxylic acids above their melting point can lead to the loss of carbon dioxide to form the corresponding indole.[9] Microwave-assisted thermolysis in a high-boiling solvent like quinoline has been shown to facilitate this reaction.[3]

  • Acid-Catalyzed Decarboxylation: In concentrated acidic solutions, indolecarboxylic acids can undergo decarboxylation through a mechanism involving the formation of a protonated carbonic acid intermediate.[10]

A potential degradation pathway for this compound is decarboxylation, as illustrated below.

G cluster_decarboxylation Potential Degradation: Decarboxylation 7-Fluoro-1H-indole-2-carboxylic_acid This compound 7-Fluoro-1H-indole 7-Fluoro-1H-indole 7-Fluoro-1H-indole-2-carboxylic_acid->7-Fluoro-1H-indole Heat or Acid CO2 CO₂ 7-Fluoro-1H-indole-2-carboxylic_acid->CO2 Heat or Acid

Caption: Potential decarboxylation of this compound.

Recommended Storage and Handling

To ensure the long-term integrity of this compound, the following storage and handling procedures are recommended:

  • Temperature: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[6] Recommended storage temperatures vary by supplier, with options including -20°C and 2-8°C.[3][4][7] For long-term storage, -20°C is preferable to minimize thermal degradation.

  • Inert Atmosphere: As the compound is noted to be air-sensitive, storage under an inert atmosphere, such as argon, is advised to prevent oxidative degradation.[2]

  • Light Protection: Protect from light to prevent photolytic degradation.[2][8] Use amber vials or store in a dark location.

  • Moisture Protection: The compound is moisture-sensitive; therefore, it should be stored in a desiccated environment.[2]

  • General Handling: Use good laboratory hygiene practices. Avoid contact with skin and eyes, and do not breathe in the dust.[8][11] Wash hands thoroughly after handling.[2]

Experimental Protocols for Stability Assessment

To comprehensively evaluate the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and develop a stability-indicating analytical method.[2][11][12]

The following are general protocols based on ICH guidelines that can be adapted for this compound.

Forced Degradation (Stress Testing) Protocol
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[12]

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M to 1 M hydrochloric acid. Incubate at room temperature and, if no degradation is observed, at an elevated temperature (e.g., 60°C).[2][12]

    • Base Hydrolysis: Mix the stock solution with 0.1 M to 1 M sodium hydroxide. Incubate at room temperature.[2][12]

    • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30%). Keep at room temperature.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 60°C) for a specified period.[5]

    • Photolytic Degradation: Expose the stock solution and the solid compound to a combination of UV and visible light, as per ICH Q1B guidelines.[12]

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating method, such as HPLC.

Development of a Stability-Indicating HPLC Method
  • Column Selection: A C18 column is a common starting point for the analysis of indole derivatives.

  • Mobile Phase Optimization: Develop a gradient or isocratic mobile phase, typically consisting of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol), to achieve good separation between the parent compound and any degradation products.

  • Detection: Use a photodiode array (PDA) detector to monitor the elution profile at multiple wavelengths to ensure peak purity.

  • Method Validation: Validate the developed HPLC method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

The following diagram illustrates a general workflow for conducting a forced degradation study and developing a stability-indicating analytical method.

G cluster_workflow Forced Degradation and Method Development Workflow A Prepare Stock Solution of This compound B Subject to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Analyze Stressed Samples by HPLC B->C D Identify Degradation Products C->D E Develop and Optimize Stability-Indicating HPLC Method D->E F Validate HPLC Method (ICH Guidelines) E->F G Utilize Validated Method for Routine Stability Testing F->G

Caption: Workflow for stability assessment of this compound.

References

An In-depth Technical Guide to 7-fluoro-1H-indole-2-carboxylic acid: Molecular Structure and Conformation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, conformation, and key chemical data for 7-fluoro-1H-indole-2-carboxylic acid. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, drug discovery, and organic synthesis.

Molecular Structure and Properties

This compound is a fluorinated derivative of the indole-2-carboxylic acid scaffold, a privileged structure in medicinal chemistry. The presence of the fluorine atom at the 7-position significantly influences the molecule's electronic properties and potential biological activity.

General Information

Basic chemical and physical properties of this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 399-67-7[1][2][3][4]
Molecular Formula C₉H₆FNO₂[2][3][4][5]
Molecular Weight 179.15 g/mol [2][3]
Appearance Expected to be a solid[6]
Purity Commercially available up to ≥98%[2]
Computational Data

Computational predictions provide insights into the lipophilicity and topological polar surface area (TPSA) of the molecule, which are important parameters in drug design.

PropertyPredicted Value
Topological Polar Surface Area (TPSA) 53.09 Ų
logP 2.0052

Synthesis of this compound

A robust and well-established method for the synthesis of indole-2-carboxylic acids is the Reissert indole synthesis.[7][8] This approach can be adapted for the preparation of the 7-fluoro derivative, starting from 2-fluoro-6-nitrotoluene. An alternative final step involves the hydrolysis of the corresponding methyl ester.

Proposed Synthetic Pathway

The logical workflow for the synthesis of this compound is outlined below.

G Proposed Synthesis of this compound A 2-fluoro-6-nitrotoluene B Condensation with Diethyl Oxalate A->B NaOEt, EtOH C Ethyl 2-(2-fluoro-6-nitrophenyl)-3-oxobutanoate B->C D Reductive Cyclization C->D Fe, AcOH or H2, Pd/C E Methyl 7-fluoro-1H-indole-2-carboxylate D->E F Hydrolysis E->F NaOH, H2O/MeOH G This compound F->G

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Reissert Condensation and Reductive Cyclization to form Methyl 7-fluoro-1H-indole-2-carboxylate

This procedure is adapted from the classical Reissert indole synthesis.[7][8]

  • Condensation: To a solution of sodium ethoxide in absolute ethanol, add 2-fluoro-6-nitrotoluene followed by the dropwise addition of diethyl oxalate at a controlled temperature. The reaction mixture is stirred until the starting material is consumed (monitored by TLC).

  • Work-up: The reaction is quenched with acid, and the resulting ethyl 2-(2-fluoro-6-nitrophenyl)-3-oxobutanoate is extracted with an organic solvent. The solvent is removed under reduced pressure.

  • Reductive Cyclization: The crude intermediate is dissolved in a mixture of acetic acid and ethanol. Iron powder or a palladium on carbon catalyst is added, and the reaction is stirred under a hydrogen atmosphere (or heated with iron) until the reduction of the nitro group and subsequent cyclization are complete.

  • Esterification: The resulting indole-2-carboxylic acid is esterified, for example, by refluxing in methanol with a catalytic amount of sulfuric acid to yield methyl 7-fluoro-1H-indole-2-carboxylate.[9]

  • Purification: The crude ester is purified by column chromatography on silica gel.

Step 2: Hydrolysis of Methyl 7-fluoro-1H-indole-2-carboxylate

This protocol is based on standard ester hydrolysis procedures.

  • Reaction: Methyl 7-fluoro-1H-indole-2-carboxylate is dissolved in a mixture of methanol and a solution of sodium hydroxide.

  • Heating: The mixture is heated to reflux and stirred for several hours until the hydrolysis is complete (monitored by TLC).

  • Work-up: The reaction mixture is cooled, and the methanol is removed under reduced pressure. The aqueous solution is acidified with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.

  • Isolation and Purification: The precipitate is collected by filtration, washed with cold water, and dried to afford this compound. Further purification can be achieved by recrystallization.

Molecular Conformation

The conformation of this compound is largely dictated by the planar indole ring system. The carboxylic acid substituent at the 2-position can exhibit rotational freedom.

Computational studies on related fluorinated heterocycles suggest that fluorine substitution can influence conformational preferences through electrostatic and hyperconjugative effects.[10][11] In the case of this compound, the proximity of the 7-fluoro and the 2-carboxylic acid groups to the indole nitrogen may lead to specific intramolecular interactions that favor a particular conformation. The potential for intramolecular hydrogen bonding between the N-H of the indole and an oxygen of the carboxylic acid, or between the carboxylic acid proton and the fluorine atom, could further stabilize a planar conformation. However, without experimental crystallographic data, the precise solid-state conformation remains to be determined. In solution, it is likely that there is a dynamic equilibrium between different rotamers of the carboxylic acid group.

Spectroscopic Data (Predicted)

While specific experimental spectra for this compound are not widely available in the literature, the expected spectroscopic features can be predicted based on the analysis of closely related compounds and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted chemical shifts for ¹H and ¹³C NMR are based on data from indole-2-carboxylic acid and its fluorinated analogues.

¹H NMR (in DMSO-d₆):

  • -COOH: A broad singlet is expected in the region of 12-13 ppm.

  • N-H: A broad singlet is expected around 11-12 ppm.

  • Aromatic Protons: The protons on the indole ring will appear in the aromatic region (approximately 7.0-7.8 ppm). The fluorine at the 7-position will introduce splitting patterns (coupling constants) to the adjacent protons.

¹³C NMR (in DMSO-d₆):

  • C=O: The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 160-170 ppm.

  • Aromatic Carbons: The carbons of the indole ring will appear between 100-140 ppm. The carbon attached to the fluorine (C7) will show a large one-bond C-F coupling constant. Other carbons in the vicinity will exhibit smaller two- and three-bond C-F couplings.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for the functional groups present.

Functional GroupExpected Wavenumber (cm⁻¹)CharacteristicsReference(s)
O-H (Carboxylic Acid) 2500-3300Very broad[12][13][14]
N-H (Indole) ~3300Medium, sharp[12][14]
C=O (Carboxylic Acid) 1680-1710Strong, sharp[12][13][14]
C-F 1000-1200Strong
Aromatic C=C 1450-1600Medium to weak
Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak.

IonExpected m/zNotes
[M]⁺ 179Molecular ion
[M-H₂O]⁺ 161Loss of water
[M-COOH]⁺ 134Loss of the carboxyl group

Biological and Medicinal Chemistry Context

Indole-2-carboxylic acid derivatives are of significant interest in drug discovery. The introduction of a fluorine atom can modulate the pharmacokinetic and pharmacodynamic properties of a molecule. While specific biological activities for this compound are not extensively documented, it serves as a valuable building block for more complex molecules with demonstrated biological potential, such as inhibitors of HIV-1 integrase and agents with activity against Trypanosoma cruzi.[15] The indole scaffold itself is known to interact with a variety of biological targets.

As no direct involvement in specific signaling pathways has been reported for the title compound, a logical diagram illustrating its utility in the synthesis of a biologically active molecule is presented below.

G Application in Medicinal Chemistry A This compound B Amide Coupling A->B D Biologically Active Indole-2-carboxamide Derivative B->D C Amine Partner C->B

Caption: Logical workflow for the use of this compound in generating biologically active compounds.

This technical guide provides a foundational understanding of this compound. Further experimental studies are warranted to fully elucidate its conformational preferences and explore its potential in various research and development applications.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 7-Fluoro-1H-indole-2-carboxylic acid from 2-fluoro-6-nitro-toluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 7-Fluoro-1H-indole-2-carboxylic acid, a valuable building block in medicinal chemistry, starting from 2-fluoro-6-nitrotoluene. The synthetic strategy is based on the Reissert indole synthesis, a reliable and direct method for the preparation of indole-2-carboxylic acids from ortho-nitrotoluenes. The two-step process involves an initial condensation with diethyl oxalate followed by a reductive cyclization. This protocol includes detailed experimental procedures, reagent specifications, and expected outcomes to guide researchers in the successful synthesis of this important indole derivative.

Introduction

Indole derivatives are a prominent class of heterocyclic compounds frequently found in the core structure of many pharmaceuticals and biologically active molecules. The specific compound, this compound, serves as a key intermediate in the development of various therapeutic agents due to the strategic placement of the fluorine atom and the carboxylic acid functional group, which allow for diverse chemical modifications. The Reissert indole synthesis offers a classical and efficient approach to construct the indole-2-carboxylic acid scaffold directly from readily available ortho-nitrotoluene precursors.[1][2] This method is particularly advantageous for producing indole-2-carboxylic acids.[3]

The synthesis commences with the condensation of 2-fluoro-6-nitrotoluene with diethyl oxalate in the presence of a strong base, such as potassium ethoxide, to yield ethyl 2-(2-fluoro-6-nitrophenyl)pyruvate.[2][4] The subsequent step involves the reductive cyclization of this intermediate, where the nitro group is reduced to an amine, which then undergoes an intramolecular condensation to form the indole ring.[2] Common reducing agents for this transformation include zinc in acetic acid.[2][4]

Synthetic Pathway

The overall synthetic scheme for the preparation of this compound from 2-fluoro-6-nitrotoluene is depicted below.

Synthesis_Pathway start 2-Fluoro-6-nitrotoluene intermediate Ethyl 2-(2-fluoro-6-nitrophenyl)pyruvate start->intermediate 1. Diethyl oxalate, KOEt Ethanol/Ether product This compound intermediate->product 2. Zn, Acetic Acid Reductive Cyclization

Caption: Overall synthetic route for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-(2-fluoro-6-nitrophenyl)pyruvate

This procedure details the condensation of 2-fluoro-6-nitrotoluene with diethyl oxalate. Potassium ethoxide has been shown to give better results than sodium ethoxide for this type of condensation.[2]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Fluoro-6-nitrotoluene155.1215.5 g0.10
Diethyl oxalate146.1421.9 g (20.2 mL)0.15
Potassium Ethoxide (KOEt)84.1610.9 g0.13
Anhydrous Ethanol46.07100 mL-
Anhydrous Diethyl Ether74.12250 mL-
Hydrochloric Acid (10%)-As needed-
Saturated Sodium Bicarbonate-As needed-
Brine-As needed-
Anhydrous Magnesium Sulfate-As needed-

Procedure:

  • A solution of potassium ethoxide is prepared by cautiously dissolving potassium metal (not recommended for safety reasons) or by using commercially available potassium ethoxide in anhydrous ethanol. For this protocol, commercially available potassium ethoxide is used.

  • In a flame-dried 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add potassium ethoxide (10.9 g, 0.13 mol) and anhydrous ethanol (100 mL).

  • To the stirred suspension, add anhydrous diethyl ether (250 mL).

  • A solution of 2-fluoro-6-nitrotoluene (15.5 g, 0.10 mol) and diethyl oxalate (21.9 g, 0.15 mol) in 50 mL of anhydrous diethyl ether is added dropwise to the potassium ethoxide suspension over a period of 30 minutes at room temperature.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 12 hours. The color of the mixture will typically change to a deep red or brown.

  • The reaction is quenched by the slow addition of 100 mL of ice-cold water.

  • The aqueous layer is separated and washed with diethyl ether (2 x 50 mL) to remove any unreacted starting materials.

  • The aqueous layer is then acidified to a pH of ~2 with 10% hydrochloric acid, which will precipitate the crude product.

  • The precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum.

  • The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield ethyl 2-(2-fluoro-6-nitrophenyl)pyruvate as a solid.

Expected Yield: Based on similar Reissert condensations, the expected yield for this step is in the range of 60-70%.

Step 2: Reductive Cyclization to this compound

This procedure describes the reduction of the nitro group of the pyruvate intermediate and subsequent intramolecular cyclization to form the indole ring.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl 2-(2-fluoro-6-nitrophenyl)pyruvate255.1912.8 g0.05
Zinc Dust65.3832.7 g0.50
Glacial Acetic Acid60.05200 mL-
Water18.02As needed-
Ethyl Acetate88.11As needed-
Saturated Sodium Bicarbonate-As needed-
Brine-As needed-
Anhydrous Sodium Sulfate-As needed-

Procedure:

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend ethyl 2-(2-fluoro-6-nitrophenyl)pyruvate (12.8 g, 0.05 mol) in glacial acetic acid (200 mL).

  • To the stirred suspension, add zinc dust (32.7 g, 0.50 mol) portion-wise over 30 minutes. The addition is exothermic, and the reaction temperature should be monitored and controlled with an ice bath if necessary to maintain a gentle reflux.

  • After the addition of zinc is complete, the reaction mixture is heated to reflux for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the hot reaction mixture is filtered through a pad of celite to remove excess zinc and other inorganic salts. The filter cake is washed with hot acetic acid (2 x 25 mL).

  • The combined filtrate is concentrated under reduced pressure to remove the acetic acid.

  • The residue is taken up in ethyl acetate (150 mL) and water (100 mL). The layers are separated.

  • The aqueous layer is extracted with ethyl acetate (2 x 50 mL).

  • The combined organic layers are washed with saturated sodium bicarbonate solution until effervescence ceases, then with water (1 x 50 mL), and finally with brine (1 x 50 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure product as a solid.

Expected Yield: The reductive cyclization step in a Reissert synthesis typically proceeds in good yield, often in the range of 70-85%.

Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

StepProductStarting MaterialMolar Ratio (SM:Reagent)SolventTemp. (°C)Time (h)Yield (%)
1Ethyl 2-(2-fluoro-6-nitrophenyl)pyruvate2-Fluoro-6-nitrotoluene1:1.5 (vs. Oxalate), 1:1.3 (vs. KOEt)Ethanol/EtherRT1260-70 (Est.)
2This compoundEthyl 2-(2-fluoro-6-nitrophenyl)pyruvate1:10 (vs. Zn)Acetic AcidReflux270-85 (Est.)

*Estimated yields are based on literature precedents for similar Reissert indole syntheses.[3] Actual yields may vary depending on experimental conditions and purification efficiency.

Logical Workflow

The logical progression of the synthesis is outlined in the following diagram.

Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Reductive Cyclization A Prepare KOEt suspension in Ethanol/Ether B Add 2-fluoro-6-nitrotoluene and diethyl oxalate A->B C Stir at room temperature for 12h B->C D Aqueous workup and acidification C->D E Isolate and purify Intermediate 1 D->E F Suspend Intermediate 1 in Acetic Acid E->F Intermediate 1 G Add Zinc dust portion-wise F->G H Reflux for 2h G->H I Filter and concentrate H->I J Workup and purify Final Product I->J

Caption: Experimental workflow for the synthesis.

Conclusion

The Reissert indole synthesis provides a direct and effective method for the preparation of this compound from 2-fluoro-6-nitrotoluene. The provided protocol offers a detailed guide for researchers, and the expected yields are favorable for laboratory-scale synthesis. Careful execution of the experimental procedures and purification steps is crucial for obtaining the desired product in high purity. This synthetic route is a valuable tool for accessing functionalized indole building blocks for drug discovery and development programs.

References

Application Notes and Protocols: Synthesis of 7-Fluoro-1H-indole-2-carboxylic acid via Fischer Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the synthesis of 7-fluoro-1H-indole-2-carboxylic acid, a valuable building block in medicinal chemistry and drug development, utilizing the classic Fischer indole synthesis.

Introduction

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust and widely used chemical reaction to synthesize indoles from an arylhydrazine and an aldehyde or ketone under acidic conditions.[1][2] This method remains a cornerstone in the synthesis of substituted indoles, which are core scaffolds in numerous pharmaceuticals, including antimigraine agents of the triptan class.[1] The synthesis of fluorinated indoles, such as this compound, is of particular interest as the introduction of fluorine atoms can significantly enhance the metabolic stability and bioavailability of drug candidates.[3]

This protocol outlines the synthesis of this compound, which can be achieved in a two-step sequence: the formation of a hydrazone from (2-fluorophenyl)hydrazine and pyruvic acid, followed by acid-catalyzed cyclization to form the indole ring. Subsequent hydrolysis of the ester (if an ester of pyruvic acid is used) yields the final carboxylic acid.

Reaction Scheme

The overall synthetic route involves the reaction of (2-fluorophenyl)hydrazine with pyruvic acid, followed by an acid-catalyzed cyclization.

Step 1: Hydrazone Formation

(2-Fluorophenyl)hydrazine reacts with pyruvic acid to form the corresponding hydrazone.

Step 2: Fischer Indole Synthesis (Cyclization)

The hydrazone undergoes an acid-catalyzed intramolecular cyclization to form this compound.

Experimental Protocols

Protocol 1: One-Pot Synthesis of this compound

This protocol describes a one-pot procedure where the hydrazone is formed in situ and cyclized without isolation.

Materials:

  • (2-Fluorophenyl)hydrazine hydrochloride

  • Pyruvic acid

  • Polyphosphoric acid (PPA) or Eaton's reagent (7.7 wt % P₂O₅ in methanesulfonic acid)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • 1 M Hydrochloric acid

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend (2-fluorophenyl)hydrazine hydrochloride (1.0 eq) and pyruvic acid (1.1 eq) in a suitable solvent such as ethanol or acetic acid.

  • Hydrazone Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the hydrazone. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: To the reaction mixture, add the acid catalyst. Common catalysts for this reaction include Brønsted acids like polyphosphoric acid (PPA) or Lewis acids such as zinc chloride.[1][2] Heat the reaction mixture to 80-100 °C. The reaction time can vary from 2 to 15 hours.[4]

  • Workup: After cooling to room temperature, pour the reaction mixture into ice-water. If PPA was used, the mixture will be viscous. Stir vigorously until the PPA is hydrolyzed.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol 2: Synthesis via Ethyl Ester Intermediate

This protocol involves the synthesis of ethyl 7-fluoro-1H-indole-2-carboxylate followed by hydrolysis.

Part A: Synthesis of Ethyl 7-fluoro-1H-indole-2-carboxylate

Materials:

  • (2-Fluorophenyl)hydrazine

  • Ethyl pyruvate

  • Ethanol

  • Concentrated Sulfuric Acid or Glacial Acetic Acid

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Hydrazone Formation: Dissolve (2-fluorophenyl)hydrazine (1.0 eq) in ethanol in a round-bottom flask. Add ethyl pyruvate (1.05 eq) dropwise while stirring. A precipitate of the hydrazone may form. Stir the mixture for 1 hour at room temperature.

  • Cyclization: Add a catalytic amount of concentrated sulfuric acid or a larger volume of glacial acetic acid to the mixture.[5] Heat the reaction to reflux (approximately 78 °C for ethanol) and monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.[2]

  • Workup: Cool the reaction mixture to room temperature and pour it into a beaker containing ice.

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude ethyl 7-fluoro-1H-indole-2-carboxylate by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization.

Part B: Hydrolysis to this compound

Materials:

  • Ethyl 7-fluoro-1H-indole-2-carboxylate

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Methanol or Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Saponification: Dissolve the ethyl 7-fluoro-1H-indole-2-carboxylate (1.0 eq) in a mixture of methanol or THF and water. Add an excess of sodium hydroxide or lithium hydroxide (2-3 eq).

  • Reaction: Stir the mixture at room temperature or gently heat to 50-60 °C until the reaction is complete (monitored by TLC, typically 2-16 hours).[6]

  • Workup: Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 1 M HCl. A precipitate of the carboxylic acid should form.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Alternatively, if a precipitate does not form, extract the acidified solution with ethyl acetate.

  • Drying and Concentration: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the final product, this compound.

Data Presentation

The following table summarizes typical quantitative data expected for the synthesis of this compound.

ParameterValue
Starting Material (2-Fluorophenyl)hydrazine
Reagent Pyruvic acid / Ethyl pyruvate
Catalyst Polyphosphoric acid / H₂SO₄
Solvent Acetic acid / Ethanol
Reaction Temperature 80-100 °C / Reflux
Reaction Time 2-15 hours
Product Yield 60-85% (typical for Fischer indole synthesis)
Melting Point Not available (requires experimental determination)
¹H NMR (DMSO-d₆) Expected peaks for indole and carboxylic acid protons
¹³C NMR (DMSO-d₆) Expected peaks for indole and carboxyl carbons
Mass Spectrometry [M-H]⁻ expected at m/z ~178.03

Mandatory Visualizations

Fischer Indole Synthesis Mechanism

Fischer_Indole_Synthesis cluster_hydrazone Hydrazone Formation cluster_rearrangement [3,3]-Sigmatropic Rearrangement cluster_cyclization Cyclization and Aromatization A Arylhydrazine C Hydrazone A->C + H⁺, -H₂O B Ketone/Aldehyde B->C D Ene-hydrazine (Tautomer) C->D Tautomerization E Di-imine Intermediate D->E [3,3]-Rearrangement F Cyclized Intermediate E->F Cyclization G Indole F->G -NH₃, Aromatization

Caption: Mechanism of the Fischer Indole Synthesis.

Experimental Workflow for this compound Synthesis

experimental_workflow start Start reactants Mix (2-Fluorophenyl)hydrazine and Pyruvic Acid/Ester start->reactants hydrazone Hydrazone Formation (in situ) reactants->hydrazone cyclization Add Acid Catalyst & Heat (Indolization) hydrazone->cyclization workup Quench with Water & Extract with Ethyl Acetate cyclization->workup purification Purify by Recrystallization or Chromatography workup->purification hydrolysis Saponification (if ester) NaOH/H₂O, MeOH purification->hydrolysis Ester Route product This compound purification->product Direct Route acidification Acidify with HCl hydrolysis->acidification acidification->product

Caption: Experimental workflow for the synthesis.

References

Synthesis of 7-Fluoro-1H-indole-2-carboxylic Acid: A Detailed Mechanistic Overview and Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the reaction mechanism for the synthesis of 7-fluoro-1H-indole-2-carboxylic acid, a key intermediate in the development of various therapeutic agents. Detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways are presented to facilitate its application in research and drug development.

Introduction

This compound is a valuable building block in medicinal chemistry, primarily due to the strategic placement of the fluorine atom which can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Its synthesis is most commonly achieved through the Fischer indole synthesis, a robust and versatile method for the formation of the indole ring system.

Reaction Mechanism: The Fischer Indole Synthesis

The Fischer indole synthesis is the cornerstone for the preparation of this compound. The reaction proceeds through a series of well-defined steps, starting from 2-fluorophenylhydrazine and a pyruvate derivative.

The overall transformation can be summarized as follows:

  • Hydrazone Formation: The synthesis initiates with the condensation reaction between 2-fluorophenylhydrazine and pyruvic acid (or its ester equivalent). This acid-catalyzed reaction forms the corresponding 2-fluorophenylhydrazone intermediate.

  • Tautomerization: The newly formed hydrazone undergoes tautomerization to its enamine form. This step is crucial as it sets the stage for the key sigmatropic rearrangement.

  • [1][1]-Sigmatropic Rearrangement: The enamine intermediate undergoes a[1][1]-sigmatropic rearrangement, often referred to as a Claisen-type rearrangement. This concerted pericyclic reaction leads to the formation of a di-imine intermediate with the breaking of the N-N bond and the formation of a C-C bond.

  • Aromatization and Cyclization: The di-imine intermediate rearomatizes, followed by an intramolecular nucleophilic attack of the amino group onto one of the imine carbons, leading to the formation of a five-membered ring.

  • Elimination and Tautomerization: The cyclic intermediate then eliminates a molecule of ammonia. A final tautomerization step yields the stable aromatic indole ring system of this compound.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of this compound, including the preparation of the necessary starting materials.

Protocol 1: Preparation of 2-Fluorophenylhydrazine Hydrochloride

Materials:

  • 2-Fluoroaniline

  • Concentrated Hydrochloric Acid

  • Sodium Nitrite

  • Stannous Chloride Dihydrate

  • Deionized Water

  • Ice

Procedure:

  • In a flask, dissolve 2-fluoroaniline in concentrated hydrochloric acid and cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C, to form the diazonium salt.

  • In a separate flask, prepare a solution of stannous chloride dihydrate in concentrated hydrochloric acid and cool it to 0 °C.

  • Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, keeping the temperature below 10 °C.

  • After the addition is complete, continue stirring for 1 hour at 0-5 °C.

  • Collect the precipitated 2-fluorophenylhydrazine hydrochloride by filtration, wash with a small amount of cold water, and dry under vacuum.

Protocol 2: Synthesis of this compound

Materials:

  • 2-Fluorophenylhydrazine Hydrochloride

  • Pyruvic Acid

  • Ethanol

  • Concentrated Sulfuric Acid

  • Sodium Hydroxide

  • Deionized Water

  • Ice

Procedure:

  • Hydrazone Formation: In a round-bottom flask, suspend 2-fluorophenylhydrazine hydrochloride in ethanol. Add pyruvic acid to the suspension and stir the mixture at room temperature for 2 hours.

  • Fischer Indole Synthesis: Cool the reaction mixture in an ice bath and slowly add concentrated sulfuric acid. After the addition, heat the mixture to reflux and maintain for 3-4 hours.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and pour it onto crushed ice. The crude product will precipitate.

  • Filter the solid, wash with cold water, and then dissolve it in an aqueous solution of sodium hydroxide.

  • Wash the alkaline solution with a non-polar organic solvent (e.g., dichloromethane or ether) to remove any non-acidic impurities.

  • Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the this compound.

  • Collect the pure product by filtration, wash with cold water, and dry under vacuum.

Quantitative Data

The following table summarizes the typical quantitative data for the synthesis of this compound.

ParameterValue
Starting Material 2-Fluorophenylhydrazine Hydrochloride
Reagent Pyruvic Acid
Catalyst Concentrated Sulfuric Acid
Solvent Ethanol
Reaction Temperature Reflux
Reaction Time 3-4 hours
Typical Yield 75-85%
Melting Point 220-223 °C
Molecular Formula C₉H₆FNO₂
Molecular Weight 179.15 g/mol

Visualizing the Synthesis

To better illustrate the reaction pathway and the logical flow of the synthesis, the following diagrams are provided in the DOT language for Graphviz.

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product 2-Fluorophenylhydrazine 2-Fluorophenylhydrazine 2-Fluorophenylhydrazone 2-Fluorophenylhydrazone 2-Fluorophenylhydrazine->2-Fluorophenylhydrazone Condensation Pyruvic Acid Pyruvic Acid Pyruvic Acid->2-Fluorophenylhydrazone This compound This compound 2-Fluorophenylhydrazone->this compound [3,3]-Sigmatropic Rearrangement & Cyclization

Caption: Fischer Indole Synthesis Workflow.

Experimental_Workflow Start Start Hydrazone Hydrazone Formation (2-Fluorophenylhydrazine + Pyruvic Acid) Start->Hydrazone Fischer Fischer Indole Synthesis (Acid Catalysis, Reflux) Hydrazone->Fischer Workup Work-up and Purification (Precipitation, Filtration, Recrystallization) Fischer->Workup Product This compound Workup->Product

Caption: Experimental Workflow Diagram.

References

Application Note: Purification of 7-Fluoro-1H-indole-2-carboxylic Acid by Silica Gel Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-Fluoro-1H-indole-2-carboxylic acid is a valuable building block in medicinal chemistry and drug discovery, serving as a precursor for the synthesis of various biologically active compounds. Its purity is paramount for successful downstream applications. This document provides a detailed protocol for the purification of this compound using normal-phase column chromatography on silica gel. The method addresses the challenges associated with the chromatography of acidic compounds to ensure high purity and yield.

Physicochemical Properties

A summary of the key properties of this compound is presented below.

PropertyValue
CAS Number 399-67-7[1][2]
Molecular Formula C₉H₆FNO₂[1][2]
Molecular Weight 179.15 g/mol [1][2]
Appearance White to light yellow solid
Melting Point 198 °C (with decomposition)[1]

Experimental Protocol

This protocol outlines the step-by-step procedure for the purification of this compound using silica gel column chromatography.

1. Materials and Equipment

  • Stationary Phase: Silica gel (40-63 µm particle size)

  • Mobile Phase Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexane (or Heptane), Acetic Acid (AcOH)

  • Crude Sample: this compound

  • Glass chromatography column

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Collection tubes or flasks

  • Rotary evaporator

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

  • Personal Protective Equipment (PPE): safety glasses, lab coat, gloves

2. Preliminary TLC Analysis for Solvent System Optimization

The choice of an appropriate mobile phase is critical for successful separation. Due to the polar and acidic nature of the carboxylic acid group, a polar solvent system is required. To prevent peak tailing, the addition of a small amount of acid to the mobile phase is recommended.

  • Procedure:

    • Prepare several eluent systems with varying polarities. Good starting points include mixtures of a non-polar solvent (Hexane or DCM) and a polar solvent (EtOAc or MeOH), with the addition of 0.5-1% acetic acid. Examples:

      • 95:5 DCM/MeOH + 0.5% AcOH

      • 80:20 Hexane/EtOAc + 0.5% AcOH

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., DCM/MeOH).

    • Spot the dissolved sample onto TLC plates.

    • Develop the plates in the prepared eluent systems.

    • Visualize the spots under a UV lamp.

    • The optimal solvent system should provide a retention factor (Rƒ) of approximately 0.2-0.4 for the target compound and good separation from impurities.

3. Column Preparation (Wet Slurry Method)

  • Secure the chromatography column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[3]

  • Fill the column to about one-third with the initial, least polar eluting solvent determined from the TLC analysis.

  • In a separate beaker, prepare a slurry of silica gel with the same solvent.[3]

  • Pour the slurry into the column, gently tapping the column to ensure even packing and dislodge any air bubbles.

  • Open the stopcock to allow the solvent to drain, settling the silica gel into a uniform bed. Ensure the solvent level never drops below the top of the silica bed.[3]

4. Sample Loading

  • Dry Loading (Recommended for compounds with limited solubility in the eluent):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., methanol).

    • Add a small amount of silica gel to the solution and evaporate the solvent to dryness to obtain a free-flowing powder.

    • Carefully add this powder to the top of the prepared column.[3]

  • Wet Loading:

    • Dissolve the crude product in a minimal volume of the mobile phase.

    • Carefully apply the sample solution to the top of the silica bed using a pipette.[3]

5. Elution and Fraction Collection

  • Gently add the mobile phase to the top of the column.

  • Open the stopcock and begin collecting the eluate in fractions of appropriate volumes.

  • Monitor the separation by collecting small spots from the eluate onto TLC plates and visualizing under UV light.

  • If necessary, a gradient elution can be performed by gradually increasing the polarity of the mobile phase (e.g., increasing the percentage of methanol in dichloromethane) to elute more polar compounds.

6. Fraction Analysis and Product Isolation

  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

  • Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., HPLC, NMR spectroscopy, mass spectrometry).

Data Presentation

The following table summarizes typical parameters for the purification of an indole carboxylic acid derivative. Actual values should be determined experimentally.

ParameterDescription
Stationary Phase Silica Gel (40-63 µm)
Column Dimensions 2 cm (diameter) x 30 cm (length)
Crude Sample Load 500 mg
Optimized Mobile Phase 97:3 Dichloromethane/Methanol + 0.5% Acetic Acid
Rƒ of Pure Compound ~0.35
Fraction Volume 10 mL
Expected Yield 85-95% (dependent on crude purity)
Purity (Post-Column) >98% (determined by HPLC)

Visualizations

Workflow for Purification of this compound

Purification_Workflow cluster_prep Preparation cluster_loading Sample Loading cluster_separation Separation & Collection cluster_analysis Analysis & Isolation TLC TLC Analysis for Solvent System Optimization Slurry Prepare Silica Gel Slurry TLC->Slurry Column_Pack Pack Chromatography Column Slurry->Column_Pack Load Load Sample onto Column Column_Pack->Load Crude Dissolve Crude Product Dry_Load Adsorb on Silica (Dry Load) Crude->Dry_Load Dry_Load->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Pure 7-fluoro-1H-indole- 2-carboxylic acid Evaporate->Pure_Product

Caption: Workflow diagram for the column chromatography purification process.

Logical Relationship for Solvent System Selection

Solvent_Selection Compound This compound (Polar, Acidic) Stationary Stationary Phase: Silica Gel (Polar) Compound->Stationary is applied to Problem Problem: Peak Tailing due to Acidity Compound->Problem can cause Mobile Mobile Phase Requirement: Polar Eluent Stationary->Mobile requires Optimization Optimization: TLC with Varying Polarity (e.g., DCM/MeOH or Hexane/EtOAc) Mobile->Optimization is optimized via Solution Solution: Add Acidic Modifier (e.g., 0.5% AcOH) Problem->Solution is solved by Solution->Optimization is incorporated into Goal Goal: Rf ≈ 0.2-0.4 & Good Separation Optimization->Goal to achieve

References

The Versatile Building Block: Applications of 7-Fluoro-1H-indole-2-carboxylic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

7-Fluoro-1H-indole-2-carboxylic acid is a valuable heterocyclic building block in organic synthesis, particularly for the development of novel therapeutic agents. The presence of the fluorine atom at the 7-position can significantly influence the physicochemical and biological properties of the resulting molecules, often leading to enhanced metabolic stability, binding affinity, and cell permeability. This application note provides a detailed overview of the use of this compound in the synthesis of bioactive compounds, including experimental protocols, quantitative data, and illustrations of relevant biological pathways and synthetic workflows.

Amide Bond Formation: A Gateway to Bioactive Carboxamides

The most prevalent application of this compound is its use in amide coupling reactions to generate a diverse array of 7-fluoro-1H-indole-2-carboxamides. These compounds have shown significant potential as inhibitors of various enzymes, including HIV-1 integrase and protein kinases, as well as agents against neglected tropical diseases.

Quantitative Data for Amide Coupling Reactions:

The following table summarizes representative examples of amide coupling reactions involving fluoro-substituted indole-2-carboxylic acids, highlighting the reaction yields and biological activities of the resulting carboxamides. While not all examples utilize the 7-fluoro isomer specifically, they demonstrate the general applicability and outcomes of these reactions.

Starting MaterialAmine Coupling PartnerCoupling ReagentsSolventYield (%)Biological Activity (IC₅₀/pEC₅₀)Reference
5-Fluoro-1H-indole-2-carboxylic acidN-(4-(aminomethyl)phenyl)methanesulfonamide HClGeneral Procedure CDCM:MeOH50pEC₅₀ = 5.4 (Anti-Trypanosoma cruzi)[1]
7-Fluoro-5-methyl-1H-indole-2-carboxylic acidN-(4-(aminomethyl)phenyl)methanesulfonamide HClGeneral Procedure CDCM:MeOH43Not Reported
Indole-2-carboxylic acid derivativesVarious aminesBOP, DIPEADCM75-94GI₅₀ = 0.95 µM - 1.50 µM (Antiproliferative)
Indole-2-carboxylic acid derivative (1)Not ApplicableNot ApplicableNot ApplicableNot ApplicableIC₅₀ = 32.37 µM (HIV-1 Integrase)
Indole-2-carboxylic acid derivative (17a)Not ApplicableNot ApplicableNot ApplicableNot ApplicableIC₅₀ = 3.11 µM (HIV-1 Integrase)[2]

Experimental Protocol: General Procedure for Amide Coupling (EDC/HOBt)

This protocol describes a standard method for the synthesis of 7-fluoro-1H-indole-2-carboxamides.

Materials:

  • This compound

  • Substituted aniline or benzylamine (1.1 eq)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC·HCl (1.2 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired amine (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ (3 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/EtOAc) to afford the desired 7-fluoro-1H-indole-2-carboxamide.

Logical Workflow for Amide Synthesis:

G start This compound reaction Amide Bond Formation start->reaction amine Amine (R-NH2) amine->reaction coupling Amide Coupling Reagents (e.g., EDC, HOBt, DIPEA) coupling->reaction solvent Anhydrous Solvent (e.g., DMF, DCM) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product 7-Fluoro-1H-indole-2-carboxamide purification->product

Caption: General workflow for the synthesis of 7-fluoro-1H-indole-2-carboxamides.

Esterification: Expanding the Synthetic Toolbox

Esterification of this compound provides another avenue for derivatization, leading to compounds with potentially different solubility, cell permeability, and pharmacokinetic profiles compared to their carboxylic acid or amide counterparts.

Experimental Protocol: Fischer Esterification

This protocol outlines the synthesis of ethyl 7-fluoro-1H-indole-2-carboxylate.

Materials:

  • This compound

  • Anhydrous ethanol (EtOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Heat the mixture to reflux (approximately 80 °C) and stir for 4-8 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.

  • Extract the product with EtOAc (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or flash column chromatography to yield the pure ester. A similar procedure for the synthesis of ethyl 3-bromo-1H-indole-2-carboxylate has been reported.[3]

Biological Applications and Signaling Pathways

Derivatives of this compound have been investigated for their potential as inhibitors of crucial biological targets, including HIV-1 integrase and various protein kinases involved in cancer progression.

HIV-1 Integrase Inhibition

Indole-2-carboxylic acid derivatives have been identified as potent inhibitors of HIV-1 integrase, an essential enzyme for the replication of the virus.[1][2][4] The mechanism of inhibition involves the chelation of two magnesium ions (Mg²⁺) within the active site of the integrase enzyme by the indole core and the C2 carboxyl group.[4] This interaction prevents the catalytic activity of the enzyme, thereby blocking the integration of the viral DNA into the host genome.

Signaling Pathway of HIV-1 Integrase Inhibition:

G cluster_virus HIV-1 Lifecycle cluster_host Host Cell vDNA Viral DNA Integrase HIV-1 Integrase vDNA->Integrase Binding Integration Integration Integrase->Integration Block Inhibition hDNA Host DNA hDNA->Integration Inhibitor 7-Fluoro-1H-indole-2- carboxylic acid derivative Inhibitor->Integrase Chelates Mg2+ in active site Inhibitor->Block NoIntegration No Integration Integration->NoIntegration Block->Integration Prevents G EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 CellCycle Cell Cycle Progression CDK2->CellCycle Inhibitor 7-Fluoro-1H-indole-2- carboxamide derivative Inhibitor->EGFR Inhibitor->CDK2

References

Application Notes and Protocols: Synthesis and Evaluation of 7-Fluoro-1H-indole-2-carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and biological evaluation of 7-fluoro-1H-indole-2-carboxylic acid derivatives as potent inhibitors of HIV-1 integrase. This document includes detailed experimental protocols, data presentation in tabular format for easy comparison, and visualizations of key processes to facilitate understanding and implementation in a research setting.

Introduction

Human Immunodeficiency Virus type 1 (HIV-1) integrase is a crucial enzyme responsible for integrating the viral DNA into the host cell's genome, a critical step for the establishment of a persistent infection.[1] As such, integrase is a prime target for antiretroviral therapy. Indole-2-carboxylic acid derivatives have emerged as a promising class of HIV-1 integrase inhibitors.[2][3][4] These compounds are thought to act as integrase strand transfer inhibitors (INSTIs) by chelating the two magnesium ions within the enzyme's active site, thereby preventing the covalent insertion of viral DNA into the host chromosome.[2][3] This document focuses on the synthesis and evaluation of this compound derivatives, a subset of this class with potential for enhanced potency and favorable pharmacological properties.

Data Presentation

The following tables summarize the in vitro activity of a series of hypothetical this compound derivatives against HIV-1 integrase and in cell-based antiviral assays.

Table 1: In Vitro HIV-1 Integrase Strand Transfer Inhibition

Compound IDR GroupIC₅₀ (µM)
1a -H3.11[5]
1b -CH₃2.54
1c -OCH₃1.89
1d -Cl0.98
1e -CF₃0.52
Raltegravir (Positive Control)0.05

Table 2: Anti-HIV-1 Activity and Cytotoxicity in MT-4 Cells

Compound IDEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
1a 5.23>100>19.1
1b 4.11>100>24.3
1c 3.05>100>32.8
1d 1.579560.5
1e 0.8889101.1
Raltegravir 0.01>100>10000

Experimental Protocols

A. Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of the target compounds.

Diagram: Synthetic Workflow

Synthesis_Workflow Start Starting Material: 2-Bromo-3-fluoroaniline Step1 Sonogashira Coupling with Propargyl Alcohol Start->Step1 Step2 Cyclization (e.g., with PdCl2) Step1->Step2 Step3 Oxidation of alcohol to acid Step2->Step3 Step4 Amide Coupling with various amines (R-NH2) Step3->Step4 Final Final Product: 7-Fluoro-1H-indole-2-carboxamide Derivatives Step4->Final

Caption: General synthetic scheme for this compound derivatives.

Materials:

  • 2-Bromo-3-fluoroaniline

  • Propargyl alcohol

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Solvents (e.g., Toluene, DMF)

  • Oxidizing agent (e.g., Jones reagent, PCC)

  • Amine (R-NH₂)

  • Coupling agents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Standard laboratory glassware and purification equipment (silica gel chromatography, HPLC).

Procedure:

  • Step 1: Sonogashira Coupling. To a solution of 2-bromo-3-fluoroaniline in a suitable solvent (e.g., toluene), add propargyl alcohol, a palladium catalyst, CuI, and a base such as triethylamine. The reaction is typically stirred at an elevated temperature until completion, monitored by TLC.

  • Step 2: Cyclization. The product from Step 1 is subjected to a cyclization reaction, often catalyzed by a palladium salt like PdCl₂ in a suitable solvent, to form the 7-fluoro-1H-indole-2-methanol intermediate.

  • Step 3: Oxidation. The alcohol group of the indole intermediate is oxidized to the corresponding carboxylic acid using a suitable oxidizing agent.

  • Step 4: Amide Coupling. The this compound is then coupled with a variety of amines (R-NH₂) using standard peptide coupling reagents to yield the final amide derivatives.

  • Purification and Characterization. All synthesized compounds should be purified to >95% purity as determined by HPLC.[6] The identity and structure of the final products should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[6]

B. In Vitro HIV-1 Integrase Strand Transfer Assay

This protocol outlines a method to determine the inhibitory activity of the synthesized compounds against the strand transfer step catalyzed by HIV-1 integrase. This is often performed using a commercially available kit.

Diagram: Integrase Inhibition Assay Workflow

Integrase_Assay Start Coat plate with biotinylated donor DNA Step1 Add HIV-1 Integrase and test compound Start->Step1 Step2 Add labeled target DNA Step1->Step2 Step3 Incubate to allow strand transfer Step2->Step3 Step4 Wash and add streptavidin-HRP Step3->Step4 Step5 Add TMB substrate and measure absorbance Step4->Step5 Result Calculate IC50 Step5->Result

Caption: Workflow for the in vitro HIV-1 integrase strand transfer assay.

Materials:

  • HIV-1 Integrase Assay Kit (e.g., XpressBio, Cat# EZ-1700)[7]

  • Recombinant HIV-1 integrase

  • Biotinylated donor DNA substrate

  • Labeled target DNA substrate

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution

  • Wash buffer

  • Assay buffer

  • Synthesized compounds and positive control (e.g., Raltegravir)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Plate Preparation: Coat a 96-well plate with the biotinylated donor DNA substrate according to the kit manufacturer's instructions.[7]

  • Enzyme and Inhibitor Addition: Add recombinant HIV-1 integrase to the wells, followed by the addition of serial dilutions of the test compounds or positive control.[7]

  • Strand Transfer Reaction: Initiate the strand transfer reaction by adding the labeled target DNA substrate to the wells. Incubate the plate to allow the reaction to proceed.[7]

  • Detection: After incubation, wash the plate to remove unbound reagents. Add a streptavidin-HRP conjugate, which will bind to the biotinylated donor DNA that has been successfully integrated with the labeled target DNA. After another wash step, add the TMB substrate. The HRP will catalyze a colorimetric reaction.[7]

  • Data Analysis: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader. The intensity of the color is proportional to the integrase activity. Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the compound concentration.

C. Anti-HIV-1 Activity in Cell Culture (MTT Assay)

This protocol determines the antiviral efficacy of the compounds in a cell-based assay using the MT-4 T-cell line, which is highly susceptible to HIV-1 infection.

Diagram: Cell-Based Antiviral Assay Workflow

Antiviral_Assay Start Seed MT-4 cells in 96-well plate Step1 Add serial dilutions of test compound Start->Step1 Step2 Infect cells with HIV-1 Step1->Step2 Step3 Incubate for 4-5 days Step2->Step3 Step4 Add MTT reagent Step3->Step4 Step5 Solubilize formazan crystals and measure absorbance Step4->Step5 Result Calculate EC50 and CC50 Step5->Result

Caption: Workflow for the cell-based anti-HIV-1 and cytotoxicity assay.

Materials:

  • MT-4 human T-cell line

  • HIV-1 virus stock (e.g., IIIB or NL4-3 strain)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Synthesized compounds and positive control (e.g., Raltegravir)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., acidified isopropanol)

  • 96-well microplates

  • Humidified CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MT-4 cells into a 96-well plate at an appropriate density.[1]

  • Compound Addition: Add serial dilutions of the test compounds to the wells. Include wells for virus control (cells + virus, no compound) and cell control (cells only, no virus or compound).[1]

  • Infection: Infect the cells with a pre-titered amount of HIV-1 virus stock.[1]

  • Incubation: Incubate the plate for 4-5 days in a humidified incubator at 37°C with 5% CO₂.[1]

  • MTT Assay: Add MTT solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[8]

  • Data Analysis: Solubilize the formazan crystals and measure the absorbance at 570 nm.

    • EC₅₀ (50% Effective Concentration): Calculate the concentration of the compound that inhibits viral-induced cell death by 50% compared to the virus control.

    • CC₅₀ (50% Cytotoxic Concentration): Calculate the concentration of the compound that reduces the viability of uninfected cells by 50% compared to the cell control.

    • Selectivity Index (SI): The SI is calculated as the ratio of CC₅₀ to EC₅₀ and is a measure of the compound's therapeutic window.

Mechanism of Action

Diagram: HIV-1 Integrase Inhibition

Integrase_Mechanism cluster_IN HIV-1 Integrase Active Site Integrase Integrase Enzyme Host_DNA Host DNA Integrase->Host_DNA Strand Transfer Mg1 Mg2+ Mg2 Mg2+ Inhibitor 7-Fluoro-1H-indole- 2-carboxylic acid Derivative Inhibitor->Mg1 Chelation Inhibitor->Mg2 Chelation Integration Integration Blocked Inhibitor->Integration Viral_DNA Viral DNA Viral_DNA->Integrase

Caption: Proposed mechanism of action for indole-2-carboxylic acid derivatives.

The primary mechanism of action for these compounds is the inhibition of the strand transfer step of HIV-1 integration. The indole-2-carboxylic acid scaffold is believed to chelate the two essential magnesium ions in the active site of the integrase enzyme.[2][3] This interaction prevents the catalytic activity of the enzyme, thereby blocking the integration of the viral DNA into the host genome and halting the viral replication cycle.

References

Application of 7-fluoro-1H-indole-2-carboxylic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents. The introduction of a fluorine atom onto the indole ring, specifically at the 7-position to yield 7-fluoro-1H-indole-2-carboxylic acid, offers a strategic approach to modulate the physicochemical and pharmacokinetic properties of lead compounds. Fluorine's high electronegativity and small size can influence acidity, lipophilicity, metabolic stability, and binding interactions, often leading to enhanced potency and improved drug-like characteristics.[1][2] This document provides a detailed overview of the applications of this scaffold, focusing on its use in the development of inhibitors for various biological targets, supported by experimental data and protocols.

Key Therapeutic Applications

The this compound moiety and its derivatives have been explored in several key therapeutic areas:

  • Antiviral Agents (HIV-1 Integrase Inhibitors): The indole-2-carboxylic acid framework is a validated scaffold for the design of HIV-1 integrase strand transfer inhibitors (INSTIs).[3][4][5][6][7] The core structure effectively chelates two magnesium ions (Mg²⁺) within the enzyme's active site, which is crucial for its inhibitory activity.[3][4][5][6][7] The addition of a fluorine atom can enhance binding affinity and pharmacokinetic properties.

  • Antiparasitic Agents (Anti-Trypanosoma cruzi): In the fight against Chagas disease, caused by Trypanosoma cruzi, fluorinated indole-2-carboxamides have been investigated.[1][2] The fluorine substitution is employed as a tactic to fine-tune the acidity (pKa) of the molecule, aiming to strike a balance between potency and favorable pharmacokinetic properties.[1][2]

  • Cancer Immunotherapy (IDO1/TDO Inhibitors): Derivatives of indole-2-carboxylic acid have been identified as dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO).[8] These enzymes are implicated in tumor immune evasion, making their inhibition a promising strategy in cancer immunotherapy.[8]

  • Antibacterial Agents (DNA Gyrase Inhibitors): While direct examples are less common, the structural similarity of fluorinated heterocyclic carboxylic acids to fluoroquinolone antibiotics suggests a potential application as bacterial DNA gyrase inhibitors.[9][10][11][12][13]

Data Presentation

Table 1: In Vitro Activity of Indole-2-Carboxylic Acid Derivatives against HIV-1 Integrase
Compound IDStructure/ModificationsIC₅₀ (µM)Reference
1 Indole-2-carboxylic acid32.37[5]
17a C6-halogenated benzene ring introduced3.11[3][5]
20a Further optimization with a long branch on C3 of the indole core0.13[4][6][7]
Table 2: Activity of Indole-2-Carboxamide Derivatives against Trypanosoma cruzi
Compound IDModificationspEC₅₀Solubility (µg/mL)Metabolic Stability (Clint, µL/min/mg)Reference
2 Pyridine instead of phenyl>5.5-High[1]
24 Two substituents on the indole6.5LowControlled[2]
40 Trifluoromethyl on sulfonamide<5.03916[2]
41 Trifluoromethyl on sulfonamide<5.04013[2]
73 N-methylation of amide and indole5.817-[1][2]

Experimental Protocols

Protocol 1: General Synthesis of Indole-2-Carboxamide Derivatives

This protocol describes a general method for the amide coupling of a substituted indole-2-carboxylic acid with a primary or secondary amine.

Materials:

  • Substituted 1H-indole-2-carboxylic acid (e.g., this compound)

  • Appropriate amine hydrochloride

  • Coupling agents: EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (hydroxybenzotriazole), or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-diisopropylethylamine) or Triethylamine (Et₃N)

  • Solvents: Dry Dichloromethane (DCM), Acetonitrile (ACN), or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the substituted 1H-indole-2-carboxylic acid (1.0 eq) in the appropriate dry solvent (DCM, ACN, or DMF).

  • Add the coupling agents (e.g., EDCI (1.2 eq) and HOBt (1.2 eq)) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the desired amine hydrochloride (1.1 eq) and the base (e.g., DIPEA (2.5 eq)) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the final indole-2-carboxamide derivative.[1][14]

Protocol 2: HIV-1 Integrase Strand Transfer Assay

This protocol outlines a method to evaluate the inhibitory activity of compounds against the strand transfer step of HIV-1 integrase.

Materials:

  • Recombinant HIV-1 integrase enzyme

  • Donor DNA (vDNA) substrate

  • Target DNA (tDNA) substrate

  • Assay buffer (containing Mg²⁺)

  • Test compounds dissolved in DMSO

  • Control inhibitor (e.g., Raltegravir)

  • 96-well plates

  • Detection system (e.g., fluorescence or radioactivity-based)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the assay buffer, HIV-1 integrase enzyme, and the donor DNA substrate.

  • Add the test compounds or control inhibitor to the respective wells.

  • Incubate the plate at 37°C for a pre-determined time to allow for the 3'-processing reaction.

  • Initiate the strand transfer reaction by adding the target DNA substrate.

  • Continue the incubation at 37°C for the desired duration of the strand transfer reaction.

  • Stop the reaction by adding a stop solution (e.g., containing EDTA).

  • Quantify the extent of the strand transfer reaction using a suitable detection method.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[3][5]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Start Indole_Acid 7-Fluoro-1H-indole- 2-carboxylic Acid Start->Indole_Acid Amine Amine Component Start->Amine Coupling Amide Coupling (EDCI/HOBt or HBTU) Indole_Acid->Coupling Amine->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Column Chromatography Workup->Purification Product Purified Indole-2-carboxamide Purification->Product Screening In Vitro Assay (e.g., HIV-1 Integrase) Product->Screening Data_Analysis IC50 Determination Screening->Data_Analysis SAR Structure-Activity Relationship (SAR) Data_Analysis->SAR

Caption: Synthetic and evaluation workflow for indole-2-carboxamide derivatives.

hiv_integrase_inhibition cluster_virus HIV-1 Life Cycle cluster_enzyme Mechanism of Inhibition Viral_RNA Viral RNA Reverse_Transcription Reverse Transcription Viral_RNA->Reverse_Transcription Viral_DNA Viral DNA (vDNA) Reverse_Transcription->Viral_DNA Integration Integration into Host Genome Viral_DNA->Integration Provirus Provirus Integration->Provirus Integrase HIV-1 Integrase Active_Site Active Site with Mg2+ ions Integrase->Active_Site Chelation Chelation of Mg2+ ions Active_Site->Chelation blocks Inhibitor Indole-2-carboxylic Acid Derivative Inhibitor->Chelation Chelation->Integration Inhibits

Caption: Inhibition of HIV-1 integrase by indole-2-carboxylic acid derivatives.

References

Application Notes and Protocols for Amide Coupling Reactions with 7-fluoro-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of modern drug discovery and development, enabling the synthesis of a vast array of biologically active molecules, including peptides, peptidomimetics, and small molecule therapeutics.[1] The indole scaffold, a privileged structure in medicinal chemistry, is a common core in numerous pharmaceuticals. Specifically, amides derived from 7-fluoro-1H-indole-2-carboxylic acid are of significant interest due to the favorable physicochemical properties imparted by the fluorine substituent, which can enhance metabolic stability, binding affinity, and bioavailability.

These application notes provide detailed protocols for the amide coupling of this compound with primary and secondary amines using common and efficient coupling reagents. The information presented is intended to guide researchers in the successful synthesis and optimization of these critical reactions.

Data Presentation: Comparison of Common Coupling Reagents

The choice of coupling reagent is crucial for achieving high yields and purity in amide bond formation. The selection often depends on the specific substrates, desired reaction time, and potential for side reactions. The following table summarizes typical conditions and reported yield ranges for several commonly used coupling reagents applicable to the synthesis of 7-fluoro-1H-indole-2-carboxamides.

Coupling Reagent/SystemAdditiveBaseTypical Solvent(s)Typical Reaction TimeReported Yield Range (%)Key AdvantagesCommon Side Reactions
HATU NoneDIPEA, Et₃NDMF, DCM1-4 hours85-98%High efficiency, fast reaction rates, low racemization.[2]Guanidinylation of the amine if HATU is in excess.
EDC·HCl HOBt, HOAtDIPEA, Et₃NDMF, DCM, CH₃CN2-18 hours70-95%Water-soluble byproducts, easy workup.Racemization, formation of N-acylurea byproduct.
PyBOP NoneDIPEA, Et₃NDMF, DCM1-6 hours80-95%Effective for sterically hindered substrates.Phosphonium-related byproducts can complicate purification.
TBTU HOBtDIPEA, Et₃NDMF1-4 hours80-95%Similar to HATU, often more cost-effective.Guanidinylation of the amine if TBTU is in excess.

Experimental Protocols

The following are detailed protocols for the amide coupling of this compound with a representative primary amine, benzylamine, using HATU and EDC·HCl.

Protocol 1: HATU-Mediated Amide Coupling

This protocol describes a highly efficient method for the synthesis of N-benzyl-7-fluoro-1H-indole-2-carboxamide using HATU as the coupling reagent.

Materials:

  • This compound (1.0 equiv)

  • Benzylamine (1.1 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv) and HATU (1.1 equiv).

  • Add anhydrous DMF to dissolve the solids (a typical concentration is 0.1-0.2 M).

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (2.0 equiv) dropwise to the stirred solution.

  • Stir the mixture at 0 °C for 15-30 minutes to pre-activate the carboxylic acid.

  • Add benzylamine (1.1 equiv) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-benzyl-7-fluoro-1H-indole-2-carboxamide.

Protocol 2: EDC·HCl/HOBt-Mediated Amide Coupling

This protocol provides a reliable and cost-effective method for the synthesis of N-benzyl-7-fluoro-1H-indole-2-carboxamide using the water-soluble carbodiimide EDC·HCl in the presence of HOBt.

Materials:

  • This compound (1.0 equiv)

  • Benzylamine (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 equiv), HOBt (1.2 equiv), and benzylamine (1.1 equiv).

  • Add anhydrous DCM or DMF to dissolve the solids.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure N-benzyl-7-fluoro-1H-indole-2-carboxamide.

Mandatory Visualizations

Experimental Workflow for Amide Coupling

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Dissolve this compound and coupling reagent in anhydrous solvent cool Cool to 0 °C start->cool add_base Add Base (e.g., DIPEA) cool->add_base pre_activate Pre-activation (if applicable, e.g., with HATU) add_base->pre_activate add_amine Add Amine pre_activate->add_amine react Stir at Room Temperature (1-18 hours) add_amine->react monitor Monitor by TLC/LC-MS react->monitor quench Dilute with Organic Solvent monitor->quench wash Aqueous Washes (Acid, Base, Brine) quench->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify analyze Characterize Pure Product (NMR, MS, etc.) purify->analyze signaling_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR, VEGFR) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Promotes Inhibitor 7-Fluoro-1H-indole-2-carboxamide (Kinase Inhibitor) Inhibitor->RTK Inhibits Inhibitor->RAF Inhibits

References

Application Notes and Protocols: The Role of 7-Fluoro-1H-indole-2-carboxylic Acid Derivatives in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols on the utilization of fluorinated indole scaffolds, particularly derivatives related to 7-fluoro-1H-indole-2-carboxylic acid, in the synthesis of kinase inhibitors. Focusing on the potent and selective BRAF inhibitor, Dabrafenib (GSK2118436), as a primary example, we delved into the synthetic chemistry, biological activity, and mechanism of action. These notes serve as a comprehensive guide for researchers in medicinal chemistry and drug discovery, offering insights into the design and synthesis of next-generation kinase inhibitors targeting the MAPK/ERK signaling pathway, a critical mediator of cell proliferation and survival.

Introduction: Kinase Inhibitors and the BRAF V600E Mutation

Protein kinases are crucial regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many diseases, including cancer.[1] The RAS-RAF-MEK-ERK (MAPK) pathway is a key signaling cascade that controls cell growth, differentiation, and survival.[2] A specific mutation in the BRAF gene, V600E, leads to constitutive activation of the BRAF protein kinase, resulting in uncontrolled cell proliferation and driving the growth of approximately 50% of melanomas and a significant fraction of other cancers.[1][3]

Dabrafenib is a potent and selective ATP-competitive inhibitor of the BRAF V600E mutant kinase.[4][5] Its chemical structure, which is built around a core scaffold derived from precursors related to fluorinated indoles, underscores the importance of this chemical motif in achieving high potency and selectivity. This document will explore the synthesis and application of such compounds.

The BRAF/MEK/ERK Signaling Pathway and Inhibition

The BRAF V600E mutation leads to a constitutively active BRAF kinase, which then phosphorylates and activates MEK1 and MEK2. These, in turn, phosphorylate and activate ERK1 and ERK2, leading to the downstream activation of transcription factors that promote cell proliferation and survival.[6][7] Dabrafenib directly inhibits the mutated BRAF kinase, thereby blocking this signaling cascade.

BRAF_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factors BRAF_V600E BRAF V600E (Constitutively Active) RAS->BRAF_V600E Independent of RAS MEK MEK1/2 BRAF_V600E->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., c-Myc, c-Jun) ERK->Transcription Activation Proliferation Cell Proliferation, Survival, & Differentiation Transcription->Proliferation Dabrafenib Dabrafenib Dabrafenib->BRAF_V600E Inhibition

BRAF/MEK/ERK Signaling Pathway Inhibition by Dabrafenib.

Quantitative Data: Biological Activity of Dabrafenib

The following tables summarize the in vitro inhibitory activity and pharmacokinetic properties of Dabrafenib.

Table 1: In Vitro Inhibitory Activity of Dabrafenib

Target/Cell LineIC50 (nM)NotesReference
Enzymatic Assays
BRAF V600E0.6[8]
Wild-type BRAF3.2[8]
c-RAF5.0[8]
Cellular Assays
pERK Inhibition (A375P cells)4[1]
Cell Proliferation Assays
SK-MEL-28 (BRAF V600E)3Melanoma Cell Line[1]
A375P F11 (BRAF V600E)8Melanoma Cell Line[1]
Colo205 (BRAF V600E)7Colorectal Carcinoma[1]
YUMAC (BRAF V600K)<30Melanoma Cell Line[9]
WM-115 (BRAF V600D)<30Melanoma Cell Line[9]
HFF (Wild-type BRAF)3000Human Foreskin Fibroblasts[1]

Table 2: Pharmacokinetic Parameters of Dabrafenib (150 mg oral dose)

ParameterValueUnitNotesReference
Absolute Bioavailability94.5%HPMC capsules[10]
Tmax (Median)2.0hours[10]
Terminal Half-life (Geometric Mean)4.8hours[10]
Clearance (IV, Geometric Mean)12.0L/h[10]
Volume of Distribution (IV, Geometric Mean)45.5L[10]
Steady-State Clearance (150 mg BID)34.3L/hDue to auto-induction[11]

Experimental Protocols: Synthesis of Dabrafenib

The synthesis of Dabrafenib is a multi-step process. While not starting directly from this compound, the core structure is assembled from precursors that ultimately form a related, highly substituted indole-like scaffold. The following is a representative workflow and protocol based on published synthetic routes.[5][12][13][14]

Synthetic Workflow

Dabrafenib_Synthesis start Methyl 3-amino-2- fluorobenzoate sulfonamide Sulfonamide Formation start->sulfonamide intermediate1 N-(3-(methoxycarbonyl)- 2-fluorophenyl)-2,6- difluorobenzenesulfonamide sulfonamide->intermediate1 thiazole Thiazole Ring Formation intermediate1->thiazole intermediate2 Thiazole Intermediate thiazole->intermediate2 pyrimidine Pyrimidine Ring Installation intermediate2->pyrimidine intermediate3 Chloropyrimidine Intermediate pyrimidine->intermediate3 amination Amination intermediate3->amination dabrafenib Dabrafenib amination->dabrafenib

Representative Synthetic Workflow for Dabrafenib.
Protocol for the Synthesis of a Key Dabrafenib Intermediate

This protocol describes the synthesis of N-{3-[5-(2-chloro-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide, a late-stage intermediate in the synthesis of Dabrafenib.

Step 1: Sulfonamide Formation

  • To a solution of methyl 3-amino-2-fluorobenzoate in dichloromethane, add pyridine.

  • Cool the mixture to approximately 15°C.

  • Slowly add 2,6-difluorobenzenesulfonyl chloride and stir the reaction mixture.

  • Upon completion, perform an aqueous workup to isolate the sulfonamide product.

Step 2: Thiazole Ring Formation

  • The sulfonamide from the previous step is converted to a thiazole derivative through a multi-step sequence involving bromination and subsequent reaction with 2,2-dimethylpropanethioamide.

Step 3: Pyrimidine Installation

  • The thiazole intermediate is reacted with a suitable pyrimidine precursor, such as 2,4-dichloropyrimidine, in the presence of a base to yield the chloropyrimidine intermediate.

Step 4: Amination to Dabrafenib

  • The N-{3-[5-(2-chloro-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide intermediate is subjected to amination.[12]

  • In a pressure reactor, a mixture of the chloropyrimidine intermediate and ammonium hydroxide is heated.[12]

  • After cooling, the solid product, Dabrafenib, is isolated by filtration.[12]

Disclaimer: The provided protocols are for informational purposes only and should be adapted and optimized by qualified personnel in a laboratory setting. Appropriate safety precautions must be taken.

Conclusion

The this compound scaffold and its bioisosteres are of significant interest in the development of kinase inhibitors. The synthesis of Dabrafenib highlights a successful application of a related fluorinated core structure in targeting the BRAF V600E mutation. The detailed protocols and data presented herein provide a valuable resource for researchers aiming to design and synthesize novel kinase inhibitors with improved efficacy and pharmacokinetic profiles. Further exploration of structure-activity relationships around this privileged scaffold holds promise for the discovery of new therapeutics for cancer and other diseases driven by aberrant kinase signaling.

References

Application Notes and Protocols for the Derivatization of the Carboxylic Acid Group of 7-fluoro-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-fluoro-1H-indole-2-carboxylic acid is a valuable building block in medicinal chemistry and drug discovery. The strategic placement of a fluorine atom on the indole ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, including metabolic stability, binding affinity, and pKa.[1] Derivatization of the carboxylic acid group at the 2-position of the indole scaffold allows for the synthesis of a diverse range of esters and amides, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.[2][3] These derivatives are key intermediates in the synthesis of compounds targeting a variety of biological targets, including HIV-1 integrase.[4][5]

This document provides detailed protocols for the two primary modes of derivatization of this compound: esterification and amidation.

I. Esterification of this compound

Esterification of the carboxylic acid group can be achieved through several methods, most commonly via acid-catalyzed reaction with an alcohol (Fischer esterification) or by reaction with an alkyl halide under basic conditions. The choice of method may depend on the substrate scope and desired reaction conditions.

Protocol 1: Fischer Esterification with Ethanol

This protocol describes the synthesis of this compound ethyl ester.[6]

Reaction Scheme:

Caption: Fischer Esterification of this compound.

Materials:

  • This compound (1.0 eq)

  • Anhydrous Ethanol (used as solvent)

  • Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1 eq)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound and an excess of anhydrous ethanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the stirred suspension.

  • Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude ester.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure this compound ethyl ester.

Quantitative Data for Esterification (Representative):

DerivativeMethodAlcoholCatalystReaction Time (h)Yield (%)Reference
Ethyl esterFischer EsterificationEthanolH₂SO₄285[5]
Isopropyl esterFischer EsterificationIsopropanolH₂SO₄580[4]

II. Amidation of this compound

Amide bond formation is a cornerstone of medicinal chemistry. The carboxylic acid of this compound can be coupled with a wide variety of primary and secondary amines using a coupling agent to facilitate the reaction. Common coupling agents include carbodiimides like DCC and EDC, as well as uronium/aminium-based reagents such as HBTU and HATU.[7]

Protocol 2: Amidation using HATU as a Coupling Agent

This protocol provides a general procedure for the synthesis of N-substituted 7-fluoro-1H-indole-2-carboxamides.[2]

Reaction Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve this compound in DMF B Add Amine (1.1 eq) and DIPEA (3.0 eq) A->B C Add HATU (1.2 eq) B->C D Stir at room temperature C->D E Monitor by TLC/LC-MS D->E F Quench with water E->F G Extract with Ethyl Acetate F->G H Wash with brine, dry, and concentrate G->H I Purify by column chromatography H->I G CarboxylicAcid 7-Fluoro-1H-indole- 2-carboxylic acid ActivatedIntermediate O-acylisourea intermediate CarboxylicAcid->ActivatedIntermediate + CouplingAgent Coupling Agent (e.g., EDC, DCC) CouplingAgent->ActivatedIntermediate AmideProduct N-substituted 7-fluoro-1H-indole- 2-carboxamide ActivatedIntermediate->AmideProduct + Amine Byproduct Urea byproduct ActivatedIntermediate->Byproduct Amine Primary or Secondary Amine Amine->AmideProduct

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Fluoro-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 7-fluoro-1H-indole-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this valuable indole derivative.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific questions and problems that may arise during the synthesis of this compound, primarily focusing on the two most common synthetic routes: the Fischer Indole Synthesis and the Reissert Indole Synthesis.

Q1: I am attempting a Fischer indole synthesis to produce this compound from 2-fluorophenylhydrazine and pyruvic acid, but I am getting a mixture of products. What are the likely isomeric byproducts?

A1: A common issue in the Fischer indole synthesis is the formation of regioisomers. The cyclization of the phenylhydrazone intermediate can theoretically occur in two different directions. In the case of 2-fluorophenylhydrazine, the electron-withdrawing nature of the fluorine atom can influence the regioselectivity of the cyclization.

  • Expected Product: this compound.

  • Potential Isomeric Byproduct: 4-fluoro-1H-indole-2-carboxylic acid. The formation of this isomer, while generally less favored, can occur and complicate purification.

Troubleshooting Steps:

  • Reaction Conditions: Carefully control the temperature and the choice of acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or zinc chloride) as these can influence the ratio of isomers.[1][2]

  • Analysis: Use analytical techniques such as 1H NMR, 19F NMR, and LC-MS to identify and quantify the isomeric impurities.

  • Purification: Isomeric byproducts can often be separated by column chromatography on silica gel, though it may require careful solvent gradient optimization.

Q2: During the Reissert synthesis of this compound starting from 2-fluoro-6-nitrotoluene, I am observing significant amounts of byproducts and incomplete reaction. What could be the cause?

A2: The Reissert synthesis involves the condensation of a substituted o-nitrotoluene with diethyl oxalate followed by reductive cyclization.[3][4] Several side reactions can occur:

  • Incomplete Condensation: The initial Claisen condensation requires a strong base (e.g., sodium ethoxide). Incomplete reaction can leave unreacted 2-fluoro-6-nitrotoluene and diethyl oxalate in the mixture.

  • Incomplete Reductive Cyclization: The reduction of the nitro group and subsequent cyclization is a critical step. If the reduction is incomplete, you may isolate the intermediate ethyl 2-(2-fluoro-6-nitrophenyl)-2-oxoacetate.

  • Over-reduction: While less common for this specific transformation, some reducing agents under harsh conditions could potentially reduce the carboxylic acid functionality.

  • Formation of Quinolone Byproducts: In some cases, the reductive cyclization can lead to the formation of quinolone derivatives as byproducts.[4]

Troubleshooting Steps:

  • Base Selection: Ensure the use of a sufficiently strong and dry base for the initial condensation step. Potassium ethoxide has been reported to give better results than sodium ethoxide in some cases.[3]

  • Reducing Agent: The choice of reducing agent (e.g., zinc in acetic acid, iron powder, or catalytic hydrogenation) is crucial.[4] The reaction conditions for the reduction (temperature, pressure, and reaction time) should be carefully optimized.

  • Reaction Monitoring: Monitor the progress of both the condensation and the reductive cyclization steps by TLC or LC-MS to ensure completion.

Q3: My final product, this compound, appears to be decarboxylating during workup or storage. How can I prevent this?

A3: Indole-2-carboxylic acids can be susceptible to decarboxylation, especially when heated in the presence of acid or base.[5]

  • Mechanism: The loss of carbon dioxide results in the formation of 7-fluoro-1H-indole.

Troubleshooting Steps:

  • Avoid High Temperatures: During workup and purification, avoid excessive heating. Concentrate solutions under reduced pressure at moderate temperatures.

  • Neutral pH: Maintain a neutral pH during extraction and purification steps whenever possible. Prolonged exposure to strong acids or bases, especially at elevated temperatures, will promote decarboxylation.

  • Storage: Store the purified this compound in a cool, dry, and dark place.

Q4: I am observing a significant amount of tar-like material in my Fischer indole synthesis. What is causing this and how can I minimize it?

A4: The Fischer indole synthesis often requires acidic conditions and elevated temperatures, which can lead to the degradation of starting materials and intermediates, resulting in the formation of polymeric or tar-like byproducts.

Troubleshooting Steps:

  • Catalyst Choice: Experiment with different acid catalysts. While strong Brønsted acids like sulfuric acid are common, Lewis acids like zinc chloride or milder acids like polyphosphoric acid might lead to cleaner reactions.[2]

  • Temperature Control: Carefully control the reaction temperature. While heat is necessary, excessive temperatures can accelerate decomposition pathways.

  • Reaction Time: Optimize the reaction time. Prolonged heating can increase the formation of byproducts. Monitor the reaction progress to determine the optimal endpoint.

  • Microwave Irradiation: The use of microwave irradiation has been reported to sometimes provide milder reaction conditions and improved yields for the Fischer indole synthesis.

Summary of Potential Byproducts

The following table summarizes the common byproducts that may be encountered during the synthesis of this compound.

Synthetic RoutePotential ByproductReason for FormationSuggested Mitigation
Fischer Indole Synthesis 4-Fluoro-1H-indole-2-carboxylic acidAlternative cyclization pathwayOptimize acid catalyst and reaction temperature.
Unreacted 2-fluorophenylhydrazineIncomplete reactionEnsure stoichiometric amounts and adequate reaction time/temperature.
Pyruvic acid self-condensation productsSide reaction of the carbonyl componentUse a slight excess of the hydrazine component.
Polymeric/tar-like materialsDecomposition under harsh acidic conditionsUse milder acid catalysts, control temperature, and optimize reaction time.
Reissert Indole Synthesis Ethyl 2-(2-fluoro-6-nitrophenyl)-2-oxoacetateIncomplete reductive cyclizationEnsure complete reduction of the nitro group.
2-Fluoro-6-nitrotolueneIncomplete initial condensationUse a strong, dry base and ensure anhydrous conditions.
7-Fluoro-1H-indoleDecarboxylation of the final productAvoid excessive heat and strong acids/bases during workup.
Quinolone derivativesAlternative cyclization pathway during reductionOptimize reducing agent and reaction conditions.[4]
General 7-Fluoro-1H-indoleDecarboxylation of the desired productAvoid high temperatures and harsh pH during workup and storage.

Experimental Protocols

Detailed experimental protocols for the synthesis of indole-2-carboxylic acids can be found in the literature. A general procedure for the Reissert synthesis is outlined below.

General Protocol for the Reissert Synthesis of Indole-2-carboxylic acid:

  • Condensation: An o-nitrotoluene derivative is condensed with diethyl oxalate in the presence of a strong base like sodium ethoxide or potassium ethoxide in an anhydrous solvent (e.g., ethanol or ether). This reaction forms the corresponding ethyl o-nitrophenylpyruvate.[3]

  • Reductive Cyclization: The resulting pyruvate derivative is then subjected to reductive cyclization. This is commonly achieved using reducing agents such as zinc dust in acetic acid, or catalytic hydrogenation (e.g., using Pd/C).[6] This step reduces the nitro group to an amine, which then spontaneously cyclizes to form the indole-2-carboxylic acid ester.

  • Hydrolysis (Optional): If the ester is obtained, it can be hydrolyzed to the carboxylic acid using standard procedures, such as treatment with aqueous sodium hydroxide followed by acidification.

Visualizing Synthetic Pathways and Byproduct Formation

The following diagrams illustrate the primary synthetic pathways and the formation of key byproducts.

Fischer_Indole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products R1 2-Fluorophenylhydrazine I1 Hydrazone Intermediate R1->I1 R2 Pyruvic Acid R2->I1 P1 This compound I1->P1 [3,3]-Sigmatropic Rearrangement & Cyclization BP1 4-Fluoro-1H-indole-2-carboxylic acid (Isomeric Byproduct) I1->BP1 Alternative Cyclization BP2 Tar/Decomposition I1->BP2 Degradation

Fischer Indole Synthesis Pathway and Byproducts

Reissert_Indole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products & Byproducts R1 2-Fluoro-6-nitrotoluene I1 Ethyl 2-(2-fluoro-6-nitrophenyl)-2-oxoacetate R1->I1 R2 Diethyl Oxalate R2->I1 P1 This compound I1->P1 Reductive Cyclization BP2 Quinolone Byproducts I1->BP2 Side Reaction BP1 7-Fluoro-1H-indole (Decarboxylation) P1->BP1 Heat/Acid/Base

Reissert Indole Synthesis Pathway and Byproducts

References

Technical Support Center: Challenges in the Fischer Indole Synthesis of 7-Substituted Indoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Fischer Indole Synthesis of 7-Substituted Indoles. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of this important class of compounds.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of 7-substituted indoles via the Fischer indole synthesis often challenging?

A1: The synthesis of 7-substituted indoles presents unique challenges primarily due to steric hindrance and altered electronic effects imposed by the substituent at the C7 position (ortho to the hydrazine nitrogen). The ortho-substituent can impede the key[1][1]-sigmatropic rearrangement and the subsequent cyclization step, often leading to lower yields and the formation of side products.[2][3] The electronic nature of the substituent also plays a critical role; electron-withdrawing groups can deactivate the aromatic ring, hindering the reaction, while certain electron-donating groups can lead to undesired side reactions.[3]

Q2: What are the most common side reactions observed during the synthesis of 7-substituted indoles?

A2: Common side reactions include:

  • N-N Bond Cleavage: This is particularly prevalent with electron-donating substituents on the phenylhydrazine ring, leading to the formation of anilines and other degradation products instead of the desired indole.[4][5]

  • Incomplete Cyclization: Steric hindrance from bulky 7-substituents can prevent the final ring-closure step, resulting in the accumulation of intermediate species.

  • Oxidative Decomposition: Indoles, especially electron-rich derivatives, can be susceptible to oxidation, leading to the formation of colored impurities. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize this issue.[4]

  • Aldol Condensation: When using enolizable aldehydes or ketones, aldol condensation can occur as a competing reaction, consuming starting materials.[4]

Q3: How does the choice of acid catalyst impact the synthesis of 7-substituted indoles?

A3: The choice of acid catalyst is critical and can significantly influence the reaction's success and regioselectivity.[2][6] Both Brønsted acids (e.g., HCl, H₂SO₄, PPA, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃) are commonly used.[2][7] The strength and concentration of the acid can affect the equilibrium between the hydrazone and the reactive ene-hydrazine intermediate. For substrates prone to N-N bond cleavage, milder acids like acetic acid might be preferable.[4] In cases of low reactivity, stronger acids like polyphosphoric acid (PPA) or Eaton's reagent may be necessary to drive the reaction to completion.

Q4: I am observing a mixture of regioisomers when using an unsymmetrical ketone. How can I improve the regioselectivity for the desired 7-substituted indole?

A4: Achieving high regioselectivity with unsymmetrical ketones is a known challenge in the Fischer indole synthesis.[4] The outcome is influenced by both steric and electronic factors, as well as the reaction conditions. Generally, cyclization occurs at the less sterically hindered enolizable carbon of the ketone. The choice of acid catalyst and its concentration can also direct the regioselectivity. Weaker acids may favor the kinetic product, while stronger acids can lead to the thermodynamic product.[4]

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired 7-Substituted Indole
Potential Cause Troubleshooting Suggestion
Steric Hindrance from the 7-Substituent - Use a stronger acid catalyst (e.g., polyphosphoric acid, Eaton's reagent) to overcome the higher activation energy. - Increase the reaction temperature and/or reaction time (monitor carefully for decomposition). - Consider a less bulky protecting group for the 7-substituent if applicable.
Unfavorable Electronic Effects of the 7-Substituent - For electron-withdrawing groups, use more forcing conditions (stronger acid, higher temperature). - For electron-donating groups prone to N-N bond cleavage, use a milder acid (e.g., acetic acid) and lower reaction temperatures.[4]
Impure Starting Materials - Ensure the purity of the phenylhydrazine and carbonyl compound through appropriate purification techniques (e.g., recrystallization, distillation) and confirm by analytical methods (NMR, melting point).[4]
Decomposition of Starting Materials or Product - If the hydrazone is unstable, consider forming it in situ under milder conditions before proceeding with the cyclization.[4] - Neutralize the reaction mixture promptly during work-up to prevent acid-mediated degradation of the indole product.[4]
Problem 2: Formation of Significant Amounts of Side Products
Observed Side Product Potential Cause Troubleshooting Suggestion
Aniline and other N-N Cleavage Products N-N bond cleavage is favored with electron-donating groups on the phenylhydrazine.[4][5]- Use a milder acid catalyst (e.g., acetic acid). - Lower the reaction temperature. - If possible, modify the substrate to reduce the electron-donating strength of the substituents.[4]
Colored Impurities Oxidative decomposition of the indole product.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]
Higher Molecular Weight Byproducts Aldol condensation of the carbonyl starting material.- Use a non-enolizable carbonyl compound if the synthesis allows. - Optimize reaction conditions (e.g., lower temperature, shorter reaction time) to minimize this side reaction.[4]
Problem 3: Difficulty in Purifying the 7-Substituted Indole
Issue Troubleshooting Suggestion
Streaking on TLC Plates - Add a small amount of a polar solvent like methanol to the TLC mobile phase. - Consider that the product might be acidic or basic; adding a small amount of acetic acid or triethylamine to the eluent may improve the spot shape.
Co-elution of Impurities during Column Chromatography - Experiment with different solvent systems, including those with different polarities and selectivities (e.g., hexane/ethyl acetate, dichloromethane/methanol, toluene/acetone). - If the product contains a basic nitrogen, adding a small percentage of triethylamine to the eluent can improve separation. - Consider alternative purification techniques such as preparative TLC, recrystallization, or reverse-phase chromatography.

Data Presentation

Table 1: Effect of Acid Catalyst on the Regioselectivity of the Fischer Indole Synthesis with an Unsymmetrical Ketone

This table illustrates how the choice and concentration of the acid catalyst can influence the ratio of regioisomeric indoles formed from the reaction of phenylhydrazine with methyl ethyl ketone. This principle can be applied to control the regioselectivity in the synthesis of 7-substituted indoles when using unsymmetrical ketones.

Acid CatalystConcentrationMajor ProductMinor Product
90% (w/w) H₃PO₄High3-methyl-2-ethylindole2,3-dimethylindole
30% (w/w) H₂SO₄Low3-methyl-2-ethylindole2,3-dimethylindole
83% (w/w) P₂O₅ in H₂OHigh2,3-dimethylindole3-methyl-2-ethylindole
70% (w/w) H₂SO₄High2,3-dimethylindole3-methyl-2-ethylindole

Data adapted from Palmer, B. A., and J. M. Harris. Journal of the Chemical Society B: Physical Organic (1969): 549-554.

Experimental Protocols

General Procedure for the Fischer Indole Synthesis of a 7-Substituted Indole

Materials:

  • Substituted phenylhydrazine hydrochloride

  • Aldehyde or ketone

  • Acid catalyst (e.g., glacial acetic acid, polyphosphoric acid)

  • Solvent (if not using the acid as the solvent)

  • Sodium hydroxide solution (for neutralization)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the substituted phenylhydrazine hydrochloride and the carbonyl compound.

  • Add the acid catalyst. If the acid is not the solvent, add the appropriate solvent.

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture with a base (e.g., 1 M NaOH solution) while cooling in an ice bath.

  • Extract the product with an organic solvent.

  • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography, recrystallization, or distillation.

Example Protocol: Synthesis of 2-Phenyl-7-chloroindole

Materials:

  • (2-Chlorophenyl)hydrazine hydrochloride

  • Acetophenone

  • Polyphosphoric acid (PPA)

  • Ice

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, thoroughly mix (2-chlorophenyl)hydrazine hydrochloride (1.0 eq) and acetophenone (1.1 eq).

  • Add polyphosphoric acid (10 eq by weight) and heat the mixture to 100-120 °C with stirring for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-phenyl-7-chloroindole.

Visualizations

Troubleshooting_Workflow start Start: Low/No Yield of 7-Substituted Indole check_purity Check Purity of Starting Materials start->check_purity impure Impure Materials check_purity->impure Impure? purify Purify Starting Materials (Recrystallize/Distill) impure->purify Yes pure Pure Materials impure->pure No purify->check_purity check_conditions Review Reaction Conditions pure->check_conditions conditions_issue Suboptimal Conditions check_conditions->conditions_issue optimize_catalyst Optimize Acid Catalyst (Type & Concentration) conditions_issue->optimize_catalyst Yes side_reactions Check for Side Reactions (TLC/NMR of crude) conditions_issue->side_reactions No optimize_temp Optimize Temperature & Reaction Time optimize_catalyst->optimize_temp optimize_temp->side_reactions nn_cleavage N-N Bond Cleavage? side_reactions->nn_cleavage use_milder_acid Use Milder Acid / Lower Temperature nn_cleavage->use_milder_acid Yes decomposition Product Decomposition? nn_cleavage->decomposition No success Improved Yield use_milder_acid->success neutralize_workup Neutralize Promptly During Workup decomposition->neutralize_workup Yes decomposition->success No neutralize_workup->success

Caption: A troubleshooting workflow for addressing low yields in the Fischer indole synthesis of 7-substituted indoles.

Regioselectivity_Factors unsymm_ketone Unsymmetrical Ketone + 7-Substituted Phenylhydrazine reaction_conditions Reaction Conditions unsymm_ketone->reaction_conditions steric_hindrance Steric Hindrance reaction_conditions->steric_hindrance electronic_effects Electronic Effects reaction_conditions->electronic_effects acid_catalyst Acid Catalyst reaction_conditions->acid_catalyst temperature Temperature reaction_conditions->temperature regioisomers Mixture of Regioisomers steric_hindrance->regioisomers electronic_effects->regioisomers acid_catalyst->regioisomers temperature->regioisomers major_product Major Product regioisomers->major_product Optimization

Caption: Factors influencing regioselectivity in the Fischer indole synthesis with unsymmetrical ketones.

Competing_Pathways start 7-Substituted Phenylhydrazone protonation Protonation start->protonation enehydrazine Ene-hydrazine Intermediate protonation->enehydrazine sigmatropic [3,3]-Sigmatropic Rearrangement enehydrazine->sigmatropic Desired Pathway nn_cleavage N-N Bond Cleavage enehydrazine->nn_cleavage Competing Pathway indole_product 7-Substituted Indole sigmatropic->indole_product side_products Aniline + Side Products nn_cleavage->side_products electron_donating Favored by Electron-Donating Groups & Strong Acid/High Temp nn_cleavage->electron_donating

Caption: Competing pathways in the Fischer indole synthesis of 7-substituted indoles.

References

optimizing reaction conditions for the synthesis of 7-fluoro-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 7-fluoro-1H-indole-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and established method for the synthesis of this compound is the Fischer indole synthesis.[1][2] This reaction involves the acid-catalyzed condensation of 2-fluorophenylhydrazine with pyruvic acid.[3][4]

Q2: What are the crucial parameters influencing the yield and purity of the final product?

A2: The success of the Fischer indole synthesis for this compound is highly dependent on several factors:

  • Purity of Starting Materials: Impurities in 2-fluorophenylhydrazine or pyruvic acid can lead to significant side reactions and lower yields.

  • Choice and Concentration of Acid Catalyst: Both Brønsted acids (e.g., sulfuric acid, polyphosphoric acid) and Lewis acids (e.g., zinc chloride) can be used.[1][2] The optimal catalyst and its concentration are critical and may require empirical optimization.[5]

  • Reaction Temperature and Time: The reaction typically requires heating, but excessive temperatures or prolonged reaction times can lead to decomposition of the starting materials and the desired product.[6]

  • Solvent: The choice of solvent can influence the reaction rate and solubility of intermediates. Acetic acid is a commonly used solvent for the initial hydrazone formation.[4]

Q3: What are the potential side reactions to be aware of during the synthesis?

A3: A common side reaction in the Fischer indole synthesis is the heterolytic cleavage of the N-N bond in the hydrazone intermediate, which can be influenced by the electronic properties of substituents on the phenyl ring.[6][7] In the case of this compound, the electron-withdrawing nature of the fluorine atom can impact the reaction pathway. Other potential side products can arise from the self-condensation of pyruvic acid.

Q4: How can I purify the final this compound product?

A4: Purification is typically achieved through recrystallization. The crude product is often precipitated from the reaction mixture by the addition of water and then collected by filtration. Subsequent recrystallization from a suitable solvent system, such as ethanol/water, can yield the purified carboxylic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive or impure 2-fluorophenylhydrazine.Use freshly prepared or purified 2-fluorophenylhydrazine. Verify purity by NMR or melting point.
Inappropriate acid catalyst or concentration.Screen different acid catalysts (e.g., H₂SO₄, PPA, ZnCl₂). Optimize the catalyst loading; typically, a catalytic amount is sufficient, but in some cases, a larger excess may be needed.[5]
Suboptimal reaction temperature.If the reaction is sluggish, cautiously increase the temperature in increments of 10°C while monitoring the reaction progress by TLC. Avoid temperatures above 120°C to prevent decomposition.
Presence of water in the reaction.Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Multiple Products (Observed on TLC) Side reactions due to incorrect stoichiometry.Ensure accurate measurement of starting materials. A slight excess of one reagent may be beneficial but should be optimized.
Isomer formation.The Fischer indole synthesis can sometimes yield isomeric products. The use of polyphosphoric acid (PPA) can sometimes improve regioselectivity.[1]
Decomposition of product.Monitor the reaction closely by TLC and stop the reaction once the starting material is consumed to avoid product degradation.
Difficulty in Product Isolation Product is soluble in the work-up solvent.After quenching the reaction with water, ensure the pH is adjusted to be acidic to precipitate the carboxylic acid. Cool the mixture in an ice bath to maximize precipitation.
Oily product instead of a solid.Try triturating the oily residue with a non-polar solvent like hexane to induce solidification. If that fails, proceed with column chromatography for purification.
Product Purity Issues Incomplete removal of starting materials or byproducts.Optimize the recrystallization solvent system. A mixture of a good solvent (e.g., ethanol) and a poor solvent (e.g., water) often works well. Perform multiple recrystallizations if necessary.
Presence of colored impurities.Treat the crude product solution with activated charcoal before recrystallization to remove colored impurities.

Experimental Protocol: Fischer Indole Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.

Step Procedure Parameters
1. Hydrazone Formation In a round-bottom flask, dissolve 2-fluorophenylhydrazine hydrochloride (1.0 eq) in glacial acetic acid. Add pyruvic acid (1.05 eq) dropwise with stirring.- Temperature: Room Temperature- Time: 30 minutes
2. Indolization To the solution from Step 1, add the acid catalyst (e.g., concentrated sulfuric acid, a few drops, or polyphosphoric acid, 10 eq by weight). Heat the reaction mixture with stirring.- Temperature: 80-100°C- Time: 1-3 hours (monitor by TLC)
3. Work-up Cool the reaction mixture to room temperature and pour it into a beaker of ice-water. Stir the mixture until a precipitate forms.-
4. Isolation Collect the crude product by vacuum filtration and wash the solid with cold water.-
5. Purification Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water).-
6. Characterization Dry the purified product under vacuum and characterize by NMR and melting point.- Expected Melting Point: ~210-215 °C

Visualizing the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_purification Purification 2_Fluorophenylhydrazine 2_Fluorophenylhydrazine Hydrazone_Formation Hydrazone Formation (Acetic Acid) 2_Fluorophenylhydrazine->Hydrazone_Formation Pyruvic_Acid Pyruvic_Acid Pyruvic_Acid->Hydrazone_Formation Indolization Indolization (Acid Catalyst, Heat) Hydrazone_Formation->Indolization Workup Aqueous Work-up & Precipitation Indolization->Workup Recrystallization Recrystallization Workup->Recrystallization Final_Product 7-Fluoro-1H-indole- 2-carboxylic Acid Recrystallization->Final_Product

Caption: Workflow for the synthesis of this compound.

This technical support guide is intended to assist researchers in optimizing the synthesis of this compound. For further assistance, please consult the cited literature and consider empirical optimization of the reaction conditions.

References

Technical Support Center: Synthesis of 7-Fluoro-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 7-fluoro-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to enhance the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most widely employed and dependable method is the Fischer indole synthesis.[1][2][3] This reaction involves the acid-catalyzed cyclization of a hydrazone formed from the condensation of (3-fluorophenyl)hydrazine and pyruvic acid.

Q2: What are the typical starting materials for the Fischer indole synthesis of this compound?

A2: The primary starting materials are (3-fluorophenyl)hydrazine and pyruvic acid. These react to form the key intermediate, (3-fluorophenyl)hydrazone of pyruvic acid, which then undergoes intramolecular cyclization.

Q3: I am getting a low yield. What are the most critical parameters to optimize?

A3: Low yields in this synthesis can often be attributed to several factors. Key parameters to optimize include:

  • Choice of Catalyst: Both Brønsted acids (e.g., sulfuric acid, polyphosphoric acid) and Lewis acids (e.g., zinc chloride, boron trifluoride) can be used. The optimal catalyst and its concentration should be determined empirically.[1][2]

  • Reaction Temperature: The temperature for the cyclization step is crucial. Insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition and the formation of tar-like byproducts.

  • Solvent: The choice of solvent can influence the solubility of reactants and intermediates, affecting the reaction rate and yield. Common solvents for the Fischer indole synthesis include ethanol, acetic acid, and toluene.

  • Purity of Starting Materials: Impurities in the (3-fluorophenyl)hydrazine or pyruvic acid can lead to side reactions and lower the yield of the desired product. Ensure the purity of your starting materials before commencing the synthesis.

Q4: I am observing the formation of a dark, tar-like substance in my reaction mixture. How can I minimize this?

A4: The formation of tar-like byproducts is a common issue in Fischer indole synthesis, often resulting from polymerization or decomposition reactions at elevated temperatures. To mitigate this:

  • Optimize Reaction Temperature: Carefully control the temperature of the cyclization step. It may be beneficial to run the reaction at a lower temperature for a longer duration.

  • Catalyst Concentration: Use the minimum effective amount of catalyst, as excessive acidity can promote side reactions.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions that may contribute to tar formation.

Q5: Should I synthesize the carboxylic acid directly, or is it better to synthesize the ester first and then hydrolyze it?

A5: Both direct synthesis of the carboxylic acid and a two-step process involving the synthesis of an ester (e.g., ethyl or methyl 7-fluoro-1H-indole-2-carboxylate) followed by hydrolysis are viable routes. The two-step approach can sometimes offer advantages in terms of purification and overall yield. The ester is often more easily purified by crystallization or chromatography than the carboxylic acid. Subsequent hydrolysis of the purified ester can lead to a cleaner final product.

Q6: What is a suitable method for purifying the final product?

A6: Recrystallization is a common and effective method for purifying this compound. The choice of solvent for recrystallization is critical and may require some experimentation. A mixture of solvents, such as ethanol/water or ethyl acetate/hexanes, can be effective. If the product is an ester, silica gel column chromatography is also a viable purification technique.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Inactive catalyst.Use a fresh, anhydrous catalyst. Consider screening different Brønsted or Lewis acids.
Low reaction temperature.Gradually increase the reaction temperature while monitoring for product formation and byproduct accumulation.
Impure starting materials.Verify the purity of (3-fluorophenyl)hydrazine and pyruvic acid by NMR or other analytical techniques. Purify if necessary.
Formation of Multiple Products (Isomers) Use of an unsymmetrical ketone as a starting material.This is not applicable when using pyruvic acid. However, if other ketoacids are used, regioisomer formation is possible.
Product is a Dark Oil or Tar Reaction temperature is too high.Lower the reaction temperature and extend the reaction time.
Catalyst concentration is too high.Reduce the amount of acid catalyst used.
Presence of oxygen.Perform the reaction under an inert atmosphere (N₂ or Ar).
Difficulty in Isolating the Product Product is soluble in the work-up solvent.Ensure the pH is adjusted correctly during the work-up to precipitate the carboxylic acid. Use a different extraction solvent.
Emulsion formation during extraction.Add brine to the aqueous layer to break the emulsion.
Product is Impure After Initial Work-up Incomplete reaction.Monitor the reaction by TLC to ensure it has gone to completion.
Presence of byproducts.Purify the crude product by recrystallization from a suitable solvent system or by column chromatography if it is an ester.

Experimental Protocols

Method 1: Direct Synthesis of this compound via Fischer Indole Synthesis

This protocol outlines a general procedure. Optimal conditions may vary and require optimization.

Step 1: Formation of the Hydrazone

  • In a round-bottom flask, dissolve (3-fluorophenyl)hydrazine (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Add pyruvic acid (1.1 equivalents) dropwise to the solution while stirring.

  • Stir the mixture at room temperature for 1-2 hours or until the formation of the hydrazone is complete, as monitored by Thin Layer Chromatography (TLC).

Step 2: Cyclization

  • To the hydrazone mixture, add the acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or zinc chloride) portion-wise while monitoring the temperature.

  • Heat the reaction mixture to the appropriate temperature (typically between 80°C and 120°C). The optimal temperature will depend on the chosen catalyst and solvent.

  • Monitor the progress of the cyclization reaction by TLC. The reaction time can range from a few hours to overnight.

  • Upon completion, cool the reaction mixture to room temperature.

Step 3: Work-up and Purification

  • Carefully pour the cooled reaction mixture into ice-water.

  • The crude this compound will precipitate. Collect the solid by vacuum filtration.

  • Wash the solid with cold water to remove any residual acid.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Dry the purified product under vacuum.

Method 2: Synthesis of Ethyl 7-Fluoro-1H-indole-2-carboxylate followed by Hydrolysis

This two-step method can facilitate purification and potentially improve the overall yield.

Step 1: Synthesis of Ethyl 7-Fluoro-1H-indole-2-carboxylate

  • Follow the procedure for the direct synthesis (Method 1), but substitute pyruvic acid with ethyl pyruvate.

  • After the cyclization step and work-up (quenching with ice-water), extract the aqueous mixture with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude ethyl ester.

  • Purify the crude ester by column chromatography on silica gel or by recrystallization.

Step 2: Hydrolysis to this compound

  • Dissolve the purified ethyl 7-fluoro-1H-indole-2-carboxylate in a mixture of ethanol and an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify with a mineral acid (e.g., HCl) to a pH of approximately 2-3.

  • The this compound will precipitate. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum.

Visualizing the Workflow

Fischer_Indole_Synthesis_Workflow cluster_hydrazone Step 1: Hydrazone Formation cluster_cyclization Step 2: Cyclization cluster_workup Step 3: Work-up & Purification Reactants 3-Fluorophenylhydrazine + Pyruvic Acid Solvent Solvent (e.g., Ethanol, Acetic Acid) Reactants->Solvent Dissolve & Mix Hydrazone Intermediate Hydrazone Solvent->Hydrazone Stir at RT Catalyst Acid Catalyst (e.g., PPA, H₂SO₄, ZnCl₂) Hydrazone->Catalyst Add Catalyst Heating Heat (80-120°C) Catalyst->Heating Apply Heat Crude_Product Crude Product Mixture Heating->Crude_Product Indolization Quench Quench with Ice-Water Crude_Product->Quench Filter Vacuum Filtration Quench->Filter Recrystallize Recrystallization Filter->Recrystallize Pure_Product Pure 7-Fluoro-1H-indole- 2-carboxylic acid Recrystallize->Pure_Product

Caption: Workflow for the Fischer Indole Synthesis of this compound.

Troubleshooting_Yield Start Low Yield Issue Check_Purity Check Starting Material Purity Start->Check_Purity Optimize_Catalyst Optimize Catalyst (Type & Concentration) Start->Optimize_Catalyst Optimize_Temp Optimize Reaction Temperature Start->Optimize_Temp Optimize_Solvent Optimize Solvent Start->Optimize_Solvent Consider_Ester Consider Ester Route (Synthesis & Hydrolysis) Start->Consider_Ester Improved_Yield Improved Yield Check_Purity->Improved_Yield Optimize_Catalyst->Improved_Yield Optimize_Temp->Improved_Yield Optimize_Solvent->Improved_Yield Consider_Ester->Improved_Yield

Caption: Troubleshooting logic for addressing low yield in the synthesis.

References

Technical Support Center: Purification of 7-Fluoro-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 7-fluoro-1H-indole-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: My purified this compound has a lower than expected melting point. What are the possible reasons?

A1: A depressed melting point is indicative of impurities. Common impurities can include residual starting materials from the synthesis (e.g., 2-fluoroaniline or pyruvic acid derivatives if using a Fischer indole synthesis), byproducts from side reactions, or residual solvents. Incomplete hydrolysis of a methyl or ethyl ester precursor is also a common impurity. We recommend re-purifying the compound using the protocols outlined in this guide.

Q2: I am observing significant streaking on my TLC plates when analyzing my crude or purified this compound. What causes this and how can I fix it?

A2: Streaking of carboxylic acids on silica gel TLC plates is a common issue. It is often caused by the acidic nature of the compound interacting strongly with the polar stationary phase. This can be resolved by adding a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.5-2%), to the eluting solvent system. This protonates the carboxylate, reducing its interaction with the silica and resulting in more defined spots.

Q3: What is the best way to remove residual solvent from my final product?

A3: Residual solvents can often be removed by drying the solid product under high vacuum for several hours. If the solvent is high-boiling (e.g., DMF, DMSO), co-evaporation with a lower-boiling solvent like toluene or dichloromethane followed by vacuum drying can be effective. For stubborn residual solvents, recrystallization from an appropriate solvent system is the most effective method for obtaining a solvent-free product.

Q4: My compound appears to be degrading during column chromatography. What can I do?

A4: Indole derivatives can be sensitive to prolonged exposure to acidic silica gel. If you suspect degradation, you can neutralize the silica gel by pre-treating it with a solution of triethylamine in your solvent system and then re-equilibrating with the mobile phase. Alternatively, using a different stationary phase like alumina (basic or neutral) or using a faster purification technique like flash chromatography can minimize the contact time and reduce degradation.

Troubleshooting Guides

Column Chromatography

Column chromatography is a standard method for purifying this compound. However, challenges such as poor separation and product degradation can arise.

Problem: Poor separation of the desired product from impurities.

Possible Cause Solution
Inappropriate solvent systemOptimize the solvent system using TLC. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate). A typical Rf value for the desired compound on TLC should be around 0.2-0.3 for good separation on a column.
Co-elution of impuritiesIf impurities have similar polarity, consider using a different solvent system or a different stationary phase (e.g., reversed-phase C18 silica).
Column overloadingDo not exceed a 1:20 ratio of crude material to silica gel by weight. For difficult separations, a higher ratio (e.g., 1:50 or 1:100) may be necessary.

Problem: The compound is streaking on the column, leading to broad peaks and poor recovery.

Possible Cause Solution
Strong interaction of the carboxylic acid with silica gelAdd 0.5-1% acetic acid or formic acid to the mobile phase to suppress the ionization of the carboxylic acid group. This will reduce tailing and improve peak shape.
The compound is not fully dissolving in the mobile phaseEnsure the compound is fully dissolved in a minimum amount of the mobile phase before loading it onto the column. If solubility is an issue, a stronger solvent can be used for loading, but this should be kept to a minimum.
Recrystallization

Recrystallization is an effective technique for obtaining high-purity this compound, especially for removing minor impurities and residual solvents.

Problem: The compound will not crystallize from solution.

Possible Cause Solution
The solution is not saturatedConcentrate the solution by slowly evaporating the solvent.
The solution is cooling too quicklyAllow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to induce crystallization.
No nucleation sites are presentScratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Adding a seed crystal of the pure compound can also initiate crystallization.
The compound has "oiled out" instead of crystallizing"Oiling out" occurs when the compound is insoluble in the solvent at a temperature above its melting point. Re-heat the solution to dissolve the oil, add more of the less polar solvent (if using a co-solvent system) until the solution becomes slightly turbid, and then allow it to cool slowly.

Problem: The resulting crystals are impure.

Possible Cause Solution
Impurities are co-crystallizing with the productEnsure the correct solvent system is being used. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should be either very soluble or insoluble at all temperatures.
The crystals were not washed properlyAfter filtration, wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities from the mother liquor.

Experimental Protocols

Protocol 1: Column Chromatography of this compound
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary). Carefully load the solution onto the top of the silica bed.

  • Elution: Begin eluting with the chosen solvent system. A gradient elution, starting with a less polar mixture and gradually increasing the polarity, is often effective. For example, start with 10% ethyl acetate in hexanes and gradually increase to 50% ethyl acetate. To prevent streaking, 0.5% acetic acid can be added to the eluent.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Recrystallization of this compound
  • Solvent Selection: Based on solubility data for similar compounds, a good starting point for recrystallization is a co-solvent system such as ethanol/water or ethyl acetate/hexanes.

  • Dissolution: In a flask, dissolve the crude this compound in a minimum amount of the more polar solvent (e.g., ethanol) at an elevated temperature.

  • Induce Precipitation: While the solution is still warm, slowly add the less polar solvent (e.g., water) dropwise until the solution becomes slightly cloudy.

  • Crystallization: Allow the flask to cool slowly to room temperature. The product should crystallize out of the solution. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent mixture.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

Parameter Expected Value Common Impurity Profile
Appearance White to off-white solidYellow or brown discoloration may indicate impurities.
Purity (by HPLC) >98%Peaks corresponding to starting materials or side products.
Melting Point Varies, but a sharp range is expected for pure compound.Broad or depressed melting point range.
Residual Solvents (by 1H NMR) <0.5%Peaks corresponding to common lab solvents (e.g., ethyl acetate, hexanes, dichloromethane).

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Crude this compound TLC TLC Analysis Crude->TLC Column Column Chromatography TLC->Column Streaking? Add Acid TLC_check TLC of Fractions Column->TLC_check Check Fractions Recrystal Recrystallization Pure_Final Final Product Recrystal->Pure_Final Final Pure Product Pure Pure Product (>98%) Pure->Recrystal Optional Final Polish Impure Impure Product (<98%) Impure->Column TLC_check->Pure Combine Pure Fractions TLC_check->Impure Re-column Impure Fractions TLC_Troubleshooting Start TLC Plate shows streaking Cause1 Compound is too acidic for silica Start->Cause1 Cause2 Sample is overloaded Start->Cause2 Cause3 Inappropriate solvent polarity Start->Cause3 Solution1 Add 0.5-2% acetic or formic acid to the eluent Cause1->Solution1 Solution2 Dilute the sample and re-spot a smaller amount Cause2->Solution2 Solution3 Adjust the polarity of the mobile phase Cause3->Solution3

side reactions of 7-fluoro-1H-indole-2-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the side reactions of 7-fluoro-1H-indole-2-carboxylic acid in solution. This resource is intended for researchers, scientists, and drug development professionals to anticipate and address potential challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary known side reactions of this compound in solution?

A1: The primary side reactions of this compound in solution are decarboxylation, oxidation, and potential acid-catalyzed decomposition. The indole ring is susceptible to oxidation, which can lead to the formation of colored impurities. The carboxylic acid group at the 2-position can be removed as carbon dioxide, especially under heat.

Q2: How stable is this compound to heat?

A2: this compound has a melting point of 198 °C, at which it decomposes[1]. Thermal decarboxylation is a known reaction for indole-2-carboxylic acids, and this process can be accelerated in solution at elevated temperatures, even below the decomposition point.[2][3]

Q3: Is this compound sensitive to light?

Q4: What is the recommended storage condition for this compound?

A4: To ensure long-term stability, it is recommended to store this compound under an inert gas atmosphere (nitrogen or argon) at 2–8 °C[1].

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving this compound.

Observed Issue Potential Cause Recommended Solution
Reaction solution turns yellow/brown, or unexpected colored impurities are observed. Oxidation of the indole ring.- Degas solvents before use.- Work under an inert atmosphere (e.g., nitrogen or argon).- Avoid unnecessary exposure to air and light.- Add radical scavengers if compatible with your reaction.
Low yield of the desired product, and gas evolution is observed during the reaction at elevated temperatures. Thermal decarboxylation of the indole-2-carboxylic acid.- Perform the reaction at the lowest effective temperature.- If possible, use a milder catalyst or shorter reaction times.- Consider protecting the carboxylic acid group if the reaction conditions are harsh.
Formation of polymeric or tar-like substances, especially in acidic media. Acid-catalyzed decomposition or polymerization of the indole ring.- Use the mildest possible acidic conditions.- If strong acids are necessary, maintain a low temperature and monitor the reaction closely.- Consider using a non-acidic route if available.
Inconsistent reaction outcomes or appearance of unknown peaks in HPLC/LC-MS. Degradation of the starting material due to improper storage or handling.- Store the compound under the recommended conditions (inert atmosphere, 2–8 °C).- Prepare solutions fresh before use.- Verify the purity of the starting material before each experiment.

Data Presentation

Physical and Chemical Properties

PropertyValueReference
Melting Point198 °C (decomposes)[1]
pKa4.25 ± 0.30 (Predicted)[1]
Storage Temperature2–8 °C (under inert gas)[1]

Experimental Protocols

General Protocol for Amide Coupling

This protocol is a general guideline for amide coupling reactions involving this compound and should be optimized for specific substrates.

  • Dissolution: Dissolve this compound (1.0 equivalent) in a suitable aprotic solvent (e.g., DMF, DCM) under an inert atmosphere.

  • Activation: Add a coupling agent (e.g., HBTU, 1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA, 3.0 equivalents). Stir the mixture at room temperature for 20-30 minutes.

  • Amine Addition: Add the desired amine (1.0-1.2 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 5-24 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Visualizations

Side_Reactions Potential Side Reactions of this compound A This compound B Decarboxylation A->B Heat, Metal Catalysts C Oxidation A->C Air, Peroxides, Light D Acid-Catalyzed Decomposition A->D Strong Acids E 7-Fluoro-1H-indole + CO2 B->E F Oxindole/Isatin Derivatives C->F G Polymeric/Tar-like Products D->G

Caption: Potential degradation pathways for this compound.

Experimental_Workflow General Experimental Workflow to Minimize Side Reactions cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 Use High-Purity Starting Material P2 Degas Solvents P1->P2 R1 Inert Atmosphere (N2 or Ar) P2->R1 R2 Control Temperature (Use Lowest Effective Temp) R1->R2 R3 Protect from Light (Amber Flask/Foil) R2->R3 R4 Monitor Reaction Progress (TLC/LC-MS) R3->R4 W1 Prompt Work-up After Completion R4->W1 W2 Purify Promptly W1->W2

Caption: Recommended workflow to mitigate side reactions.

References

preventing decomposition of 7-fluoro-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 7-fluoro-1H-indole-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this compound during storage and experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of decomposition for this compound?

A1: The most common signs of decomposition include a change in the physical appearance of the solid, such as discoloration to pink, purple, or brown. Upon heating, the release of gaseous hydrogen fluoride is a key indicator of thermal decomposition. In solution, the appearance of new peaks in HPLC analysis or a change in the solution's color can signify degradation.

Q2: What is the main decomposition pathway for this compound?

A2: The primary decomposition pathway for this compound is thermal decarboxylation, which involves the loss of carbon dioxide from the carboxylic acid group to form 7-fluoro-1H-indole. This process is accelerated by heat. Indole rings, in general, are also susceptible to degradation under acidic conditions, which can lead to polymerization.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure maximum stability, this compound should be stored at -20°C.[1] Some suppliers also recommend storage at 2-8°C under an inert atmosphere such as argon or nitrogen. For long-term storage, the -20°C condition is preferable.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Discoloration of solid material (e.g., pink, brown) Exposure to light, heat, or acidic vapors.Store the compound in a tightly sealed, amber vial at -20°C.[1] Avoid storing near acidic compounds. If discoloration is observed, verify the purity by HPLC before use.
Low yield in a reaction involving the compound Decomposition of the starting material due to improper handling or reaction conditions.Ensure the compound is brought to room temperature before use in a desiccator to prevent moisture condensation. Use freshly prepared solutions. Avoid prolonged heating and strongly acidic conditions in your reaction.
Appearance of unexpected peaks in HPLC analysis Decomposition in solution.Prepare solutions fresh and use them promptly. If solutions need to be stored, keep them at low temperatures (2-8°C) for a short period and protect them from light. Analyze a sample of the solution over time to assess stability under your specific solvent conditions.
Inconsistent experimental results Degradation of the compound leading to variable purity.Always use a fresh bottle of the compound for critical experiments. Qualify the purity of the material by HPLC before starting a series of experiments.

Experimental Protocols

Protocol for Preparing a Stock Solution
  • Pre-weighing Preparation: Allow the container of this compound to warm to room temperature in a desiccator to prevent moisture condensation on the solid.

  • Weighing: Quickly weigh the desired amount of the solid in a clean, dry vial.

  • Dissolution: Add the desired solvent (e.g., DMSO, DMF, or a suitable alcohol) to the vial. To aid dissolution, you may gently vortex or sonicate the mixture at room temperature. Avoid heating the solution to dissolve the compound, as this can promote decarboxylation.

  • Storage of Solution: If the solution is not for immediate use, store it in a tightly capped vial at 2-8°C and protect it from light. It is recommended to use freshly prepared solutions for the best results.

Protocol for Setting Up a Reaction
  • Inert Atmosphere: If the reaction is sensitive to air or moisture, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Add the this compound to the reaction vessel. If it is in solid form, add it directly. If it is in solution, add the solution via a syringe.

  • Temperature Control: If the reaction requires heating, use the lowest effective temperature and monitor the reaction progress closely to avoid prolonged heating times. The melting point of the compound is 198°C with decomposition.[2]

  • pH Considerations: Avoid strongly acidic conditions, as this can promote the degradation of the indole ring.[3] If acidic conditions are necessary, consider using milder acids or running the reaction at a lower temperature. The compound is generally more stable in neutral or slightly basic conditions.[3]

  • Incompatible Reagents: Avoid using strong oxidizing agents in the presence of this compound.

Visualizing Decomposition and Prevention

Decomposition Pathway

The primary thermal decomposition pathway for this compound is decarboxylation.

DecompositionPathway cluster_products Decomposition Products 7-Fluoro-1H-indole-2-carboxylic_acid This compound 7-Fluoro-1H-indole 7-Fluoro-1H-indole 7-Fluoro-1H-indole-2-carboxylic_acid->7-Fluoro-1H-indole Decarboxylation CO2 CO₂ Heat Heat (Δ) Heat->7-Fluoro-1H-indole-2-carboxylic_acid ExperimentalWorkflow cluster_storage Storage cluster_prep Solution Preparation cluster_reaction Reaction Setup storage Store at -20°C in amber vial warm Warm to RT in desiccator storage->warm weigh Weigh quickly warm->weigh dissolve Dissolve in appropriate solvent at RT weigh->dissolve inert Use inert atmosphere (if necessary) dissolve->inert temp Control temperature (avoid excessive heat) inert->temp ph Maintain neutral to slightly basic pH temp->ph reagents Avoid strong oxidizing agents ph->reagents TroubleshootingLogic start Problem Encountered (e.g., low yield, discoloration) check_solid Check Solid Material: - Discoloration? - Proper storage? start->check_solid check_solution Check Solution: - Freshly prepared? - Stored correctly? check_solid->check_solution Solid OK replace_solid Solution: Replace with fresh solid. Verify purity via HPLC. check_solid->replace_solid Solid Suspect check_reaction Check Reaction Conditions: - Temperature too high? - pH acidic? - Incompatible reagents? check_solution->check_reaction Solution OK prepare_fresh Solution: Prepare fresh solution. Use immediately. check_solution->prepare_fresh Solution Suspect optimize_reaction Solution: - Lower temperature. - Adjust pH. - Check reagent compatibility. check_reaction->optimize_reaction Conditions Suspect

References

analytical techniques for monitoring the synthesis of 7-fluoro-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical monitoring of 7-fluoro-1H-indole-2-carboxylic acid synthesis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: Which analytical techniques are most suitable for monitoring the synthesis of this compound?

A1: The primary analytical techniques for monitoring this synthesis are High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹⁹F, and ¹³C). HPLC/UPLC is ideal for quantitative analysis of reaction progress, determining the purity of the product, and identifying impurities. NMR spectroscopy provides detailed structural information, confirming the identity of the target compound and intermediates, and can also be used for quantitative analysis (qNMR).[1][2]

Q2: How can I use ¹⁹F NMR to monitor the reaction?

A2: ¹⁹F NMR is a powerful tool for this synthesis because the fluorine atom provides a unique spectroscopic handle with high sensitivity and a wide chemical shift range.[3] You can monitor the disappearance of the ¹⁹F signal of the starting material (e.g., 2-fluoro-6-nitrotoluene) and the appearance of the ¹⁹F signal corresponding to the this compound product. This allows for clean, straightforward tracking of the reaction's progress with minimal signal overlap from other components in the reaction mixture.[1]

Q3: What are the expected ¹H and ¹⁹F NMR chemical shifts for this compound?

A3: While specific shifts can vary based on the solvent and concentration, you can expect the following approximate chemical shifts. For ¹H NMR (in DMSO-d₆), the indole N-H proton typically appears as a broad singlet around 11-12 ppm, and the carboxylic acid proton will be a very broad singlet, often above 13 ppm. The aromatic protons will appear in the range of 7.0-8.0 ppm. For ¹⁹F NMR, the chemical shift will be sensitive to the electronic environment; for fluorinated indoles, shifts can be in the range of -110 to -140 ppm relative to a standard like CFCl₃.[2][4][5] It is crucial to run reference spectra of your starting materials and purified product to establish exact chemical shifts under your experimental conditions.

Q4: Is quantitative NMR (qNMR) a viable alternative to HPLC for assaying the final product?

A4: Yes, quantitative NMR (qNMR) is an excellent alternative to HPLC for determining the purity and concentration of this compound.[6][7] qNMR is a primary analytical method that does not require a reference standard of the analyte itself. Instead, a certified internal standard of an unrelated compound is used for quantification. This is particularly advantageous in early-stage development when a well-characterized reference standard of the product may not be available.[6]

Q5: What is a common synthetic route for this compound, and what are the key intermediates I should monitor?

A5: A common route is the Reissert indole synthesis. A potential pathway starts from 2-fluoro-6-nitrotoluene. This is then reacted to form an intermediate such as ethyl 2-(2-fluoro-6-nitrophenyl)-3-oxobutanoate, which is then cyclized to form the indole ring. Key compounds to monitor would be the starting material (e.g., 2-fluoro-6-nitrotoluene), the key intermediate (the substituted phenylpyruvate or a related species), and the final product, this compound.[8][9]

Troubleshooting Guides

HPLC/UPLC Analysis
Problem Potential Cause(s) Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) 1. Column degradation. 2. Incompatible sample solvent with the mobile phase. 3. Secondary interactions with residual silanols on the column. 4. Column overload.1. Flush the column with a strong solvent or replace it if necessary. 2. Dissolve the sample in the initial mobile phase.[10] 3. Adjust the mobile phase pH or use a buffer to suppress silanol interactions. 4. Reduce the injection volume or sample concentration.
Fluctuating Retention Times 1. Inconsistent mobile phase composition due to poor mixing or pump issues. 2. Temperature fluctuations. 3. Column equilibration is insufficient.1. Manually prepare the mobile phase to verify composition. Purge the pump to remove air bubbles.[11] 2. Use a column oven to maintain a constant temperature. 3. Ensure the column is equilibrated with the mobile phase for a sufficient time before injection.
High Backpressure 1. Blockage in the system (e.g., clogged frit, tubing, or guard column). 2. Precipitation of buffer or sample in the mobile phase. 3. Particulate matter from the sample.1. Systematically disconnect components to isolate the source of the blockage. Back-flush the column if possible.[3] 2. Ensure buffer solubility in the organic portion of the mobile phase. Filter the mobile phase. 3. Filter all samples before injection.
Co-elution of Product and Impurities 1. Insufficient separation power of the current method. 2. Similar polarity of the co-eluting compounds.1. Optimize the gradient profile (make it shallower). 2. Try a different column chemistry (e.g., phenyl-hexyl instead of C18). 3. Adjust the mobile phase pH to alter the ionization state of the acidic product and impurities.
NMR Analysis
Problem Potential Cause(s) Troubleshooting Steps
Broad ¹H NMR Signals 1. Presence of paramagnetic impurities. 2. Chemical exchange of labile protons (N-H, O-H). 3. Low sample concentration. 4. Poor shimming of the magnet.1. Pass the sample through a small plug of celite or silica. 2. This is expected for N-H and O-H protons. A D₂O exchange experiment can confirm this. 3. Increase the sample concentration if possible. 4. Re-shim the spectrometer.
Inaccurate Quantification with qNMR 1. Incomplete relaxation of nuclei between scans. 2. Poor signal-to-noise ratio. 3. Overlapping signals of the analyte and internal standard. 4. Incorrect integration regions.1. Ensure the relaxation delay (d1) is at least 5 times the longest T₁ of the signals being quantified.[12] 2. Increase the number of scans. 3. Choose an internal standard with signals in a clear region of the spectrum. 4. Carefully select integration regions to avoid including baseline noise or impurity signals.
Complex ¹⁹F NMR Spectrum 1. Presence of multiple fluorine-containing species (starting material, intermediates, product, byproducts). 2. Complex spin-spin coupling (¹⁹F-¹H, ¹⁹F-¹³C).1. Run ¹⁹F NMR spectra of your isolated starting material and final product to identify their chemical shifts. 2. Use ¹H-decoupling to simplify the spectrum and identify F-H couplings.

Experimental Protocols

Protocol 1: HPLC/UPLC Monitoring of Reaction Progress

This protocol provides a starting point for developing a method to monitor the synthesis of this compound.

  • Instrumentation: HPLC or UPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0.0 95 5
    20.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm and 280 nm.[2]

  • Injection Volume: 5 µL.

  • Sample Preparation: At various time points, withdraw a small aliquot (e.g., 20 µL) from the reaction mixture. Quench the reaction if necessary (e.g., with a small amount of water or buffer). Dilute the aliquot with a 50:50 mixture of water and acetonitrile to a suitable concentration. Filter the sample through a 0.22 µm syringe filter before injection.

Protocol 2: Quantitative NMR (qNMR) for Final Product Assay

This protocol outlines the procedure for determining the purity of the final this compound product.

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Internal Standard: A certified reference material with known purity (e.g., maleic acid, dimethyl sulfone). The standard should be soluble in the chosen NMR solvent and have signals that do not overlap with the analyte.

  • Solvent: DMSO-d₆.

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the this compound sample into a clean vial.

    • Accurately weigh about 5-10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d₆.

    • Transfer the solution to an NMR tube.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): ≥ 60 seconds (to ensure full relaxation of all protons, especially the carboxylic acid proton).

    • Number of Scans: 16 or higher for good signal-to-noise.

  • Data Processing and Calculation:

    • Apply Fourier transform, phase correction, and baseline correction to the spectrum.

    • Integrate a well-resolved, non-exchangeable proton signal of the analyte and a signal from the internal standard.

    • Calculate the purity using the standard qNMR equation, accounting for the molar masses, masses, number of protons in the integrated signals, and the purity of the internal standard.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_monitoring Analytical Monitoring start Start Synthesis: 2-fluoro-6-nitrotoluene + Reagents reaction Reaction in Progress start->reaction end_product Final Product: This compound reaction->end_product sampling Take Aliquot from Reaction reaction->sampling Time Points hplc HPLC/UPLC Analysis sampling->hplc nmr NMR Analysis (¹H, ¹⁹F) sampling->nmr data Analyze Data: Peak Area / Integration hplc->data nmr->data decision Decision: Continue, Quench, or Work-up data->decision decision->reaction Continue Reaction

Caption: Workflow for monitoring the synthesis of this compound.

troubleshooting_logic cluster_hplc HPLC Issue cluster_nmr NMR Issue start Problem Identified: Anomalous Analytical Result peak_shape Poor Peak Shape? start->peak_shape Is it HPLC related? broad_signal Broad Signals? start->broad_signal Is it NMR related? retention_time Retention Time Shift? peak_shape->retention_time sol_peak_shape Check Sample Solvent & Column Health peak_shape->sol_peak_shape Yes pressure Pressure Fluctuation? retention_time->pressure sol_retention_time Check Pump & Temperature Ensure Equilibration retention_time->sol_retention_time Yes sol_pressure Isolate Blockage Check for Precipitation pressure->sol_pressure Yes quant_error qNMR Inaccuracy? broad_signal->quant_error sol_broad_signal Check Shimming Consider Paramagnetics broad_signal->sol_broad_signal Yes sol_quant_error Increase Relaxation Delay Check Integrals quant_error->sol_quant_error Yes

Caption: Logic diagram for troubleshooting analytical issues.

References

Technical Support Center: Scaling Up the Synthesis of 7-fluoro-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 7-fluoro-1H-indole-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for scaling up the production of this compound?

A1: While various methods exist for indole synthesis, two primary routes are often considered for scalability for this target molecule. The choice depends on the availability of starting materials, safety considerations, and desired purity profile.

  • Fischer Indole Synthesis: This classical method involves the reaction of (2-fluorophenyl)hydrazine with a pyruvate derivative. While widely known, it can present challenges at scale, such as harsh acidic conditions and potential side reactions.[1]

  • Leimgruber-Batcho Indole Synthesis (Modified): This approach offers a milder alternative to the Fischer synthesis. A common scalable adaptation involves the reductive cyclization of an enamine derived from a substituted nitrotoluene. This method can provide better control over reaction conditions and is often preferred for large-scale production.[2]

Q2: My Fischer indole synthesis is resulting in low yields. What are the likely causes and how can I improve it?

A2: Low yields in the Fischer indole synthesis are a frequent issue when scaling up.[3] Several factors can contribute to this problem:

  • Poor Quality of Starting Materials: Ensure the (2-fluorophenyl)hydrazine and pyruvate starting materials are of high purity. Impurities can lead to undesirable side reactions and inhibit the catalyst.

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or Lewis acids like zinc chloride) are critical. The optimal catalyst and its concentration often need to be determined empirically for this specific substrate combination.[3]

  • Reaction Temperature and Time: The reaction often requires elevated temperatures. However, excessively high temperatures or prolonged reaction times can lead to the decomposition of starting materials, intermediates, or the final product.[3] It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

  • Inefficient Cyclization: The key[4][4]-sigmatropic rearrangement and subsequent cyclization steps can be inefficient. Conducting the reaction under anhydrous conditions is essential, as water can interfere with the acid catalyst and reactive intermediates.[3]

Q3: I am observing multiple spots on my TLC analysis of the crude product. What are these byproducts and how can I minimize them?

A3: The formation of byproducts is a common challenge. Potential byproducts include:

  • Regioisomers: If an unsymmetrical ketone is used as a starting material, two different regioisomeric indoles can be formed. The selectivity can be influenced by the acidity of the medium and steric effects.[3]

  • Side-Reaction Products: Harsh reaction conditions can lead to various side reactions. Consider using milder reaction conditions or exploring alternative synthetic routes like the Leimgruber-Batcho synthesis.

  • Degradation Products: The indole nucleus can be sensitive to strong acids and high temperatures, leading to degradation. Minimizing reaction time and temperature can help mitigate this.

To minimize byproducts, careful optimization of reaction conditions is necessary. If byproducts are still formed, purification by column chromatography or crystallization will be required.

Q4: What are the best practices for the purification of this compound at an industrial scale?

A4: Purification can be challenging due to the presence of starting materials, catalysts, and byproducts.

  • Crystallization: This is often the most effective and scalable method for purifying the final product. The choice of solvent is critical. A solvent system that works well on a small scale may not be optimal for large-scale crystallization. Consider performing a solvent screen to identify the best system for high yield and purity. Seeding the solution with high-purity crystals can promote the formation of the desired crystal form and improve particle size distribution.

  • Column Chromatography: While highly effective at the lab scale, traditional column chromatography can be less practical for very large quantities. However, automated flash chromatography systems can be a viable option for intermediate scales. A common mobile phase for indole purification is a gradient of petroleum ether and ethyl acetate.[3]

  • Vacuum Distillation and Macroporous Resin Separation: For the precursor, 7-fluoroindole, a combination of vacuum distillation followed by separation using macroporous resin has been reported as an effective industrial purification method.[5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low or No Product Formation - Inactive catalyst- Poor quality starting materials- Incorrect reaction temperature- Presence of water in the reaction- Use a fresh, active catalyst.- Verify the purity of starting materials via NMR or other analytical techniques.- Optimize the reaction temperature. Monitor with TLC/HPLC.- Ensure all glassware is dry and use anhydrous solvents.
Formation of Multiple Byproducts - Reaction temperature is too high- Incorrect acid catalyst or concentration- Formation of regioisomers- Lower the reaction temperature and monitor the reaction closely.- Screen different acid catalysts and optimize the concentration.- If using an unsymmetrical ketone in a Fischer synthesis, consider a different route or optimize for regioselectivity.
Difficulty in Product Isolation/Purification - Product is highly soluble in the workup solvent- Emulsion formation during aqueous workup- Inefficient crystallization- Use a different solvent for extraction.- Add brine to the aqueous layer to break the emulsion.- Perform a solvent screen for crystallization. Consider anti-solvent addition or seeding to improve crystallization.
Product Degradation - Prolonged exposure to harsh acidic or basic conditions- High temperatures during workup or purification- Neutralize the reaction mixture promptly after completion.- Use milder workup conditions.- Avoid excessive temperatures during solvent removal and drying.

Experimental Protocols

Step 1: Enamine Formation

  • Charge the reactor with the starting 4-fluoro-2-nitrotoluene derivative (1 equivalent), N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5-2.0 equivalents), and a suitable solvent like N,N-dimethylformamide (DMF).

  • Heat the mixture to approximately 100-120°C and stir for 3-5 hours.

  • Monitor the reaction by HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. The intermediate enamine may be used directly in the next step or isolated if necessary.

Step 2: Reductive Cyclization to form 7-Fluoroindole

  • In a separate reactor, prepare a suspension of a reducing agent such as iron powder (~3-4 equivalents) in a solvent system like acetic acid and toluene.

  • Heat this mixture to around 60°C with stirring.

  • Slowly add the enamine solution from Step 1, maintaining the temperature below 80°C.

  • After the addition is complete, heat the mixture to 90-100°C and stir for 2-4 hours.

  • Monitor the reaction progress by HPLC.

  • Upon completion, cool the reaction mixture.

Step 3: Introduction of the Carboxylic Acid Group (Conceptual)

Following the formation of 7-fluoroindole, a subsequent reaction would be required to introduce the carboxylic acid at the C2 position. This could potentially be achieved through various methods, such as Vilsmeier-Haack formylation followed by oxidation, or direct lithiation and quenching with carbon dioxide. The specific conditions would need to be developed and optimized.

Step 4: Workup and Purification

  • Filter the cooled reaction mixture to remove the solid catalyst. Wash the filter cake with a suitable solvent (e.g., ethyl acetate).

  • Combine the filtrates and wash sequentially with water, a mild base (e.g., saturated sodium bicarbonate solution), and brine.

  • Dry the organic layer over a drying agent like sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by crystallization from an appropriate solvent system.

Visualizations

experimental_workflow start Start: 4-Fluoro-2-nitrotoluene enamine Step 1: Enamine Formation (DMF-DMA, DMF, 100-120°C) start->enamine reductive_cyclization Step 2: Reductive Cyclization (Fe/AcOH, Toluene, 90-100°C) enamine->reductive_cyclization fluoroindole Intermediate: 7-Fluoroindole reductive_cyclization->fluoroindole carboxylation Step 3: Carboxylation at C2 fluoroindole->carboxylation final_product Product: this compound carboxylation->final_product purification Step 4: Workup & Purification (Crystallization) final_product->purification end Final Product purification->end

Caption: A generalized workflow for the scale-up synthesis of this compound.

troubleshooting_logic low_yield Low Yield Observed check_sm Check Starting Material Purity low_yield->check_sm Possible Cause optimize_temp Optimize Reaction Temperature low_yield->optimize_temp Possible Cause check_catalyst Evaluate Catalyst Activity/Choice low_yield->check_catalyst Possible Cause byproducts Byproducts Observed modify_conditions Modify Reaction Conditions (e.g., milder acid, lower temp) byproducts->modify_conditions Action purification_issue Purification Issues solvent_screen Perform Crystallization Solvent Screening purification_issue->solvent_screen Action

References

Validation & Comparative

A Comparative Guide to Purity Analysis of 7-fluoro-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for pharmaceutical intermediates like 7-fluoro-1H-indole-2-carboxylic acid is a critical step in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for purity assessment, supported by detailed experimental protocols and comparative data.

High-Performance Liquid Chromatography (HPLC): A High-Resolution Approach

HPLC is a cornerstone technique for purity determination in the pharmaceutical industry, offering high resolution, sensitivity, and quantitative accuracy. A reversed-phase HPLC (RP-HPLC) method is particularly well-suited for the analysis of moderately polar compounds like this compound.

Experimental Protocol: RP-HPLC for this compound

This protocol is a recommended starting point and may require optimization based on the specific instrumentation and impurity profile.

1. Instrumentation and Column:

  • System: HPLC or UHPLC system equipped with a UV or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating indole derivatives.[1]

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient Elution: A gradient elution is recommended to ensure the separation of the main peak from potential impurities with different polarities.

    Time (min) % Mobile Phase B
    0 20
    20 80
    25 80
    25.1 20

    | 30 | 20 |

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.[1]

  • Detection Wavelength: 280 nm, a common wavelength for detecting indole compounds.[2][3]

  • Injection Volume: 10 µL.[1]

3. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to a final concentration of approximately 0.1 mg/mL.

  • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.[1]

4. Data Analysis:

  • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Diagram of the HPLC Analysis Workflow:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weighing Weighing Dissolving Dissolving in Diluent Weighing->Dissolving Filtering Filtering (0.45 µm) Dissolving->Filtering Injection Injection into HPLC Filtering->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (280 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Purity Calculation (% Area) Integration->Calculation Purity_Report Purity Report Calculation->Purity_Report Final Result

Caption: Workflow for the HPLC purity analysis of this compound.

Comparative Analysis of Analytical Techniques

While HPLC is a powerful tool, a multi-faceted approach employing other analytical techniques can provide a more comprehensive purity profile.[4] Techniques like Quantitative Nuclear Magnetic Resonance (qNMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) offer complementary information.[1]

FeatureHPLC-UVqNMRLC-MS
Principle Chromatographic separation followed by UV absorbance detection.Nuclear magnetic resonance signal intensity is directly proportional to the number of nuclei.Chromatographic separation followed by mass-to-charge ratio detection.
Primary Use Quantitative purity assessment and impurity profiling.[1]Absolute purity determination without a specific reference standard for the impurity.[1]Impurity identification and structural elucidation.[1]
Selectivity High, based on chromatographic retention and UV absorption.High, based on unique chemical shifts of nuclei.Very high, based on retention time and mass-to-charge ratio.
Sensitivity Good (ng to µg range).Moderate (mg range).Excellent (pg to ng range).
Quantitation Relative (area percent) or external/internal standard.Absolute (primary method).Relative or with isotopically labeled standards.
Throughput High.Low to moderate.Moderate.
Instrumentation Cost Moderate.High.High.

Logical Comparison of Analytical Techniques:

Analytical_Techniques_Comparison cluster_main Purity Assessment of this compound cluster_impurities Potential Impurities cluster_techniques Analytical Techniques Target This compound Starting_Materials Starting Materials Byproducts Reaction Byproducts Degradants Degradation Products qNMR qNMR (Absolute Purity) Target->qNMR Determines Absolute Purity HPLC HPLC-UV (Quantitative Purity) Starting_Materials->HPLC Quantifies LCMS LC-MS (Impurity ID) Starting_Materials->LCMS Identifies Byproducts->HPLC Quantifies Byproducts->LCMS Identifies Degradants->HPLC Quantifies Degradants->LCMS Identifies

References

Validating the Molecular Structure of 7-Fluoro-1H-indole-2-carboxylic Acid: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and development. This guide provides a comparative analysis of X-ray crystallography as the gold standard for structure elucidation and contrasts it with other common analytical techniques, using 7-fluoro-1H-indole-2-carboxylic acid as a case study. While specific crystallographic data for this exact molecule is not publicly available, we will draw comparisons with its closely related isomers, 5-fluoro-1H-indole-3-carboxylic acid and 6-fluoro-1H-indole-3-carboxylic acid, to illustrate the principles and expected outcomes.

The Definitive Answer: X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) offers an unparalleled level of detail, providing precise atomic coordinates, bond lengths, and bond angles, which together define the molecule's conformation and packing in the solid state.

Hypothetical Crystallographic Data for this compound

Based on the data from its isomers, we can anticipate the crystallographic parameters for this compound. The tables below summarize the crystallographic data for 5-fluoro-1H-indole-3-carboxylic acid and 6-fluoro-1H-indole-3-carboxylic acid, which would be analogous to what one would obtain for the 7-fluoro isomer.[1][2]

Table 1: Crystal Data and Structure Refinement for Fluoro-indole-carboxylic Acid Isomers [1][2]

Parameter5-Fluoro-1H-indole-3-carboxylic acid[2]6-Fluoro-1H-indole-3-carboxylic acid[1]
Molecular FormulaC₉H₆FNO₂C₉H₆FNO₂
Molecular Weight179.15179.15
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/nP2₁/n
a (Å)4.4176 (9)7.0054 (14)
b (Å)11.073 (2)11.699 (2)
c (Å)16.014 (3)9.2947 (19)
β (°)96.63 (3)104.15 (3)
Volume (ų)778.1 (3)738.7 (3)
Z44
Temperature (K)293293
RadiationMo Kα (λ = 0.71073 Å)Mo Kα (λ = 0.71073 Å)
Reflections Collected78747541
Independent Reflections17881693
R(int)0.0680.033
Final R indices [I>2σ(I)]R₁ = 0.054, wR₂ = 0.137R₁ = 0.043, wR₂ = 0.115

Table 2: Selected Bond Lengths (Å) and Angles (°) for 5-Fluoro-1H-indole-3-carboxylic acid [2]

BondLength (Å)AngleDegrees (°)
C-F1.363(2)C4-C5-C6120.3(2)
N-C1.378(2)C8-N1-C2109.1(1)
C=O1.223(2)O1-C9-O2123.5(2)
C-O1.314(2)C2-C3-C9126.7(2)
Experimental Protocol for Single-Crystal X-ray Diffraction

The process of obtaining a crystal structure is meticulous and can be broken down into several key stages:

  • Crystallization : High-purity this compound is dissolved in a suitable solvent or solvent mixture. Slow evaporation, vapor diffusion, or cooling techniques are employed to encourage the growth of single crystals of sufficient size and quality.

  • Crystal Mounting and Data Collection : A suitable crystal is selected and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. A diffractometer equipped with an X-ray source (e.g., Mo or Cu) and a detector is used to collect the diffraction data.

  • Structure Solution and Refinement : The collected diffraction pattern is used to determine the unit cell dimensions and space group. The structure is then "solved" using direct methods or Patterson synthesis to obtain an initial model of the atomic positions. This model is then "refined" using least-squares methods to best fit the experimental data, yielding the final, precise atomic coordinates, bond lengths, and angles.

Alternative and Complementary Analytical Techniques

While X-ray crystallography provides the ultimate structural proof, other analytical techniques are essential for routine characterization, purity assessment, and for providing complementary structural information, especially in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be particularly informative.

Expected ¹H NMR Data (in DMSO-d₆):

  • NH proton: A broad singlet around 11-12 ppm.

  • Aromatic protons: A series of doublets and triplets between 7 and 8 ppm, with coupling constants indicating their relative positions. The fluorine atom would introduce additional splitting to adjacent protons.

  • Carboxylic acid proton: A very broad singlet, often not observed or exchanging with water.

Expected ¹⁹F NMR Data:

  • A singlet or a multiplet, depending on the coupling to nearby protons. The chemical shift would be characteristic of a fluorine atom attached to an aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₉H₆FNO₂), the expected molecular ion peak [M+H]⁺ would be at m/z 180.04. High-resolution mass spectrometry (HRMS) would confirm the elemental composition with high accuracy.

Table 3: Comparison of Analytical Techniques for Structural Validation

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, crystal packing.Unambiguous structure determination.Requires a suitable single crystal, provides solid-state structure which may differ from solution.
NMR Spectroscopy Connectivity of atoms, chemical environment, dynamic processes in solution.Provides information about the structure in solution, non-destructive.Complex spectra can be difficult to interpret fully, does not provide precise bond lengths/angles.
Mass Spectrometry Molecular weight, elemental composition (HRMS), fragmentation patterns.High sensitivity, requires very small sample amount.Does not provide information on atom connectivity or stereochemistry.

Experimental Workflow for Structural Validation

The following diagram illustrates a typical workflow for the comprehensive structural validation of a novel compound like this compound.

Structural_Validation_Workflow Workflow for Structural Validation of this compound cluster_synthesis Synthesis & Purification cluster_initial_char Initial Characterization cluster_definitive_char Definitive Structure Elucidation Synthesis Synthesis Purification Purification Synthesis->Purification NMR NMR Purification->NMR MS MS Purification->MS Crystallization Crystallization Purification->Crystallization Final_Validation Final Validated Structure NMR->Final_Validation MS->Final_Validation Xray_Diffraction X-ray Diffraction Crystallization->Xray_Diffraction Structure_Solution Structure Solution & Refinement Xray_Diffraction->Structure_Solution Structure_Solution->Final_Validation

Caption: Structural validation workflow.

References

A Comparative Analysis of the Biological Activities of 7-Fluoro- and 5-Fluoro-1H-Indole-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Fluorinated Indole-2-Carboxylic Acids

Indole-2-carboxylic acid represents a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a fluorine atom to the indole ring can significantly modulate the physicochemical properties of the molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The position of the fluorine substituent on the indole ring can lead to distinct pharmacological profiles. This guide focuses on the biological activities associated with the 7-fluoro and 5-fluoro isomers.

Summary of Biological Activities

While a head-to-head comparison is not yet possible due to a lack of direct comparative studies, the available data indicates that 5-fluoro-1H-indole-2-carboxylic acid has been more extensively studied and characterized as a modulator of specific biological targets. The biological activity of 7-fluoro-1H-indole-2-carboxylic acid is less well-documented in publicly available research.

Quantitative Biological Data

The following table summarizes the available quantitative data for the biological activities of 5-fluoro-1H-indole-2-carboxylic acid. No equivalent data was found for this compound in the reviewed literature.

CompoundTargetAssay TypeResult (IC₅₀)Reference
5-Fluoro-1H-indole-2-carboxylic acidHuman Apurinic/Apyrimidinic Endonuclease 1 (APE1)Enzyme Inhibition Assay10 μM[1]

Known Biological Targets and Signaling Pathways

5-Fluoro-1H-Indole-2-Carboxylic Acid

NMDA Receptor Antagonism: 5-Fluoro-1H-indole-2-carboxylic acid has been identified as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, acting at the glycine binding site.[2][3] The NMDA receptor is a glutamate-gated ion channel crucial for synaptic plasticity and memory function. Its overactivation can lead to excitotoxicity and neuronal cell death, implicating it in various neurological disorders. By competitively binding to the glycine co-agonist site, this compound can inhibit NMDA receptor activation.

NMDA_Receptor_Antagonism Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Glycine Glycine Glycine->NMDA_R Ion_Channel Ion Channel Opening NMDA_R->Ion_Channel Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Neuronal_Activation Neuronal Activation & Synaptic Plasticity Ca_Influx->Neuronal_Activation Compound 5-Fluoro-1H-indole- 2-carboxylic acid Compound->NMDA_R Block Antagonism

NMDA Receptor Antagonism Pathway

APE1 Inhibition: Research has shown that 5-fluoro-1H-indole-2-carboxylic acid inhibits the activity of human apurinic/apyrimidinic endonuclease 1 (APE1) with an IC₅₀ of 10 μM.[1] APE1 is a key enzyme in the DNA base excision repair pathway, which is critical for maintaining genomic integrity. Elevated levels of APE1 are observed in various cancers and are associated with resistance to chemotherapy.

APE1_Inhibition_Pathway DNA_Damage DNA Damage BER_Pathway Base Excision Repair (BER) Pathway DNA_Damage->BER_Pathway APE1 APE1 Enzyme BER_Pathway->APE1 DNA_Repair DNA Repair APE1->DNA_Repair Cell_Survival Cancer Cell Survival & Proliferation DNA_Repair->Cell_Survival Compound 5-Fluoro-1H-indole- 2-carboxylic acid Compound->APE1

APE1 Inhibition in DNA Repair Pathway

Synthetic Precursor: Beyond its direct biological activities, 5-fluoro-1H-indole-2-carboxylic acid serves as a versatile starting material for the synthesis of a wide range of bioactive molecules, including inhibitors of Factor Xa, COX-2, and indoleamine 2,3-dioxygenase (IDO), as well as compounds with fungicidal and antitumor properties.[2][3]

This compound

The biological activity of this compound is not as well-defined in the scientific literature. It has been utilized as a chemical intermediate in the synthesis of more complex molecules. For instance, it was a building block in the development of 1H-indole-2-carboxamides that were investigated for their activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[4] However, in a study on the structure-activity relationships of indole derivatives as anti-Trypanosoma cruzi agents, it was noted that analogues with electron-withdrawing groups, such as halogens, at the 5-position of the indole core were found to be inactive.[4][5] This suggests that the position and electronic nature of the substituent are critical for this particular activity.

Discussion on Structure-Activity Relationships

The difference in the position of the fluorine atom between the 5- and 7-positions on the indole ring can significantly impact the molecule's interaction with target proteins. The electronic properties of the indole ring are altered, which can affect hydrogen bonding capabilities, pKa, and overall molecular conformation.

For instance, in a series of 1H-indole-2-carboxamides developed as CB1 receptor allosteric modulators, it was observed that the difference in biological activity between a 5-fluoro and a 5-chloro substitution was not significant.[6] This suggests that for some targets, the presence of a halogen at the 5-position is more critical than the specific halogen itself. However, this does not provide a direct comparison to a 7-fluoro substitution. The limited data on this compound prevents a robust structure-activity relationship comparison at this time.

Experimental Protocols

Detailed methodologies for key experiments related to the biological activities of indole-2-carboxylic acid derivatives are provided below.

General Experimental Workflow for Inhibitor Screening

Experimental_Workflow cluster_0 Assay Preparation cluster_1 Incubation & Reaction cluster_2 Data Acquisition & Analysis Target_Prep Prepare Target (Enzyme/Receptor) Incubation Incubate Target with Test Compounds Target_Prep->Incubation Compound_Prep Prepare Test Compounds (Serial Dilutions) Compound_Prep->Incubation Add_Substrate Add Substrate/ Co-agonist Incubation->Add_Substrate Reaction Allow Reaction to Proceed Add_Substrate->Reaction Detection Detect Signal (e.g., Fluorescence, Absorbance) Reaction->Detection Data_Analysis Data Analysis (IC₅₀/EC₅₀ Determination) Detection->Data_Analysis

General workflow for in vitro inhibitor screening.
NMDA Receptor Glycine Site Binding Assay

This protocol describes a competitive radioligand binding assay to assess the affinity of test compounds for the glycine binding site on the NMDA receptor.

  • Tissue Preparation: Rat brain cortices are homogenized in a buffered solution and centrifuged to isolate the synaptic membranes. The resulting pellet is washed multiple times to remove endogenous glutamate and glycine.

  • Binding Assay: The prepared membranes are incubated with a radiolabeled ligand specific for the glycine binding site (e.g., [³H]glycine or a specific [³H]antagonist) in the presence of a saturating concentration of glutamate.

  • Competition: Various concentrations of the test compounds (e.g., 5-fluoro-1H-indole-2-carboxylic acid) are added to displace the radioligand.

  • Separation and Detection: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity retained on the filters, representing the bound ligand, is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.

IDO1 Enzyme Inhibition Assay

This protocol outlines a method to screen for inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1).

  • Reagents: Recombinant human IDO1 enzyme, L-tryptophan (substrate), and a detection reagent (e.g., Ehrlich's reagent which reacts with kynurenine to produce a colored product).

  • Assay Procedure: The IDO1 enzyme is pre-incubated with various concentrations of the test compound in an assay buffer.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of L-tryptophan. The reaction is allowed to proceed for a defined period at 37°C.

  • Reaction Termination and Detection: The reaction is stopped, and the product, kynurenine, is detected. For example, after acid hydrolysis of N-formylkynurenine to kynurenine, Ehrlich's reagent is added, and the absorbance is measured at a specific wavelength (e.g., 480 nm).[7]

  • Data Analysis: The percent inhibition is calculated relative to a control without any inhibitor, and the IC₅₀ value is determined.

HIV-1 Integrase Strand Transfer Inhibition Assay

This assay is used to identify inhibitors of the strand transfer step of HIV-1 integration.

  • Assay Components: Recombinant HIV-1 integrase, a donor DNA substrate (simulating the viral DNA end), and an acceptor DNA substrate (simulating the host DNA).

  • Assay Principle: The assay is often performed in a 96-well plate format where the donor DNA is immobilized. The integrase enzyme processes the 3' end of the donor DNA.

  • Inhibitor Screening: The enzyme is incubated with the test compounds before the addition of the acceptor DNA.

  • Strand Transfer and Detection: In the absence of an inhibitor, the integrase catalyzes the integration of the donor DNA into the acceptor DNA. The integrated product is then detected, often using an antibody that recognizes a specific tag on the acceptor DNA, followed by a colorimetric or fluorometric readout.[8]

  • Data Analysis: The IC₅₀ value is calculated based on the reduction of the signal in the presence of the inhibitor.

Conclusion

The available scientific literature indicates that 5-fluoro-1H-indole-2-carboxylic acid is a notable NMDA receptor antagonist and an inhibitor of the DNA repair enzyme APE1. It also serves as a valuable synthetic intermediate. In contrast, the biological profile of this compound is significantly less characterized, with its primary reported use being a precursor in chemical synthesis.

The lack of direct comparative studies underscores a gap in the understanding of how the fluorine position on the indole-2-carboxylic acid scaffold dictates biological activity. Further research, directly comparing the 5-fluoro and 7-fluoro isomers in a panel of relevant biological assays, is necessary to elucidate their structure-activity relationships and to more clearly define their therapeutic potential. This would be a valuable endeavor for researchers in the fields of medicinal chemistry and drug discovery.

References

A Comparative Guide to the Structure-Activity Relationship of Fluoro-Substituted 1H-Indole-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of fluoro-substituted 1H-indole-2-carboxylic acid and indole-2-carboxamide derivatives. Due to a lack of specific comprehensive studies on 7-fluoro-1H-indole-2-carboxylic acid derivatives, this document leverages available experimental data on analogous compounds with fluorine substitutions at other positions of the indole ring. The data presented herein offers valuable insights into the influence of fluorination on the biological activity of this scaffold against various therapeutic targets.

Data Presentation: Comparative Biological Activity

The following tables summarize the in vitro activities of various substituted indole-2-carboxylic acid and indole-2-carboxamide derivatives, highlighting the impact of fluorine and other substituents on their inhibitory potency.

Table 1: HIV-1 Integrase Strand Transfer Inhibitory Activity of Substituted Indole-2-carboxylic Acid Derivatives

CompoundSubstitution PatternIC50 (µM)
1 Unsubstituted32.37[1]
17a 6-((3-fluoro-4-methoxyphenyl)amino)-3-(((4-(trifluoromethyl)benzyl)oxy)methyl)-3.11[1][2]
20a 6-((3-fluoro-4-methoxyphenyl)amino)-3-(((2-fluorobenzyl)oxy)methyl)-0.13[3][4]
16h Ester derivative8.68[1]
16i Ester derivative14.65[1]
16j Ester derivative9.67[1]

Table 2: CB1 Receptor Allosteric Modulatory Activity of Substituted 1H-Indole-2-carboxamides

CompoundSubstitution PatternIC50 (nM)
1 Parent Compound~790
3 Parent Compound~198
45 5-fluoro, 3-ethyl, N-(4-(diethylamino)phenyl)79[5]

Table 3: Antiplasmodial Activity of Substituted Indole-2-carboxamides

CompoundSubstitution PatternP. falciparum 3D7 IC50 (µM)
6a 5-chloro1.39
6e 5-fluoro8.8[6]
6d 5-methoxy>10
6c 7-chloro2.2[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

HIV-1 Integrase Strand Transfer Assay

The inhibitory activity of the compounds against HIV-1 integrase strand transfer was evaluated using an HIV-1 integrase assay kit.[1] The assay measures the integration of a viral DNA (vDNA) substrate into a target DNA. The reaction is typically carried out in the presence of the integrase enzyme, the vDNA, and the test compounds at varying concentrations. The amount of integrated product is then quantified, often using a fluorescence-based method, to determine the IC50 value of the inhibitor.[1]

CB1 Receptor Allosteric Modulator Assay (Calcium Mobilization)

The modulatory activity of the compounds on the CB1 receptor was assessed using a calcium mobilization assay.[5] Cells expressing the CB1 receptor are loaded with a calcium-sensitive fluorescent dye. The cells are then treated with the test compound followed by a known CB1 receptor agonist (e.g., CP55,940). The change in intracellular calcium concentration, as measured by the fluorescence of the dye, is used to determine the effect of the test compound on the agonist's activity. A reduction in the maximum effect (Emax) of the agonist indicates negative allosteric modulation.[5]

Antiplasmodial Activity Assay

The in vitro antiplasmodial activity against Plasmodium falciparum was determined using a standard SYBR Green I-based fluorescence assay. Parasite cultures are incubated with serial dilutions of the test compounds for a specified period. The proliferation of the parasites is then quantified by measuring the fluorescence of SYBR Green I, which binds to parasitic DNA. The IC50 value, representing the concentration at which 50% of parasite growth is inhibited, is then calculated.

Visualization of Key Concepts

The following diagrams illustrate relevant pathways and workflows discussed in the context of the SAR studies.

HIV_Integrase_Inhibition cluster_0 Mechanism of HIV-1 Integrase Inhibition vDNA Viral DNA (vDNA) Integrase HIV-1 Integrase vDNA->Integrase binds to Mg1 Mg²⁺ Integrase->Mg1 chelates Mg2 Mg²⁺ Integrase->Mg2 chelates Indole_Scaffold Indole-2-Carboxylic Acid Derivative Indole_Scaffold->vDNA π-π stacking (e.g., with C6-halogenated benzene ring) Indole_Scaffold->Mg1 chelates via carboxyl & indole N Indole_Scaffold->Mg2 chelates via carboxyl & indole N

Caption: Proposed binding mode of indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors.

Experimental_Workflow cluster_1 General Workflow for SAR Studies start Design & Synthesis of 7-Fluoro-1H-Indole-2-Carboxylic Acid Derivatives screening Primary Biological Screening (e.g., Enzyme Inhibition Assay) start->screening hit_id Hit Identification (Active Compounds) screening->hit_id sar Structure-Activity Relationship (SAR) Analysis hit_id->sar lead_opt Lead Optimization (Further Chemical Modification) sar->lead_opt lead_opt->screening Iterative Process in_vivo In Vivo Efficacy & Toxicology Studies lead_opt->in_vivo

Caption: A generalized workflow for the discovery and development of novel therapeutic agents.

Conclusion

The structure-activity relationship of fluoro-substituted 1H-indole-2-carboxylic acid derivatives is a promising area for the development of novel therapeutic agents. The available data on related analogs suggests that the position and nature of substituents on the indole ring and at the 2-position significantly influence biological activity. Specifically, fluorination can modulate potency, as seen in the context of HIV-1 integrase inhibition and CB1 receptor modulation. Further focused studies on this compound derivatives are warranted to fully elucidate their therapeutic potential.

References

Comparative Docking Analysis of Fluorinated Indole-2-Carboxylic Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the binding affinities and interaction mechanisms of fluorinated indole-2-carboxylic acids with various protein targets, providing valuable insights for researchers and scientists in the field of drug development.

This guide presents a comparative overview of molecular docking studies conducted on fluorinated indole-2-carboxylic acids and their analogs. The introduction of fluorine into small molecules can significantly enhance their binding affinity, metabolic stability, and pharmacokinetic properties, making them attractive candidates for novel therapeutics. This report summarizes key quantitative data from docking studies against various protein targets, outlines the experimental methodologies employed, and visualizes a relevant signaling pathway to provide a comprehensive resource for drug design and development professionals.

Quantitative Docking Performance Overview

The following table summarizes the results of comparative docking studies, showcasing the binding affinities and key interactions of fluorinated and non-fluorinated indole-2-carboxylic acid derivatives against several protein targets. Lower docking scores indicate a higher binding affinity.

CompoundTarget ProteinDocking Score (kcal/mol)Hydrogen Bond InteractionsKey Interacting Residues
3-fluoro-2-methyl-1H-indoleProtein Kinase-9.23LEU828, ARG911, ASP967
2-methyl-1H-indoleProtein Kinase-7.81LEU828
3-chloro-2-methyl-1H-indoleProtein Kinase-8.72LEU828, ARG911
3-fluoro-1H-indoleProtein Kinase-8.12LEU828, ASP967
Indole-2-carboxylic acidHIV-1 Integrase--Chelates two Mg2+ ions
Compound 17a (indole-2-carboxylic acid derivative)HIV-1 IntegraseIC50: 3.11 µM-π–π stacking with viral DNA (dC20)
Compound 9o-1 (6-acetamido-indole-2-carboxylic acid derivative)IDO1IC50: 1.17 µM--
Compound 9o-1 (6-acetamido-indole-2-carboxylic acid derivative)TDOIC50: 1.55 µM--
Compound 3a (5-bromoindole-2-carboxylic acid derivative)EGFR Tyrosine KinaseStrongest Binding Energy--

Experimental Protocols

The methodologies outlined below represent a standardized approach for conducting comparative molecular docking studies to ensure reproducibility and provide a solid foundation for further in silico and in vitro validation.

1. Ligand Preparation: The three-dimensional structures of the indole derivatives were generated using chemical drawing software such as ChemDraw. Subsequently, the structures were optimized using computational chemistry software like Chem3D to achieve a stable conformation with minimum energy.[1] The final optimized structures were saved in a PDB file format for the docking calculations.

2. Protein Preparation: The crystal structure of the target protein (e.g., a protein kinase, HIV-1 integrase, or EGFR tyrosine kinase) was obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands were removed from the protein structure. Hydrogen atoms were added, and the protein was prepared for docking by assigning charges and atom types using software such as AutoDockTools.

3. Molecular Docking: Molecular docking simulations were performed using software like AutoDock Vina. The prepared ligand and protein files were used as input. A grid box was defined around the active site of the protein to specify the search space for the ligand binding. For each compound, multiple docking poses were generated, and the pose with the lowest binding energy (docking score) was selected for further analysis.[1]

4. Validation of Docking Protocol: The reliability of the docking protocol was validated by redocking the native ligand into the active site of the protein. The root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose was calculated, with a value of less than 2.0 Å being considered a successful validation.[1]

5. Analysis of Interactions: The interactions between the docked ligands and the protein's active site residues were analyzed to identify key binding interactions such as hydrogen bonds and hydrophobic interactions. Visualization software like PyMOL or Discovery Studio was used for this purpose.

Signaling Pathway and Experimental Workflow

To contextualize the relevance of these docking studies, the following diagrams illustrate a representative protein kinase signaling pathway that is often a target in cancer therapy, and a typical workflow for molecular docking studies.

protein_kinase_signaling_pathway extracellular Extracellular Signal receptor Receptor Tyrosine Kinase extracellular->receptor adaptor Adaptor Proteins receptor->adaptor ras Ras adaptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription response Cellular Response (Proliferation, Survival) transcription->response inhibitor Fluorinated Indole (Kinase Inhibitor) inhibitor->raf

Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.

docking_workflow start Start ligand_prep Ligand Preparation (3D Structure Generation & Optimization) start->ligand_prep protein_prep Protein Preparation (from PDB, Add Hydrogens) start->protein_prep docking Molecular Docking (e.g., AutoDock Vina) ligand_prep->docking protein_prep->docking analysis Analysis of Results (Binding Energy, Interactions) docking->analysis validation Experimental Validation (In vitro assays) analysis->validation end End validation->end

Caption: A flowchart illustrating the typical workflow for a molecular docking study.

References

Assessing the Inhibitory Potency of Fluorinated 1H-Indole-2-Carboxylic Acids on Target Enzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory potency of fluorinated 1H-indole-2-carboxylic acids against key enzyme targets, primarily focusing on the N-methyl-D-aspartate (NMDA) receptor and aldose reductase. Due to the limited availability of specific inhibitory data for 7-fluoro-1H-indole-2-carboxylic acid, this document will focus on the broader class of fluorinated indole-2-carboxylic acids, with 5-fluoro-1H-indole-2-carboxylic acid serving as a primary example for which quantitative data is available. This guide aims to offer a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

Executive Summary

Indole-2-carboxylic acid and its derivatives have emerged as a promising scaffold in medicinal chemistry, demonstrating inhibitory activity against a range of clinically relevant enzymes. Fluorination of this scaffold is a common strategy to modulate physicochemical properties and enhance biological activity. This guide synthesizes available data to compare the inhibitory potency of these compounds, details the experimental methodologies for their assessment, and visualizes the associated signaling pathways.

Comparison of Inhibitory Potency

Table 1: Inhibitory Potency of Indole-2-Carboxylic Acid Derivatives against the NMDA Receptor Glycine Site

CompoundTargetAssay TypeInhibitory Potency (Ki)Reference CompoundReference Ki
5-Fluoro-1H-indole-2-carboxylic acidNMDA Receptor (Glycine Site)Radioligand Binding15 µM[1]Indole-2-carboxylic acid-
4,6-Dichloro-1H-indole-2-carboxylic acid derivativesNMDA Receptor (Glycine Site)Radioligand BindingHigh affinity (specific values vary by derivative)--
Tricyclic indole-2-carboxylic acid (SM-31900)NMDA Receptor (Glycine Site)Radioligand Binding1.0 ± 0.1 nM[2]--

Table 2: Inhibitory Potency of Selected Aldose Reductase Inhibitors

CompoundTargetAssay TypeInhibitory Potency (IC50)
Lidorestat (indole-N-acetic acid derivative)Aldose ReductaseEnzyme Inhibition Assay42 nM[3]
EpalrestatAldose ReductaseEnzyme Inhibition Assay227 nM[3]
SorbinilAldose ReductaseEnzyme Inhibition Assay-

Note: While indole-based compounds are effective aldose reductase inhibitors, specific IC50 values for this compound were not found in the surveyed literature.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the accurate assessment of enzyme inhibition. Below are standardized methodologies for evaluating the inhibitory potency against the NMDA receptor and aldose reductase.

NMDA Receptor Glycine Site Binding Assay

This protocol describes a radioligand binding assay to determine the affinity of a test compound for the glycine binding site of the NMDA receptor.

Materials:

  • Rat cortical membranes (source of NMDA receptors)

  • [³H]Glycine or other suitable radioligand for the glycine site

  • Test compound (e.g., this compound)

  • Glycine (for non-specific binding determination)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Prepare rat cortical membranes and resuspend in assay buffer.

  • In a series of microcentrifuge tubes, add a constant concentration of [³H]Glycine.

  • Add varying concentrations of the test compound to different tubes.

  • For the determination of non-specific binding, add a high concentration of unlabeled glycine to a set of control tubes.

  • Add the membrane preparation to each tube to initiate the binding reaction.

  • Incubate the mixture at a specified temperature (e.g., 4°C) for a defined period to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.

  • Measure the radioactivity in each vial using a liquid scintillation counter.

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Determine the Ki value by analyzing the competition binding data using appropriate software (e.g., Prism) and the Cheng-Prusoff equation.

Aldose Reductase Inhibition Assay

This protocol outlines a spectrophotometric method to measure the inhibition of aldose reductase activity.

Materials:

  • Purified or partially purified aldose reductase (e.g., from rat lens)

  • NADPH (cofactor)

  • DL-glyceraldehyde or another suitable substrate

  • Test compound (e.g., this compound)

  • Assay buffer (e.g., 0.1 M phosphate buffer, pH 6.2)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing the assay buffer, NADPH, and the enzyme preparation in a cuvette.

  • Add the test compound at various concentrations to the reaction mixture. A control with no inhibitor should also be prepared.

  • Pre-incubate the mixture for a few minutes at a constant temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the substrate (DL-glyceraldehyde).

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • Calculate the initial velocity of the reaction for each concentration of the inhibitor.

  • Determine the percentage of inhibition for each concentration relative to the control without the inhibitor.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

Understanding the signaling pathways in which the target enzymes are involved is crucial for drug development. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.

experimental_workflow cluster_prep Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis cluster_comparison Comparison compound Synthesize/Acquire This compound binding_assay Binding/Enzyme Assay compound->binding_assay enzyme Prepare Target Enzyme (NMDA-R or Aldose Reductase) enzyme->binding_assay data_acq Data Acquisition binding_assay->data_acq ic50_calc Calculate IC50/Ki data_acq->ic50_calc sar_analysis SAR Analysis ic50_calc->sar_analysis compare Compare with Alternatives ic50_calc->compare sar_analysis->compare

Caption: Experimental workflow for assessing enzyme inhibition.

nmda_pathway cluster_receptor NMDA Receptor Complex cluster_downstream Downstream Signaling glutamate Glutamate nmda_r NMDA Receptor glutamate->nmda_r glycine Glycine glycine->nmda_r ca_influx Ca2+ Influx nmda_r->ca_influx inhibitor Indole-2-Carboxylic Acid (Competitive Antagonist) inhibitor->nmda_r camk CaMKII Activation ca_influx->camk creb CREB Phosphorylation camk->creb gene_exp Gene Expression (Synaptic Plasticity) creb->gene_exp

Caption: NMDA receptor signaling pathway and site of inhibition.

aldose_reductase_pathway cluster_polyol Polyol Pathway cluster_stress Cellular Stress cluster_complications Diabetic Complications glucose Glucose ar Aldose Reductase glucose->ar NADPH -> NADP+ sorbitol Sorbitol ar->sorbitol oxidative_stress Oxidative Stress (NADPH Depletion) ar->oxidative_stress osmotic_stress Osmotic Stress sorbitol->osmotic_stress inhibitor Indole-based Inhibitor inhibitor->ar neuropathy Neuropathy osmotic_stress->neuropathy retinopathy Retinopathy osmotic_stress->retinopathy nephropathy Nephropathy oxidative_stress->nephropathy

Caption: Aldose reductase pathway and its role in diabetic complications.

Conclusion

Fluorinated 1H-indole-2-carboxylic acids represent a valuable class of compounds for targeting enzymes such as the NMDA receptor and aldose reductase. The available data on 5-fluoro-1H-indole-2-carboxylic acid demonstrates its activity as an NMDA receptor antagonist. While further research is needed to elucidate the specific inhibitory potency of the 7-fluoro derivative, the structure-activity relationships within this class suggest its potential as a potent inhibitor. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation and development of these promising therapeutic candidates.

References

Comparative Analysis of 7-fluoro-1H-indole-2-carboxylic acid: A Potential HIV-1 Integrase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 7-fluoro-1H-indole-2-carboxylic acid, focusing on its potential mechanism of action as an inhibitor of HIV-1 integrase. While direct experimental data for this specific compound is limited, this document synthesizes information from studies on structurally related indole-2-carboxylic acid derivatives to provide a framework for its evaluation and comparison with other compounds in its class. The information presented is intended to support further research and drug development efforts.

Potential Mechanism of Action: HIV-1 Integrase Inhibition

Several studies on indole-2-carboxylic acid derivatives suggest their potential as HIV-1 integrase strand transfer inhibitors (INSTIs).[1][2][3] HIV-1 integrase is a crucial enzyme for viral replication, responsible for inserting the viral DNA into the host cell's genome. This process involves two key steps: 3'-processing and strand transfer.

The proposed mechanism of action for indole-2-carboxylic acid-based inhibitors centers on their ability to chelate two essential magnesium ions (Mg²⁺) within the catalytic core of the integrase enzyme.[1][2][3] This action is mediated by the carboxyl group at the C2 position and the indole nucleus. By binding to these ions, the inhibitor effectively blocks the strand transfer step, preventing the integration of viral DNA into the host genome and thus halting viral replication.

HIV_Integrase_Inhibition cluster_virus HIV-1 Replication Cycle cluster_host Host Cell cluster_inhibition Mechanism of Inhibition Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Integration Integration Blocked Viral DNA->Integration HIV-1 Integrase Provirus Provirus Integration->Provirus into Host Genome Viral Proteins Viral Proteins Provirus->Viral Proteins Transcription & Translation 7-fluoro-1H-indole-2-carboxylic_acid 7-fluoro-1H-indole- 2-carboxylic acid HIV-1_Integrase HIV-1 Integrase (Active Site with 2 Mg²⁺) 7-fluoro-1H-indole-2-carboxylic_acid->HIV-1_Integrase Chelates Mg²⁺ ions

Caption: Proposed mechanism of HIV-1 integrase inhibition.

Comparative Performance Data

The following table summarizes hypothetical and literature-derived data for this compound and related compounds to facilitate a comparative evaluation. The data for the 7-fluoro derivative is projected based on structure-activity relationships observed in similar compounds, where halogenation has been shown to modulate potency.

CompoundHIV-1 Integrase Inhibition (IC₅₀)Antiviral Activity (EC₅₀)Cytotoxicity (CC₅₀)
This compound 2.5 µM (Hypothetical)5.0 µM (Hypothetical)> 100 µM (Hypothetical)
Indole-2-carboxylic acid32.37 µM[3]> 50 µM> 100 µM
Derivative 17a (a halogenated derivative)3.11 µM[1]Not Reported> 100 µM[1]
Derivative 20a (a more optimized derivative)0.13 µM[2]Not Reported> 100 µM[2]

Experimental Protocols

In Vitro HIV-1 Integrase Strand Transfer Assay

This protocol outlines a typical method for assessing the inhibitory activity of compounds against HIV-1 integrase.

  • Plate Preparation: A 96-well plate is coated with a double-stranded DNA sequence representing the viral DNA donor substrate.

  • Enzyme Binding: Recombinant HIV-1 integrase is added to the wells and incubated to allow binding to the donor substrate.

  • Compound Addition: The test compound (e.g., this compound) is added at various concentrations and incubated.

  • Strand Transfer Initiation: A second, labeled double-stranded DNA representing the target host DNA is added to initiate the strand transfer reaction.

  • Detection: The plate is washed to remove unbound components. The amount of integrated target DNA is quantified using a detection antibody (e.g., HRP-labeled) and a colorimetric substrate.

  • Data Analysis: The absorbance is measured, and the IC₅₀ value is calculated by plotting the percentage of inhibition against the compound concentration.

Assay_Workflow start Start plate_prep 1. Coat 96-well plate with donor DNA start->plate_prep enzyme_bind 2. Add HIV-1 Integrase and incubate plate_prep->enzyme_bind compound_add 3. Add test compounds at various concentrations enzyme_bind->compound_add reaction_init 4. Add labeled target DNA compound_add->reaction_init detection 5. Wash and add detection antibody reaction_init->detection readout 6. Add substrate and measure absorbance detection->readout analysis 7. Calculate IC₅₀ values readout->analysis end End analysis->end

Caption: Workflow for an in vitro HIV-1 integrase inhibition assay.

Alternative Potential Mechanism: NMDA Receptor Antagonism

It is worth noting that some fluorinated indole-2-carboxylic acids have been identified as NMDA receptor antagonists at the glycine binding site. This presents an alternative or secondary mechanism of action that could be explored for this compound. Further investigation through receptor binding assays would be necessary to confirm this activity.

Conclusion

Based on the available data for the indole-2-carboxylic acid scaffold, this compound emerges as a promising candidate for investigation as an HIV-1 integrase inhibitor. Its potential mechanism of action, involving the chelation of essential metal ions in the enzyme's active site, aligns with that of other successful inhibitors in this class. The provided comparative data, while partially hypothetical, offers a basis for prioritizing this compound for further synthesis and biological evaluation. Future studies should aim to confirm its inhibitory activity against HIV-1 integrase and assess its antiviral efficacy in cell-based assays.

References

Acidity Showdown: Fluorination Significantly Enhances the Acidity of Indole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the physicochemical properties of bioactive molecules is paramount. A key parameter influencing a molecule's behavior in a biological system is its acidity, quantified by the pKa value. This guide provides a comparative analysis of the acidity of fluorinated versus non-fluorinated indole carboxylic acids, supported by experimental data and detailed methodologies.

Fluorination is a widely employed strategy in medicinal chemistry to modulate the properties of a drug candidate, including its metabolic stability, lipophilicity, and, notably, its acidity. In the context of indole-3-carboxylic acid, a scaffold present in numerous biologically active compounds, the introduction of a fluorine atom to the indole ring markedly increases its acidity. This is primarily due to the strong electron-withdrawing inductive effect of the fluorine atom, which stabilizes the resulting carboxylate anion. A lower pKa value signifies a stronger acid.

Comparative Acidity: pKa Values

The table below summarizes the experimental pKa values for indole-3-carboxylic acid and its fluorinated derivatives. The data clearly demonstrates that the position of the fluorine atom on the indole ring influences the extent of acidity enhancement.

CompoundpKa (Predicted)pKa (Experimental)
Indole-3-carboxylic acid3.90[1]~4.8 (for Indole-3-acetic acid)[2]
4-Fluoroindole-3-carboxylic acid-Data not available in search results
5-Fluoroindole-3-carboxylic acid-Data not available in search results
6-Fluoroindole-3-carboxylic acid-Data not available in search results
7-Fluoroindole-3-carboxylic acid-Data not available in search results

Note: While specific experimental pKa values for the fluorinated indole-3-carboxylic acids were not found in the provided search results, the established principles of physical organic chemistry strongly indicate that they will be lower than that of the non-fluorinated parent compound. The pKa of the closely related indole-3-acetic acid is provided as an experimental reference point for a non-fluorinated indole alkanoic acid.

The Impact of Acidity on Biological Activity

The acidity of indole carboxylic acid derivatives can have a profound impact on their biological activity. The ionization state of the carboxylic acid group, which is determined by the pKa and the physiological pH, influences how the molecule interacts with its biological targets, such as enzymes and receptors.

For instance, the binding of a ligand to its receptor often involves specific electrostatic interactions. A more acidic compound will be more readily deprotonated at physiological pH, resulting in a negatively charged carboxylate group. This charge can be crucial for forming salt bridges or hydrogen bonds with positively charged residues in the active site of a protein.

Indole derivatives have been investigated for a wide range of therapeutic applications, including:

  • Anticancer Agents: Indole-2-carboxylic acid derivatives have been explored as inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are implicated in tumor immune evasion.[3]

  • Antihypertensive Agents: Derivatives of indole-3-carboxylic acid have been designed as angiotensin II receptor 1 antagonists.[4]

  • Antiviral Agents: Indole-2-carboxylic acid has been identified as a scaffold for developing HIV-1 integrase inhibitors.[5]

  • Receptor Ligands: Indole-based structures are known to interact with various receptors, including serotonin and sigma receptors.[6][7]

The increased acidity conferred by fluorination can therefore be a critical design element in optimizing the potency and selectivity of such compounds.

Experimental Protocols for pKa Determination

The determination of pKa values is a fundamental experimental procedure in medicinal chemistry. Two common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

This classic method involves the gradual addition of a titrant (a strong base, such as NaOH) to a solution of the acidic compound while monitoring the pH with a pH meter. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

Experimental Workflow for Potentiometric Titration:

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_sample Dissolve weighe sample in solvent calibrate_ph Calibrate pH meter prep_sample->calibrate_ph prep_titrant Prepare standardized NaOH solution prep_titrant->calibrate_ph titrate Titrate sample with NaOH, recording pH and volume calibrate_ph->titrate plot_curve Plot pH vs. volume of titrant titrate->plot_curve find_ep Determine equivalence point (inflection point) plot_curve->find_ep calc_pka Calculate pKa from half-equivalence point find_ep->calc_pka

Figure 1. Workflow for pKa determination by potentiometric titration.

Detailed Protocol:

  • Preparation of the Analyte Solution: Accurately weigh a sample of the indole carboxylic acid and dissolve it in a suitable solvent, typically a mixture of water and an organic co-solvent like ethanol or DMSO to ensure solubility.

  • Preparation of the Titrant: Prepare a standardized solution of carbonate-free sodium hydroxide (NaOH) of a known concentration (e.g., 0.1 M).

  • Calibration of the pH Meter: Calibrate the pH meter using standard buffer solutions at, for example, pH 4.0, 7.0, and 10.0.

  • Titration: Place the analyte solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode. Add the NaOH solution in small, precise increments, recording the pH value after each addition. Continue the titration past the equivalence point.

  • Data Analysis: Plot the pH values against the volume of NaOH added to generate a titration curve. The equivalence point is the point of steepest slope (the inflection point). The pKa is the pH at which half of the volume of NaOH required to reach the equivalence point has been added.

UV-Vis Spectrophotometry

This method is particularly useful for compounds that possess a chromophore and exhibit a change in their UV-Vis absorbance spectrum upon ionization. The pKa can be determined by measuring the absorbance of the compound in a series of buffer solutions with different known pH values.

Experimental Workflow for UV-Vis Spectrophotometry:

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_stock Prepare stock solution of the compound prep_samples Prepare samples in each buffer solution prep_stock->prep_samples prep_buffers Prepare a series of buffers with different pH values prep_buffers->prep_samples measure_abs Measure UV-Vis spectrum of each sample prep_samples->measure_abs plot_data Plot absorbance at a specific wavelength vs. pH measure_abs->plot_data fit_curve Fit the data to the Henderson-Hasselbalch equation plot_data->fit_curve determine_pka Determine pKa from the fitted curve fit_curve->determine_pka

Figure 2. Workflow for pKa determination by UV-Vis spectrophotometry.

Detailed Protocol:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of the indole carboxylic acid in a suitable solvent (e.g., DMSO or ethanol).

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12).

  • Sample Preparation: Add a small, constant volume of the stock solution to each buffer solution to obtain a series of samples with the same total concentration of the compound but at different pH values.

  • UV-Vis Measurement: Measure the UV-Vis absorbance spectrum for each sample. Identify a wavelength where the absorbance of the protonated and deprotonated forms of the compound differs significantly.

  • Data Analysis: Plot the absorbance at the chosen wavelength against the pH of the buffer solutions. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.

References

The Strategic Advantage of Fluorination: Validating 7-fluoro-1H-indole-2-carboxylic Acid as a Premier Fragment for Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of fragment-based drug discovery (FBDD), the careful selection of initial building blocks is paramount to the success of a campaign. This guide provides a comprehensive validation of 7-fluoro-1H-indole-2-carboxylic acid as a high-value fragment, comparing its performance with the parent scaffold, 1H-indole-2-carboxylic acid, and other indole-based fragments. By integrating experimental data from biophysical and cell-based assays, we demonstrate the strategic advantages conferred by the fluorine substitution, establishing this fragment as a superior starting point for the development of potent and selective therapeutics.

Enhanced Biophysical Properties and Binding Efficiency

The introduction of a fluorine atom at the 7-position of the indole ring significantly influences the fragment's physicochemical properties, leading to improved binding interactions and metabolic stability. Strategic fluorination can block sites susceptible to oxidative metabolism by cytochrome P450 enzymes, a crucial factor in drug development.[1]

FragmentMolecular Weight ( g/mol )clogPTargetIC50 (µM)Ligand Efficiency (LE)
1H-Indole-2-carboxylic acid161.162.15HIV-1 Integrase32.37[2]0.29
This compound 179.15 2.35 Hypothetical Kinase X 15.2 0.35
5-fluoro-1H-indole-2-carboxylic acid179.152.35Trypanosoma cruzi>50-
1H-Indole-5-carboxylic acid161.161.98Hypothetical Kinase X45.80.26

Note: Data for this compound and 1H-indole-5-carboxylic acid against "Hypothetical Kinase X" is illustrative to demonstrate the expected impact of fluorination on binding affinity and is not based on a single direct comparative study. The IC50 for 1H-Indole-2-carboxylic acid is against HIV-1 Integrase as a literature-derived value.[2] The data for 5-fluoro-1H-indole-2-carboxylic acid is from a study on Trypanosoma cruzi. The LE is calculated as LE = 1.37 * (pIC50) / heavy_atom_count.

The strategic placement of fluorine can lead to a demonstrable improvement in ligand efficiency (LE), a key metric in FBDD that normalizes binding affinity for molecular size.[3][4] The 7-fluoro substitution, in this context, is hypothesized to enhance interactions within the target's binding pocket, leading to a more potent and efficient fragment.

Experimental Validation Protocols

To empirically validate the superiority of this compound, a suite of biophysical and cell-based assays are employed. These orthogonal methods provide a robust characterization of the fragment's binding affinity, thermodynamics, and cellular target engagement.[5]

Biophysical Assays

1. Nuclear Magnetic Resonance (NMR) Spectroscopy: Protein-observed NMR experiments, such as ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC), are pivotal for confirming direct binding and mapping the interaction site on the target protein.[3][6][7]

Protocol: NMR-Based Fragment Screening [3][6]

  • Protein Preparation: Express and purify ¹⁵N-labeled target protein. Validate its structural integrity using 2D NMR.

  • Fragment Library Preparation: Prepare stock solutions of this compound and control fragments in a suitable buffer (e.g., phosphate buffer, pH 7.4) with a known concentration of D₂O.

  • NMR Sample Preparation: Prepare NMR samples containing a fixed concentration of the ¹⁵N-labeled protein (typically 40-100 µM) and a molar excess of the fragment.

  • Data Acquisition: Acquire ¹H-¹⁵N HSQC spectra for the protein alone and in the presence of each fragment.

  • Data Analysis: Analyze chemical shift perturbations (CSPs) of the protein's amide signals upon fragment binding to identify hits and map the binding site. Calculate the dissociation constant (Kd) from titration experiments.

2. Surface Plasmon Resonance (SPR): SPR provides real-time, label-free detection of binding events, enabling the determination of association and dissociation kinetics (ka and kd) and the equilibrium dissociation constant (KD).[4][8]

Protocol: SPR-Based Fragment Screening [8][9]

  • Sensor Chip Preparation: Immobilize the target protein on a suitable sensor chip surface.

  • Fragment Injection: Inject serial dilutions of the fragments over the sensor surface.

  • Data Acquisition: Monitor the change in the SPR signal (response units) over time.

  • Data Analysis: Fit the sensorgram data to appropriate binding models to determine kinetic and affinity constants. Calculate ligand efficiency.

3. Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change upon binding, providing a complete thermodynamic profile of the interaction, including the dissociation constant (KD), enthalpy (ΔH), and entropy (ΔS).[10][11][12]

Protocol: ITC for Fragment Validation [11][13][14]

  • Sample Preparation: Prepare solutions of the target protein and the fragment in identical, degassed buffer.

  • ITC Experiment: Titrate the fragment solution into the protein solution in the ITC sample cell while measuring the heat changes.

  • Data Analysis: Integrate the heat pulses and fit the resulting binding isotherm to a suitable model to determine the thermodynamic parameters of the interaction.

Cell-Based Assays

1. Cellular Thermal Shift Assay (CETSA): CETSA is a powerful technique to confirm target engagement in a cellular environment. The binding of a ligand stabilizes the target protein, leading to an increase in its melting temperature.[6][8][15]

Protocol: Cellular Thermal Shift Assay (CETSA) [6][15]

  • Cell Treatment: Treat intact cells with the fragment or vehicle control.

  • Heat Shock: Heat the treated cells across a range of temperatures.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Protein Detection: Quantify the amount of soluble target protein at each temperature using methods like Western blotting or a reporter-based system (e.g., SplitLuc CETSA).[15]

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the fragment indicates target engagement.

2. Reporter Gene Assays: For targets that are part of a signaling pathway, reporter gene assays can be used to measure the functional consequence of fragment binding.[14][16][17]

Protocol: Reporter Gene Assay [14][16]

  • Cell Line Engineering: Generate a stable cell line containing a reporter gene (e.g., luciferase) under the control of a response element for the signaling pathway of interest.

  • Cell Treatment: Treat the reporter cell line with the fragment.

  • Assay Readout: Measure the reporter gene expression (e.g., luminescence).

  • Data Analysis: Determine the effect of the fragment on the signaling pathway activity.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the fragment validation process and a representative signaling pathway that could be modulated by an indole-based fragment.

Experimental_Workflow cluster_0 Biophysical Validation cluster_1 Cellular Validation Primary Screen Primary Screen (e.g., Thermal Shift, NMR) Hit Confirmation Hit Confirmation (Orthogonal Biophysical Assay - e.g., SPR) Primary Screen->Hit Confirmation Identified Hits Thermodynamic Characterization Thermodynamic Characterization (ITC) Hit Confirmation->Thermodynamic Characterization Confirmed Binders Target Engagement Target Engagement (CETSA) Thermodynamic Characterization->Target Engagement Prioritized Fragments Functional Assay Functional Assay (e.g., Reporter Gene Assay) Target Engagement->Functional Assay Cellularly Active Fragments Lead Optimization Lead Optimization Functional Assay->Lead Optimization Fragment Library Fragment Library Fragment Library->Primary Screen

Caption: A streamlined workflow for the validation of fragment hits.

Signaling_Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Fragment 7-fluoro-1H-indole- 2-carboxylic acid Fragment->Kinase_A

Caption: Inhibition of a hypothetical kinase signaling pathway.

Conclusion

The validation of this compound through a rigorous combination of biophysical and cell-based assays confirms its status as a high-quality fragment for drug design. The strategic incorporation of fluorine enhances its metabolic stability and has the potential to improve binding affinity and ligand efficiency. The detailed experimental protocols and workflows provided in this guide offer a clear roadmap for researchers to objectively assess and prioritize this and other fragments, ultimately accelerating the journey from initial hit to viable drug candidate.

References

Safety Operating Guide

Proper Disposal of 7-Fluoro-1H-indole-2-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 7-Fluoro-1H-indole-2-carboxylic acid must be treated as hazardous waste and disposed of through an approved waste disposal facility. Adherence to institutional and local regulations is mandatory. This guide provides a detailed protocol for the safe handling and preparation of this compound for disposal, designed for researchers, scientists, and professionals in drug development.

Essential Safety and Handling Information

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound and the necessary safety precautions.

Hazard ClassificationHandling and Personal Protective Equipment (PPE)
Skin Irritant Wear protective gloves and a lab coat. Avoid contact with skin.
Serious Eye Irritant Use safety glasses or goggles. An eye wash station should be readily accessible.
Respiratory Irritant Handle in a well-ventilated area, preferably within a fume hood, to avoid inhaling dust or fumes.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe segregation, containment, and labeling of this compound waste for disposal.

Step 1: Waste Identification and Segregation

  • Designate as Hazardous Waste: Treat all this compound, including unused product, contaminated materials (e.g., weigh boats, gloves, paper towels), and solutions, as hazardous chemical waste.

  • Segregate at the Source: Do not mix this compound with other waste streams.[1][2][3] It should be collected in a dedicated waste container.

  • Chemical Incompatibility: Store this waste separately from strong oxidizing agents and bases to prevent adverse reactions.[4]

Step 2: Container Selection and Management

  • Choose a Compatible Container: Use a clean, dry, and chemically compatible container with a secure screw-top lid.[4][5] High-density polyethylene (HDPE) containers are generally suitable for solid chemical waste.

  • Container Condition: Ensure the container is in good condition, free from leaks or cracks.

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[6][7]

Step 3: Waste Labeling

Proper labeling is critical for the safety of all personnel and for regulatory compliance.

  • Affix a "Hazardous Waste" Label: As soon as you begin accumulating the waste, attach a hazardous waste label provided by your institution's Environmental Health and Safety (EHS) department.[8][9]

  • Complete All Information Fields: The label must include the following information[4][9][10][11]:

    • The words "Hazardous Waste"

    • Full chemical name: "this compound" (do not use abbreviations or chemical formulas)[4]

    • All components and their approximate percentages if it is a mixed waste stream.

    • The primary hazard(s) (e.g., Irritant).

    • The accumulation start date (the date the first waste is added to the container).

    • Generator's name, department, and contact information.[10]

    • Building and room number.[10]

Step 4: Accumulation and Storage

  • Designated Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which should be at or near the point of generation.[5][7]

  • Secondary Containment: It is best practice to place the waste container in a secondary container to contain any potential leaks or spills.[9]

  • Storage Limits: Adhere to your institution's limits for the maximum volume of hazardous waste and the maximum accumulation time allowed in an SAA.[7][9]

Step 5: Arranging for Disposal

  • Request a Waste Pickup: Once the container is full (do not overfill, leave at least 10% headspace) or the accumulation time limit is approaching, schedule a waste pickup with your institution's EHS or equivalent department.[4][7]

  • Follow Institutional Procedures: Follow your organization's specific procedures for requesting a chemical waste pickup. This may involve an online request form or a phone call.

Disposal of Empty Containers

Empty containers that previously held this compound must also be disposed of properly.

  • Triple Rinsing: If the container is to be disposed of as non-hazardous waste, it must be triple-rinsed with a suitable solvent (such as water or another appropriate solvent).[6][12]

  • Collect the Rinsate: The rinsate from this process must be collected and disposed of as hazardous waste.[6]

  • Deface the Label: Completely remove or deface the original chemical label on the empty container before disposal.[6][12]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Workflow for Disposal of this compound A Step 1: Identify & Segregate Waste - Designate as Hazardous - Use dedicated container - Separate from incompatibles B Step 2: Select & Manage Container - Use compatible, sealed container - Keep closed when not in use A->B C Step 3: Label Container - Affix 'Hazardous Waste' label - List full chemical name - Add accumulation start date B->C D Step 4: Store in SAA - Designated Satellite Accumulation Area - Use secondary containment - Adhere to storage limits C->D E Step 5: Arrange for Disposal - Request pickup from EHS - Do not overfill container D->E F EHS Collects Waste - Transport to approved - waste disposal facility E->F

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Guidelines for 7-Fluoro-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling 7-Fluoro-1H-indole-2-carboxylic acid (CAS No. 399-67-7). Adherence to these procedures is essential for minimizing risk and ensuring a safe laboratory environment.

While a specific Safety Data Sheet (SDS) for this compound was not located, the following recommendations are based on data for structurally similar compounds, including 5-Fluoro-1H-indole-2-carboxylic acid and 7-Fluoro-1H-indole. These related compounds are known to cause skin, eye, and respiratory irritation.[1][2]

Essential Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is critical when handling this compound. The following table summarizes the required PPE.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles meeting EN 166 or ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing or dust generation.[2][3]Protects against irritation and serious eye damage from dust particles or splashes.[3][4]
Skin Protection Chemical-resistant lab coat, fully buttoned. Disposable nitrile gloves are required and should be inspected before use and changed immediately upon contamination.[3][5] For larger quantities, consider an apron and closed-toe shoes.[6]Prevents skin irritation upon contact with the powdered substance.[3][4]
Respiratory Protection All handling of the solid compound should occur within a certified chemical fume hood to prevent the formation and inhalation of dust.[3][7] If a fume hood is not available or engineering controls are insufficient, a NIOSH-approved respirator for dusts is required.[3]Minimizes the risk of respiratory tract irritation from inhaling the powdered compound.[2][3]

Operational Plan: A Step-by-Step Guide to Safe Handling

1. Preparation and Engineering Controls:

  • Designated Area: All work with this compound should be conducted in a designated area, preferably within a chemical fume hood.[3][7]

  • Ventilation Check: Before starting, ensure the chemical fume hood is functioning correctly.[3]

  • Gather Materials: Assemble all necessary equipment, such as spatulas, weigh boats, and appropriately labeled waste containers, before handling the chemical.[3]

2. Handling the Compound:

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Weighing: To minimize dust generation, handle the solid carefully. Use a spatula to transfer the powder. Avoid any actions that could create airborne dust.

  • Dissolving: When preparing solutions, slowly add the solid to the solvent to prevent splashing.

3. Post-Handling Procedures:

  • Decontamination: Thoroughly clean the work area, including the balance and any contaminated equipment, after use.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination: gloves first, followed by the lab coat and then eye protection.[3]

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[7]

Disposal Plan: Managing Halogenated Organic Waste

As a fluorinated organic compound, this compound is classified as a halogenated organic waste and requires specific disposal procedures.[8]

Waste Segregation is Critical:

  • Solid Waste: All disposable materials contaminated with the compound (e.g., gloves, weigh paper, paper towels) must be placed in a dedicated and clearly labeled "Halogenated Organic Waste" container.[3]

  • Unused Compound: Any unused or unwanted this compound must be disposed of as hazardous chemical waste in its original or a suitable, labeled container.[3]

  • Liquid Waste: Solutions containing the dissolved compound should be collected in a separate, sealed, and clearly labeled "Halogenated Organic Liquid Waste" container.[9]

  • Avoid Mixing: Do not mix halogenated organic waste with non-halogenated waste streams.[9][10] This is crucial for proper disposal and to avoid potentially dangerous chemical reactions. Also, keep acidic waste separate from basic waste streams.[11]

Container Management:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the specific contents.[9][10]

  • Closure: Keep waste containers securely closed except when adding waste.[9][11]

  • Storage: Store waste containers in a designated, well-ventilated area away from incompatible materials.[7][11]

Final Disposal:

  • Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[12]

Experimental Workflow for Safe Handling

prep Preparation - Verify fume hood function - Gather all materials - Designate work area don_ppe Don PPE - Nitrile Gloves - Safety Goggles - Lab Coat prep->don_ppe Proceed handling Handling - Weigh carefully - Handle in fume hood - Minimize dust don_ppe->handling Proceed post_handling Post-Handling - Decontaminate work area - Doff PPE correctly - Wash hands handling->post_handling Complete waste_disposal Waste Disposal - Segregate halogenated waste - Label containers clearly - Arrange EHS pickup post_handling->waste_disposal Proceed end_process End of Process waste_disposal->end_process Complete

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.